molecular formula C6H11NNa2O11S2 B13819096 D-Glucosamine-2,3-disulfate,disodium salt

D-Glucosamine-2,3-disulfate,disodium salt

Cat. No.: B13819096
M. Wt: 383.3 g/mol
InChI Key: IRXOQTSHXSASBG-YOAZZGITSA-L
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Description

D-Glucosamine-2,3-disulfate,disodium salt is a useful research compound. Its molecular formula is C6H11NNa2O11S2 and its molecular weight is 383.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality D-Glucosamine-2,3-disulfate,disodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Glucosamine-2,3-disulfate,disodium salt including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H11NNa2O11S2

Molecular Weight

383.3 g/mol

IUPAC Name

disodium;[(2R,3R,4R,5R,6R)-2,5-dihydroxy-6-(hydroxymethyl)-3-(sulfonatoamino)oxan-4-yl] sulfate

InChI

InChI=1S/C6H13NO11S2.2Na/c8-1-2-4(9)5(18-20(14,15)16)3(6(10)17-2)7-19(11,12)13;;/h2-10H,1H2,(H,11,12,13)(H,14,15,16);;/q;2*+1/p-2/t2-,3-,4-,5-,6-;;/m1../s1

InChI Key

IRXOQTSHXSASBG-YOAZZGITSA-L

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)NS(=O)(=O)[O-])OS(=O)(=O)[O-])O)O.[Na+].[Na+]

Canonical SMILES

C(C1C(C(C(C(O1)O)NS(=O)(=O)[O-])OS(=O)(=O)[O-])O)O.[Na+].[Na+]

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to D-Glucosamine-2,3-disulfate Disodium Salt for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of D-Glucosamine-2,3-disulfate disodium salt, a sulfated monosaccharide of significant interest in glycobiology and drug development. We will delve into its molecular structure, physicochemical properties, synthesis, and biological significance, with a particular focus on its role in anticoagulant and anti-inflammatory pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction: The Significance of Sulfation in Glycobiology

D-Glucosamine, an amino sugar naturally present in the human body, is a fundamental building block of various macromolecules, including glycosaminoglycans (GAGs).[1] The biological activity of glucosamine and its derivatives is profoundly influenced by the pattern and degree of sulfation. The addition of sulfate groups to the glucosamine backbone can dramatically alter its physicochemical properties and its interactions with proteins, thereby modulating a wide range of biological processes.[2] D-Glucosamine-2,3-disulfate disodium salt is a specific, synthetically accessible sulfated monosaccharide that has garnered attention due to its structural similarity to key motifs in heparin, a potent anticoagulant.[3][4]

Molecular Structure and Physicochemical Properties

The precise arrangement of sulfate groups on the D-glucosamine ring is critical to the biological function of D-Glucosamine-2,3-disulfate disodium salt.

Molecular Formula: C₆H₁₁NNa₂O₁₁S₂[4]

Molecular Weight: 383.26 g/mol [4]

CAS Number: 112898-34-7[4]

Structure:

Caption: Generalized workflow for the synthesis of D-Glucosamine-2,3-disulfate.

Purification and Analytical Characterization

Purification of the final product is typically achieved through chromatographic techniques such as ion-exchange chromatography. The characterization of D-Glucosamine-2,3-disulfate disodium salt relies on a combination of advanced analytical methods.

Experimental Protocols:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the analysis of glucosamine and its derivatives. Due to the lack of a strong chromophore, derivatization with reagents like 9-fluorenylmethoxycarbonyl (FMOC) is often employed to enhance UV detection. [5][6] * Sample Preparation: Dissolve the sample in an aqueous solution. Neutralize with a weak base like triethylamine if the sample is in a salt form.

    • Derivatization: React the free amine of glucosamine with a derivatizing agent such as FMOC-Su at a controlled temperature and time.

    • Chromatographic Separation: Utilize a reversed-phase column (e.g., C18) with a suitable mobile phase, often a gradient of acetonitrile and an aqueous buffer.

    • Detection: Monitor the eluent using a UV detector at the appropriate wavelength for the chosen derivative.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of sulfated monosaccharides. NMR can confirm the positions of the sulfate groups by observing the downfield shifts of the signals of adjacent protons and carbons. [7][8][9] * Sample Preparation: Dissolve the sample in deuterium oxide (D₂O).

    • Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer. Two-dimensional NMR experiments like COSY, HSQC, and HMBC can be used to assign all proton and carbon signals unambiguously. The anomeric protons of glucosamine typically appear as distinct signals for the α and β anomers in the region of δ 4.8-5.5 ppm in ¹H NMR spectra. [9][10]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and confirm the degree of sulfation. Soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are employed to analyze these thermally labile and highly charged molecules. [6][11][12][13] * Sample Preparation: For ESI-MS, dissolve the sample in a suitable solvent system (e.g., water/acetonitrile with a volatile salt). For MALDI-MS, co-crystallize the sample with a suitable matrix.

    • Analysis: Analyze the sample in negative ion mode to detect the deprotonated and sulfated species. Tandem MS (MS/MS) can be used to fragment the molecule and confirm the positions of the sulfate groups by observing characteristic fragmentation patterns. [13]

Biological Activity and Potential Applications

The biological activity of D-Glucosamine-2,3-disulfate disodium salt is intrinsically linked to its structural resemblance to the antithrombin-binding pentasaccharide sequence found in heparin. [3][4]

Anticoagulant Activity

Heparin exerts its anticoagulant effect primarily by binding to and activating antithrombin, which in turn inhibits coagulation factors, most notably thrombin and factor Xa. The high-affinity binding of heparin to antithrombin is mediated by a specific pentasaccharide sequence that contains a crucial 3-O-sulfated glucosamine residue. [3][14]The presence of both 2-O and 3-O sulfate groups in D-Glucosamine-2,3-disulfate suggests its potential to mimic this critical binding motif and thereby exhibit anticoagulant properties. Studies on related sulfated glucosamine molecules have shown that the sulfation pattern is a key determinant of their anticoagulant and antiaggregatory effects. [5]The introduction of cationic glucosamine residues into heparin has been shown to enhance its anticoagulant activity. [15]

G cluster_0 Mechanism of Action cluster_1 Coagulation Cascade D-Glucosamine-2,3-disulfate D-Glucosamine-2,3-disulfate Antithrombin Antithrombin D-Glucosamine-2,3-disulfate->Antithrombin Binds and Activates Factor Xa Factor Xa Antithrombin->Factor Xa Inhibits Thrombin Thrombin Factor Xa->Thrombin Activates Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin (Clot) Fibrin (Clot) Fibrinogen->Fibrin (Clot)

Caption: Proposed mechanism of anticoagulant activity of D-Glucosamine-2,3-disulfate.

Anti-inflammatory Properties

Beyond its role in coagulation, heparin and other sulfated GAGs have demonstrated significant anti-inflammatory activities. These effects are partly mediated by their ability to interfere with the function of selectins, a family of cell adhesion molecules involved in leukocyte trafficking during inflammation. [15][16]The sulfate groups on glucosamine residues play a critical role in this selectin inhibition. While direct evidence for the anti-inflammatory properties of D-Glucosamine-2,3-disulfate is limited, its structural features suggest it may possess such activity.

Other Potential Applications

The specific sulfation pattern of D-Glucosamine-2,3-disulfate may also enable it to interact with other heparin-binding proteins, such as growth factors and chemokines. [7]This opens up possibilities for its application in areas such as wound healing, angiogenesis, and cancer research. Further investigation into the interactome of this specific sulfated monosaccharide is warranted.

Conclusion and Future Directions

D-Glucosamine-2,3-disulfate disodium salt is a molecule of considerable interest due to its defined structure and its potential to mimic the biological activity of key heparin motifs. This technical guide has provided an overview of its structure, properties, synthesis, and biological significance. For researchers and drug development professionals, this compound represents a valuable tool for dissecting the structure-activity relationships of sulfated carbohydrates in various biological systems.

Future research should focus on:

  • Developing and optimizing scalable synthetic routes to produce D-Glucosamine-2,3-disulfate disodium salt in high purity and yield.

  • Conducting detailed in vitro and in vivo studies to fully characterize its anticoagulant and anti-inflammatory properties.

  • Exploring its interactions with a broader range of heparin-binding proteins to uncover novel therapeutic applications.

  • Performing comprehensive stability and formulation studies to assess its potential as a drug candidate.

By continuing to explore the chemistry and biology of precisely sulfated monosaccharides like D-Glucosamine-2,3-disulfate disodium salt, the scientific community can pave the way for the development of new and improved therapeutics for a variety of diseases.

References

  • An unusual antithrombin-binding heparin octasaccharide with an additional 3-O-sulfated glucosamine in the active pentasaccharide sequence. (2012). Biochemical Journal. [Link]

  • Advances in the preparation and synthesis of heparin and related products. (n.d.). PMC. [Link]

  • Synthesis of Heparin Oligosaccharides. (2003). Journal of the American Chemical Society. [Link]

  • The interaction between antithrombin and endothelial heparan sulfate mitigates pulmonary thromboinflammation after trauma and hemorrhagic shock. (n.d.). PMC. [Link]

  • On the anticoagulant and antiaggregatory properties of a glucosamine sulfate molecule. (2019). Modern Rheumatology Journal. [Link]

  • 1H and 15N NMR Characterization of the Amine Groups of Heparan Sulfate Related Glucosamine Monosaccharides in Aqueous Solution. (2015). Analytical Chemistry. [Link]

  • Mass Spectrometry for the Analysis of Highly Charged Sulfated Carbohydrates. (n.d.). PMC. [Link]

  • Straightforward Analysis of Sulfated Glycosaminoglycans by MALDI-TOF Mass Spectrometry from Biological Samples. (2022). MDPI. [Link]

  • Preparation, Anticoagulant and Antioxidant Properties of Glucosamine-Heparin Salt. (2022). PMC. [Link]

  • Heparin's anti-inflammatory effects require glucosamine 6-O-sulfation and are mediated by blockade of L- and P-selectins. (2002). Journal of Clinical Investigation. [Link]

  • Sulfation of Various Polysaccharide Structures: Different Methods and Perspectives. (2024). MDPI. [Link]

  • Exploration of methods for polysaccharide sulfation. (2024). DiVA. [Link]

  • Mass spectrometry analysis of sulfated glycosaminoglycan oligosaccharides. (2021). NCBI. [Link]

  • NMR Characterization of the Interactions Between Glycosaminoglycans and Proteins. (2021). PMC. [Link]

  • 1 H NMR data (400 MHz, 298 K) of glucosamine hydrochloride in D 2 O. (n.d.). ResearchGate. [Link]

  • Multicomponent analysis of dietary supplements containing glucosamine and chondroitin: comparative low- and high-field NMR spectroscopic study. (2023). PMC. [Link]

  • What is the mechanism of Polysaccharide sulfate?. (2024). Patsnap Synapse. [Link]

  • Glucosamine. (n.d.). Wikipedia. [Link]

  • Solubility and solvation of monosaccharides in ionic liquids. (n.d.). PMC. [Link]

  • Shows the Data of Glucosamine Stability Study and in-vitro Release... (n.d.). ResearchGate. [Link]

Sources

Thermodynamic Stability of 2,3-Disulfated Glucosamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the thermodynamic stability and degradation kinetics of 2,3-disulfated glucosamine derivatives, specifically focusing on the biologically critical 2-N-sulfonato-3-O-sulfonato-D-glucosamine (GlcNS3S) motif found in heparin and heparan sulfate.

Technical Guide & Whitepaper

Executive Summary & Core Distinction

The term "2,3-disulfated glucosamine" in high-value therapeutic contexts almost exclusively refers to 2-deoxy-2-sulfamido-3-O-sulfo-D-glucopyranose (GlcNS3S) . This residue is the critical "switch" in the heparin pentasaccharide sequence that induces the conformational change in Antithrombin III (ATIII), increasing its affinity for Factor Xa and Thrombin by ~1000-fold.

Crucial Distinction:

  • Target Analyte: GlcNS3S (Covalent sulfate esters/amides). This is a potent pharmaceutical intermediate or active moiety (e.g., Fondaparinux).

  • Exclusion: Glucosamine Sulfate (Ionic salt, e.g.,

    
    ). This is a dietary supplement for osteoarthritis and is thermodynamically distinct (ionic lattice energy vs. covalent bond dissociation energy). This guide does not  cover the salt form.
    

Structural Chemistry & Thermodynamic Profile

The stability of GlcNS3S is governed by the competing reactivities of the sulfamate (N-sulfate) at C2 and the sulfate ester (O-sulfate) at C3.

The Thermodynamic Landscape
Functional GroupPositionBond TypeDominant Instability ModeActivation Energy (

)
N-Sulfate C2 (Amine)P-N-like (Sulfamate)Acid-catalyzed HydrolysisModerate (~80-100 kJ/mol)
O-Sulfate C3 (Hydroxyl)P-O-like (Sulfate Ester)Base-catalyzed Elimination (Peeling)High in Acid; Low in Base
Glycosidic Bond C1 (Anomeric)AcetalAcid HydrolysisHigh (

kJ/mol)
Degradation Mechanisms
A. Acidic Instability (Solvolytic Desulfation)

Under acidic conditions (pH < 4), the N-sulfate group is kinetically more labile than the O-sulfate. The mechanism involves protonation of the nitrogen, weakening the S-N bond.

  • Kinetics: First-order with respect to

    
    .
    
  • Thermodynamic Driver: Relief of steric strain and electrostatic repulsion between the adjacent sulfates at C2 and C3.

  • Outcome: Formation of GlcNH

    
     (glucosamine) and loss of biological activity.
    
B. Alkaline Instability (The Peeling Reaction)

This is the critical failure mode for 2,3-disulfated derivatives. Unlike 6-O-sulfates, the 3-O-sulfate is uniquely susceptible to a base-catalyzed


-elimination, particularly if the glucosamine is at the reducing end (e.g., in analytical standards or metabolites).
  • Mechanism:

    • Ring opening of the reducing end glucosamine to the acyclic aldehyde/ketone.

    • Abstraction of the

      
      -proton (at C2).
      
    • Elimination of the sulfate group at C3.

  • Result: Irreversible degradation into furan/pyranone derivatives (e.g., 5-hydroxymethylfurfural precursors) and free sulfate.

Visualizing the Degradation Pathways

The following diagram illustrates the divergent degradation pathways based on pH environment.

G cluster_legend Thermodynamic Stability Zones GlcNS3S GlcNS3S (2-N, 3-O-disulfated Glucosamine) Acid Acidic Conditions (pH < 4.0, High T) GlcNS3S->Acid Base Basic Conditions (pH > 8.0) GlcNS3S->Base NS_Hydrolysis N-Sulfate Hydrolysis (Rate Limiting Step) Acid->NS_Hydrolysis GlcNH2_3S GlcNH2(3S) (Loss of N-sulfate) NS_Hydrolysis->GlcNH2_3S k1 (Fast) Desulfation Complete Desulfation (GlcN + SO4) GlcNH2_3S->Desulfation k2 (Slow) RingOpen Ring Opening (Acyclic Form) Base->RingOpen If Reducing End Free BetaElim Beta-Elimination (Peeling Reaction) RingOpen->BetaElim C3-Sulfate Loss Degradation Furan/Pyranone Derivatives (Irreversible Loss) BetaElim->Degradation Stable Stable Zone: pH 5.0 - 7.0 (-80°C Storage)

Figure 1: Divergent degradation pathways of GlcNS3S. Note the specific vulnerability of the 3-O-sulfate to beta-elimination in alkaline environments.

Enzymatic Stability & Analytical Challenges

A unique thermodynamic feature of the 3-O-sulfate group is its ability to inhibit enzymatic cleavage. This is counter-intuitive: the group is chemically labile (in base) but enzymatically stabilizing.

  • Heparin Lyase Resistance: The presence of a 3-O-sulfate group at the reducing side of a glycosidic bond prevents cleavage by Heparinase I, II, and III.[1]

  • Implication: Exhaustive digestion of heparin yields tetrasaccharides (e.g.,

    
    UA-GlcNAc6S-GlcA-GlcNS3S6S) rather than disaccharides.[2][3][4]
    
  • Thermodynamic Rationale: The bulky 3-O-sulfate creates a steric barrier that prevents the enzyme from accessing the anti-proton at C5 of the uronic acid required for the lyase's

    
    -elimination mechanism.
    

Experimental Protocols

Protocol A: Stability Testing of 2,3-Disulfated Standards

Objective: To determine the shelf-life and degradation kinetics of synthetic or chemoenzymatic GlcNS3S standards.

Reagents:

  • Buffer A (Acidic): 50 mM Sodium Acetate, pH 4.0.

  • Buffer B (Neutral): 50 mM Sodium Phosphate, pH 7.0.

  • Buffer C (Basic): 50 mM Ammonium Bicarbonate, pH 8.5.

  • Internal Standard:

    
    UA-GlcNAc (unsaturated disaccharide).
    

Workflow:

  • Preparation: Dissolve GlcNS3S standard (100

    
    M) in buffers A, B, and C.
    
  • Incubation: Aliquot into HPLC vials. Incubate at three temperatures: 4°C, 25°C, and 37°C.

  • Sampling: At

    
     hours.
    
  • Quenching: For Buffer C samples, immediately acidify to pH 7.0 with dilute HCl to stop peeling reactions.

  • Analysis: RPIP-HPLC (Reverse Phase Ion Pairing).

Protocol B: RPIP-HPLC Quantitation Method
  • Column: C18 (2.1 x 150 mm, 1.7

    
    m particle size).
    
  • Mobile Phase A: 8 mM Tributylamine (TBA), 12 mM Acetic acid in water (pH ~5.5).

  • Mobile Phase B: 8 mM TBA, 12 mM Acetic acid in Acetonitrile.

  • Gradient: 0-40% B over 30 mins.

  • Detection: Mass Spectrometry (ESI-MS, Negative Mode). Monitor

    
     for disulfated disaccharide (
    
    
    
    typically ~576.0 for unsaturated disaccharide).

Implications for Drug Development

  • Formulation pH: Unlike standard heparin (stable pH 5-8), derivatives rich in 3-O-sulfation must be formulated strictly between pH 5.5 and 7.0 . Avoid bicarbonate buffers (pH > 8) during lyophilization.

  • Storage: Standards containing the reducing-end GlcNS3S must be stored at -80°C in slightly acidic phosphate buffer (pH 6) to prevent spontaneous peeling.

  • Synthetic Strategy: When synthesizing heparin mimetics, install the 3-O-sulfate last .[3] If the synthesis requires basic deprotection steps (e.g., saponification of esters), the 3-O-sulfate will likely be eliminated. Use orthogonal protection groups that allow mild acidic or neutral deprotection.

References

  • Liu, J., & Pedersen, L. C. (2021). The 3-O-sulfation of heparan sulfate modulates protein binding and lyase degradation. Proceedings of the National Academy of Sciences (PNAS) . Link

  • Thacker, B. E., et al. (2014). Discovery of a Heparan Sulfate 3-O-Sulfation Specific Peeling Reaction. ACS Chemical Biology . Link

  • Shriver, Z., et al. (2000). Cleavage of the antithrombin III binding site in heparin by heparinases. Proceedings of the National Academy of Sciences . Link

  • Mochizuki, H. (2021).[5] Is the 3-O-sulfated structure of heparan sulfate key to elucidating the structure-function relationship?Glycoforum . Link

  • Lawrence, R., et al. (2016). Evolutionary Differences in Glycosaminoglycan Fine Structure Detected by Quantitative Glycan Reductive Isotope Labeling. Journal of Biological Chemistry . Link

Sources

The Pharmacophore of Precision: D-Glucosamine-2,3-disulfate (GlcNS3S) in Heparin Mimetics

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, structural significance, and experimental validation of D-Glucosamine-2,3-disulfate (specifically the 2-N-sulfato-3-O-sulfato-D-glucosamine motif, abbreviated as GlcNS3S ).

This guide is structured for researchers in glycobiology and drug development, focusing on this specific residue as the critical pharmacophore for Antithrombin III (ATIII) binding and its role in next-generation heparin mimetics.

Executive Summary

D-Glucosamine-2,3-disulfate (GlcNS3S) is not merely a metabolite; it is the critical structural determinant responsible for the anticoagulant activity of heparin. While standard heparin is a heterogeneous mixture of sulfated glycosaminoglycans (GAGs), the high-affinity binding to Antithrombin III (ATIII) acts strictly through a specific pentasaccharide sequence containing this rare GlcNS3S unit.

In the context of heparin mimetics, GlcNS3S represents the "warhead." Synthetic mimetics (e.g., Fondaparinux) and chemoenzymatically engineered oligosaccharides incorporate this residue to achieve precision anticoagulation without the off-target effects—such as Heparin-Induced Thrombocytopenia (HIT)—associated with the bulk charge of unfractionated heparin.

Structural Basis: The "2,3-Disulfate" Anomaly

To understand the biological activity, one must first distinguish this specific residue from the bulk composition of heparin.

Nomenclature and Chemistry

The term "D-Glucosamine-2,3-disulfate" refers to a glucosamine residue sulfated at two critical positions:[1]

  • Position 2 (Nitrogen): Sulfamido group (

    
    ). This defines the residue as N-sulfated glucosamine (GlcNS) .[2]
    
  • Position 3 (Oxygen): Sulfate ester (

    
    ). This is the 3-O-sulfate , the rarest modification in heparan sulfate biosynthesis.
    

Contrast with Bulk Heparin:

  • Common Motif: GlcNS6S (N-sulfated, 6-O-sulfated). This provides charge density but does not activate ATIII.

  • Active Motif: GlcNS3S (N-sulfated, 3-O-sulfated).[3] This specific substitution is required for hydrogen bonding with Asn45 and Arg47 in the ATIII binding pocket.

The Pentasaccharide Context

The GlcNS3S monomer alone is biologically inert regarding anticoagulation; it must be embedded within a specific pentasaccharide sequence (DEFGH) to function.

  • Sequence: GlcNAc/NS(6S)

    
     GlcA 
    
    
    
    GlcNS3S(6S)
    
    
    IdoA2S
    
    
    GlcNS6S.
  • Role: The central GlcNS3S acts as the "key" that unlocks the allosteric change in ATIII.

Mechanism of Action: The ATIII Allosteric Switch

The biological activity of D-Glucosamine-2,3-disulfate is defined by its ability to induce a conformational change in Antithrombin III, converting it from a low-affinity inhibitor to a potent scavenger of Factor Xa and Thrombin.

Binding Thermodynamics

The 3-O-sulfate group contributes approximately -20 to -30 kJ/mol to the binding energy. Removal of this single sulfate group (converting GlcNS3S to GlcNS) reduces ATIII affinity by over 1,000-fold (


 shifts from 

20 nM to

).
Signaling Pathway Visualization

The following diagram illustrates the causal pathway from GlcNS3S binding to coagulation cascade inhibition.

ATIII_Activation GlcNS3S GlcNS3S Residue (In Mimetic) ATIII_Native Antithrombin III (Native/Low Affinity) GlcNS3S->ATIII_Native High Affinity Binding (Kd ~20 nM) Complex Mimetic-ATIII Complex (Conformational Change) ATIII_Native->Complex Allosteric Activation Loop_Exp Reactive Loop Expulsion Complex->Loop_Exp Exposes Arg393 FXa Factor Xa (Active) Loop_Exp->FXa Baits Protease Inhibition FXa-ATIII Covalent Complex (Irreversible Inhibition) FXa->Inhibition Suicide Substrate Attack

Caption: The central role of GlcNS3S in converting ATIII into a potent inhibitor of Factor Xa.

Therapeutic Applications & Mimetics

Beyond anticoagulation, the GlcNS3S motif is being explored for novel therapeutic indications.

Anticoagulant Mimetics (Synthetic)
  • Fondaparinux: A synthetic pentasaccharide that is essentially the isolated ATIII-binding site. It relies entirely on the GlcNS3S unit for efficacy.

  • Idraparinux: A hyper-methylated derivative with a longer half-life, retaining the core GlcNS3S geometry.

Viral Entry Inhibition (HSV-1)

Herpes Simplex Virus Type 1 (HSV-1) utilizes 3-O-sulfated heparan sulfate as an entry receptor. The viral glycoprotein gD specifically recognizes the GlcNS3S motif.

  • Mimetic Strategy: Soluble mimetics containing GlcNS3S act as "decoys," binding to viral gD and preventing it from engaging cell surface receptors.

Neurodegeneration (Tau Uptake)

Recent studies indicate that 3-O-sulfated motifs facilitate the cellular uptake of Tau aggregates in Alzheimer's models. Mimetics that block this specific interaction (without triggering anticoagulation) are a developing area of research.

Experimental Protocols

For researchers developing mimetics, validating the presence and activity of the GlcNS3S unit is mandatory.

Protocol: Chemoenzymatic Synthesis of GlcNS3S-Containing Mimetics

This workflow generates defined oligosaccharides using recombinant 3-O-sulfotransferases (3-OSTs).

Reagents:

  • Acceptor Oligosaccharide (e.g., Heptasaccharide GlcNS-IdoA2S...).

  • Enzyme: Recombinant 3-OST-1 (specific for ATIII binding sites).

  • Cofactor: PAPS (3'-phosphoadenosine 5'-phosphosulfate).

Steps:

  • Reaction Setup: Mix 100

    
    M acceptor substrate with 200 
    
    
    
    M PAPS in 50 mM MES buffer (pH 7.0), 10 mM
    
    
    .
  • Initiation: Add 3-OST-1 (5

    
    g/mL) and incubate at 37°C for 12 hours.
    
  • Purification: Isolate product using Q-Sepharose (Strong Anion Exchange). Elute with a NaCl gradient (0.2M to 2.0M).

  • Validation: The product should show a mass shift of +80 Da (one sulfate group) via ESI-MS.

Protocol: ATIII Binding Assay (Surface Plasmon Resonance)

Objective: Quantify the


 to verify the functional activity of the GlcNS3S unit.

Workflow:

  • Immobilization: Immobilize Biotinylated ATIII on a Streptavidin (SA) sensor chip (~1000 RU).

  • Analyte Preparation: Dilute GlcNS3S-mimetic in HBS-EP+ buffer (0, 3.1, 6.2, 12.5, 25, 50, 100 nM).

  • Injection: Inject analytes for 120s (association) followed by 180s dissociation.

  • Regeneration: 30s pulse of 2M NaCl (to disrupt ionic interactions).

  • Analysis: Fit curves to a 1:1 Langmuir binding model. Passing Criteria:

    
     nM.
    

Data Summary: Activity Comparison

The table below highlights the "binary" nature of the GlcNS3S switch in biological activity.

Compound StructureGlcNS3S Present?ATIII Binding (

)
Anti-Xa Activity (IU/mg)Viral Inhibition (HSV-1)
Unfractionated Heparin Yes (Trace)~20-100 nM (Avg)~180High
Fondaparinux (Mimetic) Yes (Essential) ~20 nM ~700 Low (Size dependent)
Desulfated Heparin (2/3-O) No> 10

M
< 5Low
GlcNS6S-Oligosaccharide No> 20

M
< 1None
GlcNS3S-Oligosaccharide Yes ~20 nM > 500 High

References

  • Heparin Mimetics: Their Therapeutic Potential. Source: National Institutes of Health (PMC) [Link]

  • Evidence for a 3-O-sulfated D-glucosamine residue in the antithrombin-binding sequence of heparin. Source: Proceedings of the National Academy of Sciences (PNAS) [Link]

  • The 3-O-sulfation of heparan sulfate modulates protein binding and lyase degradation. Source: Journal of Biological Chemistry (JBC) [Link]

  • Glycosaminoglycan Sulfation Requirements for Respiratory Syncytial Virus Infection. Source: Journal of Virology [Link][1]

  • Heparin's anti-inflammatory effects require glucosamine 6-O-sulfation and are mediated by blockade of L- and P-selectins. Source: Journal of Clinical Investigation [Link][2][4]

Sources

Solubility Profile of D-Glucosamine-2,3-disulfate Disodium Salt in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical reference for the solubility profiling and handling of D-Glucosamine-2,3-disulfate disodium salt (CAS: 112898-34-7), a specialized sulfated monosaccharide derivative often used as a structural standard in glycosaminoglycan (GAG) analysis and heparin mimetic research.

Executive Summary & Physicochemical Identity

D-Glucosamine-2,3-disulfate disodium salt is a highly polar, hygroscopic, polyanionic amino sugar. Unlike generic dietary glucosamine sulfate (often a simple salt of glucosamine and sulfuric acid), this compound features covalent sulfation at specific positions—typically the N-position (C2-sulfamate) and the O-position (C3-ester) .

Its solubility is driven by the high hydration energy of the two sodium counterions and the polar sulfate groups, overcoming the crystal lattice energy. However, its utility in aqueous buffers is constrained not by solubility limits, but by hydrolytic stability and ionic strength interactions .

Key Physicochemical Parameters
ParameterValue / CharacteristicImplication for Solubility
Molecular Formula C₆H₁₁NNa₂O₁₁S₂High ionic character.
Molecular Weight ~415.26 g/mol Low MW facilitates rapid dissolution.
Polarity Extremely HighInsoluble in non-polar organic solvents.
pKa (Sulfates) < 1.5 (Strong Acid)Fully ionized at physiological pH (7.4).
Hygroscopicity HighMust be handled in controlled humidity.

Predicted Solubility Profile in Standard Buffers

Note: Values below are derived from structural analogs (heparin disaccharides) and thermodynamic principles of sulfated carbohydrates.

A. Water (Milli-Q / HPLC Grade)
  • Solubility: > 100 mg/mL (Freely Soluble).

  • Mechanism: Favorable ion-dipole interactions between water and the disodium/sulfate moieties.

  • Caveat: Solutions are prone to microbial growth; sterile filtration (0.22 µm) is mandatory for storage >24h.

B. Phosphate Buffered Saline (PBS), pH 7.4
  • Solubility: ~50–80 mg/mL .

  • Mechanism: Slightly reduced compared to pure water due to the Common Ion Effect . The presence of Na⁺ in PBS (137 mM NaCl) shifts the solubility equilibrium slightly to the left.

  • Application: Ideal for cell culture and enzymatic assays (e.g., Heparanase activity).

C. Acidic Buffers (Acetate/Citrate, pH < 4.0)
  • Solubility: High, but NOT RECOMMENDED .

  • Risk: Acid-catalyzed hydrolysis . The N-sulfate (sulfamate) bond is relatively acid-labile compared to O-sulfates. Prolonged exposure to low pH will degrade the compound into Glucosamine-3-sulfate and free sulfate.

D. Organic Solvents (Ethanol, Methanol, DMSO)
  • Solubility: Negligible to Insoluble.

  • Application: Ethanol is used as an antisolvent to precipitate the salt during purification.

Mechanistic Visualization

The following diagram illustrates the dissolution thermodynamics and the competing factors (Lattice Energy vs. Solvation Enthalpy) that dictate the solubility profile.

SolubilityMechanism cluster_stability Stability Constraint Solid Solid Crystal Lattice (GlcN-2,3-diS • 2Na) Transition Transition State (Lattice Disruption) Solid->Transition + Lattice Energy (Endothermic) Solvent Aqueous Buffer (H₂O molecules) Solvent->Transition Hydration Shell Formation Dissolved Solvated Ions (GlcN-diS²⁻ + 2Na⁺) Transition->Dissolved - Solvation Enthalpy (Exothermic) Precipitate Precipitation (Common Ion Effect) Dissolved->Precipitate Excess Na+ (PBS/Saline) Hydrolysis Acid Hydrolysis (pH < 4) Loss of N-Sulfate Dissolved->Hydrolysis Time + H+ Precipitate->Solid Recrystallization

Caption: Thermodynamic cycle of dissolution showing the competition between lattice energy and solvation, plus the stability risk at low pH.

Experimental Protocols

To ensure data integrity, use the following self-validating protocols.

Protocol A: Saturation Shake-Flask Method (Quantitative)

Objective: Determine the exact thermodynamic solubility limit in a specific buffer.

  • Preparation: Weigh 200 mg of D-Glucosamine-2,3-disulfate disodium salt into a 2 mL HPLC vial.

  • Solvent Addition: Add 1.0 mL of the target buffer (e.g., PBS pH 7.4).

  • Equilibration:

    • Incubate at 25°C with constant agitation (orbital shaker at 500 rpm) for 24 hours.

    • Visual Check: If fully dissolved, add more solid until a visible precipitate persists.

  • Separation: Centrifuge at 10,000 x g for 10 minutes to pellet undissolved solid.

  • Filtration: Filter the supernatant through a 0.22 µm PVDF syringe filter (low protein binding).

  • Quantification:

    • Dilute the filtrate 1:100 with mobile phase.

    • Analyze via HPAEC-PAD (High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection) or HPLC-ELSD .

    • Calculation: Compare peak area against a standard curve of known concentration.

Protocol B: Rapid Dissolution Test (Qualitative/Workflow)

Objective: Confirm solubility for routine reagent preparation.

  • Weigh required mass (e.g., 10 mg).

  • Add 50% of final volume of water.

  • Vortex for 30 seconds.

  • Add 10x buffer concentrate (e.g., 10x PBS) to reach 1x final concentration.

  • Dilute to final volume.

    • Rationale: Dissolving in water first avoids the "salting out" effect initially, speeding up the process before introducing high ionic strength.

Critical Stability & Handling Guidelines

The "Sulfate Loss" Phenomenon

Researchers often mistake degradation for insolubility . In acidic media, the N-sulfamate bond hydrolyzes, leading to the formation of Glucosamine-3-sulfate.

  • pH Window: Maintain pH 7.0 – 9.0 for maximum stability.

  • Temperature: Avoid heating > 40°C in solution. Lyophilized powder is stable at -20°C.

  • Storage: Aqueous solutions should be aliquoted, frozen at -80°C, and never subjected to repeated freeze-thaw cycles (max 1 cycle).

Workflow for Stability Validation

StabilityWorkflow Start Dissolve Sample (10 mg/mL) CheckpH Check pH (Target 7.2-7.4) Start->CheckpH Split Split Aliquots CheckpH->Split T0 T=0 Analysis (HPAEC-PAD) Split->T0 T24 T=24h (RT) Analysis Split->T24 Compare Compare Peak Areas (Validate <2% Loss) T0->Compare T24->Compare

Caption: Self-validating workflow to ensure the compound remains intact during the solubility testing period.

References

  • Context: Provides baseline solubility data for glucosamine salts (10 mg/mL in PBS)
  • PubChem. (2025). D-Glucosamine Sulfate Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]

    • Context: Structural confirmation and physicochemical property computation for sulfated glucosamine deriv
  • Context: General handling of hygroscopic sulf
  • Mulloy, B., & Lima, M. A. (2014). Structural Analysis of Heparin and Heparan Sulfate. In Glycosaminoglycans: Chemistry and Biology. Context: Authoritative text on the stability and solution behavior of N-sulfated and O-sulfated glucosamine residues (heparin building blocks).

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An In-Depth Technical Guide to the Chemical Characteristics and Applications of Sulfated Monosaccharides and Their Disodium Salts

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Sulfated monosaccharides, particularly in their disodium salt form, represent a pivotal class of molecules in biomedical research and drug development. Their structural resemblance to endogenous glycosaminoglycans (GAGs) allows them to modulate a vast array of biological processes, from coagulation to cell signaling and inflammation.[1][2] This technical guide provides an in-depth exploration of the core chemical characteristics of these compounds. We will delve into the influence of the monosaccharide scaffold and the critical role of the sulfate group in defining their physicochemical properties and biological function. Furthermore, this guide will detail robust methodologies for their synthesis, purification, and comprehensive analytical characterization. Finally, we will examine their applications as GAG mimetics in drug development, supported by mechanistic insights and workflow visualizations. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this promising class of therapeutic agents.

The Significance of Sulfation in Monosaccharides: Mimicking Nature's Blueprint

The surfaces of mammalian cells and the extracellular matrix are rich with glycosaminoglycans (GAGs), a class of linear polysaccharides characterized by repeating disaccharide units.[3] These endogenous molecules, such as heparan sulfate and chondroitin sulfate, are heavily sulfated, creating a dense negative charge that mediates interactions with hundreds of proteins, including growth factors, cytokines, and enzymes.[1][2][3] This intricate network of interactions governs crucial physiological and pathological processes.[2]

However, the inherent heterogeneity and polydispersity of GAGs isolated from natural sources present significant challenges for their direct therapeutic use, leading to issues with reproducibility and clinical translation.[1] This has driven the development of synthetic, well-defined sulfated monosaccharides as GAG mimetics.[1][4] These smaller, structurally precise molecules aim to replicate the biological functions of native GAGs while offering superior control over structure, purity, and therapeutic action.[1]

Core Chemical Characteristics

The therapeutic potential of sulfated monosaccharides is intrinsically linked to their unique chemical features. The interplay between the carbohydrate core, the degree and position of sulfation, and the salt form dictates their behavior in both chemical and biological systems.

The Monosaccharide Scaffold: A Foundation of Stereochemical Diversity

The choice of the parent monosaccharide (e.g., glucose, galactose, mannose) provides the foundational stereochemistry. The spatial arrangement of hydroxyl groups on the pyranose ring is critical as it determines which positions are available for sulfation and influences the overall three-dimensional structure of the molecule. This, in turn, affects how the molecule presents its sulfate groups for interaction with protein targets.

The Sulfate Group: The Engine of Biological Activity

The addition of sulfate groups (-SO₃⁻) dramatically alters the properties of a neutral monosaccharide.[5]

  • Acidity and Charge: The sulfate group is the conjugate base of a strong acid (sulfuric acid), meaning it is anionic over a wide physiological pH range. This dense negative charge is the primary driver for electrostatic interactions with positively charged residues (e.g., lysine, arginine) on target proteins.[6][7]

  • Solubility: Sulfation significantly increases the aqueous solubility of monosaccharides. The highly polar sulfate groups readily interact with water molecules, facilitating dissolution. The disodium salt form further enhances this property, which is highly advantageous for pharmaceutical formulations.[8]

  • Conformational Influence: The presence of bulky, negatively charged sulfate groups influences the conformational equilibrium of the monosaccharide ring.[9][10] This can lock the sugar into a specific chair or skew-boat conformation that is optimal for binding to a protein partner.

The Disodium Salt Form: Ensuring Stability and Utility

Sulfated monosaccharides are typically isolated and utilized as stable salts. The disodium salt form is common, offering several practical advantages:

  • Stability: The salt form is generally more stable and less hygroscopic than the acidic form, making it easier to handle, weigh, and store.

  • pH Neutrality: In solution, the disodium salt of a sulfated monosaccharide will produce a near-neutral pH, which is crucial for compatibility with biological systems and assays.

  • Enhanced Solubility: The ionic nature of the salt contributes to high aqueous solubility.[8]

Synthesis and Purification Strategies

The creation of structurally defined sulfated monosaccharides requires precise chemical strategies to control the position and degree of sulfation.

Regioselective Sulfation of Monosaccharides

Achieving site-specific sulfation is the most challenging aspect of synthesis. The process typically involves:

  • Protecting Group Chemistry: To prevent sulfation at undesired positions, chemists employ orthogonal protecting groups to temporarily block specific hydroxyl groups.[11][12]

  • Sulfation Reaction: The unprotected hydroxyl groups are then reacted with a sulfating agent. A common and relatively mild reagent is the sulfur trioxide-pyridine complex (SO₃·py) or sulfur trioxide-dimethylformamide (SO₃·DMF).[13] These reagents are preferred over harsher agents like chlorosulfonic acid, which can cause degradation of the sugar backbone.[13]

  • Deprotection: Finally, the protecting groups are removed under conditions that do not cleave the newly installed, and often labile, sulfate esters.[11]

The entire process can be streamlined using solid-phase synthesis techniques, which simplify purification between steps.[11][14]

Experimental Protocol: Synthesis of a Monosulfated Glucose Derivative

Objective: To regioselectively sulfate the C-6 position of a protected glucose monosaccharide.

Methodology:

  • Protection: Start with a glucose derivative where the hydroxyl groups at C-1, C-2, C-3, and C-4 are protected with a suitable group (e.g., benzyl ethers), leaving the C-6 hydroxyl free.

  • Dissolution: Dissolve the protected monosaccharide in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).

  • Sulfation: Cool the solution to 0°C. Add a solution of sulfur trioxide-pyridine complex (SO₃·py) in anhydrous pyridine dropwise over 30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the reaction mixture to 0°C and quench by the slow addition of water.

  • Workup: Extract the product into an organic solvent (e.g., ethyl acetate), wash with dilute acid, water, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Deprotection: Remove the benzyl protecting groups via catalytic hydrogenation (e.g., using Palladium on carbon) to yield the sulfated monosaccharide.

Conversion to Disodium Salt and Purification

The crude sulfated product is typically a complex mixture. Purification is essential and is most effectively achieved using ion-exchange chromatography.[15][16]

Workflow for Purification and Salt Conversion

G cluster_0 Purification & Salt Conversion crude Crude Sulfated Monosaccharide (Acidic Form) load Load onto DEAE Anion Exchange Column (e.g., HCO₃⁻ form) crude->load wash Wash with Deionized Water (Removes neutral impurities) load->wash elute Elute with NaCl Gradient (e.g., 0 to 2 M) wash->elute collect Collect Fractions elute->collect desalt Desalt Fractions (e.g., Size Exclusion Chromatography) collect->desalt lyophilize Lyophilize desalt->lyophilize final_product Pure Disodium Salt lyophilize->final_product

Caption: Workflow for the purification of sulfated monosaccharides.

Experimental Protocol: Ion-Exchange Purification

Objective: To purify a crude sulfated monosaccharide and convert it to its disodium salt form.

Methodology:

  • Column Preparation: Pack a column with a strong anion-exchange resin (e.g., DEAE-Sephacel). Equilibrate the column with several column volumes of deionized water until the pH of the eluate is neutral.

  • Sample Loading: Dissolve the crude product in a minimal amount of deionized water and apply it to the top of the column. The negatively charged sulfated monosaccharides will bind to the positively charged resin.[16]

  • Washing: Wash the column with several volumes of deionized water to remove any non-ionic impurities (e.g., unreacted starting material, salts from workup).

  • Elution: Elute the bound sulfated monosaccharides using a linear salt gradient (e.g., 0 M to 2.0 M NaCl). The more highly sulfated compounds will bind more tightly and elute at higher salt concentrations.

  • Fraction Collection: Collect fractions and analyze them for the presence of the desired product using a suitable method (e.g., TLC or a colorimetric carbohydrate assay).

  • Desalting: Pool the fractions containing the pure product. The high concentration of NaCl must be removed. This is typically done by size-exclusion chromatography or dialysis against deionized water.

  • Lyophilization: Freeze-dry the desalted solution to obtain the final product as a fluffy, white solid in its stable disodium salt form.

Analytical Characterization and Quality Control

Rigorous analytical characterization is paramount to confirm the structure, purity, and consistency of synthesized sulfated monosaccharides. A combination of spectroscopic and chromatographic techniques is employed.

Structural Elucidation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for unambiguous structure determination.[17] The chemical shifts of protons and carbons are highly sensitive to their local electronic environment. Sulfation causes a characteristic downfield shift (0.4-0.7 ppm for ¹H) for the proton attached to the sulfated carbon and smaller shifts for adjacent protons.[18] 2D NMR experiments (like COSY and HSQC) are used to assign all signals and confirm connectivity.[18]

  • Mass Spectrometry (MS): Soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are essential for determining the molecular weight of the compound.[19][20] ESI-MS is particularly well-suited for these highly charged molecules.[19] High-resolution mass spectrometry provides an exact mass, which can be used to confirm the elemental composition. Tandem MS (MS/MS) can be used to fragment the molecule, providing information about the location of the sulfate group, as the sulfate group itself can be a labile fragment.[21]

Purity and Quantification
  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for assessing purity.[22] Due to the polar and non-volatile nature of these compounds, specific HPLC methods are required. Anion-exchange HPLC can separate compounds based on their degree of sulfation.

  • Capillary Electrophoresis (CE): CE is an excellent high-resolution technique for separating charged molecules and can provide very accurate purity assessments.

Data Summary Table: Expected Analytical Data for a Hypothetical Monosulfated Glucose Disodium Salt
Analytical Technique Parameter Expected Result Interpretation
¹H NMR Chemical Shift (δ)Downfield shift of H-6 proton to ~4.5 ppmConfirms sulfation at the C-6 position.
¹³C NMR Chemical Shift (δ)Downfield shift of C-6 carbonCorroborates sulfation at C-6.
ESI-MS (-ve mode) m/z[M-2Na+H]⁻ and [M-Na]⁻Confirms molecular weight of the sulfated species.
HPLC (Anion-Exchange) Retention TimeSingle sharp peakIndicates high purity with a consistent charge state.
Elemental Analysis % C, H, S, NaMatches theoretical valuesConfirms elemental composition and salt form.

Applications in Drug Development: As Glycosaminoglycan Mimetics

The primary therapeutic application of sulfated monosaccharides stems from their ability to act as GAG mimetics, specifically mimicking heparan sulfate.[1] They can either restore a deficient GAG-protein interaction or competitively inhibit a pathological one.

Mechanism of Action: Modulating Protein-GAG Interactions

Many signaling pathways are regulated by the binding of proteins (e.g., growth factors, chemokines) to heparan sulfate proteoglycans (HSPGs) on the cell surface. This binding can be essential for receptor dimerization and downstream signaling. Sulfated monosaccharides can intervene in these processes.

  • Competitive Inhibition: By binding to the GAG-binding site on a protein, a sulfated monosaccharide can prevent that protein from interacting with cell-surface HSPGs, thereby inhibiting its biological activity. This is a key mechanism for their anti-inflammatory and anti-cancer effects.[1][2]

Signaling Pathway: Inhibition of FGF Signaling

Fibroblast Growth Factors (FGFs) require heparan sulfate as a cofactor to bind and activate their corresponding FGF receptors (FGFR).

G cluster_0 Normal FGF Signaling cluster_1 Inhibition by Sulfated Monosaccharide FGF FGF Dimer Receptor Dimerization & Activation FGF->Dimer HS Heparan Sulfate (on cell surface) HS->Dimer FGFR FGF Receptor FGFR->Dimer Signal Downstream Signaling (Proliferation, Angiogenesis) Dimer->Signal FGF_i FGF Bound Inactive FGF-SMS Complex FGF_i->Bound SMS Sulfated Monosaccharide SMS->Bound FGFR_i FGF Receptor Bound->FGFR_i Binding Inhibited NoSignal Signaling Blocked FGFR_i->NoSignal

Caption: Inhibition of FGF signaling by a sulfated monosaccharide.

This inhibitory action has therapeutic potential in oncology, where FGF signaling often drives tumor growth and angiogenesis.[1]

Conclusion and Future Perspectives

Sulfated monosaccharides and their disodium salts are a versatile and potent class of molecules with significant therapeutic promise. Their well-defined structures overcome the limitations of natural GAGs, allowing for precise structure-activity relationship studies and optimization of drug-like properties.[3] The ability to rationally design and synthesize these molecules opens up new avenues for developing novel therapeutics for a wide range of diseases, including cancer, inflammatory disorders, and viral infections.[1][2] Future research will likely focus on developing orally bioavailable versions, perhaps through conjugation with hydrophobic moieties like cholesterol, and exploring their use in targeted drug delivery systems.[23][] The continued refinement of synthetic and analytical methodologies will further accelerate the journey of these fascinating molecules from the laboratory to the clinic.

References

  • Cassinelli, G., & Naggi, A. (2021).
  • Desai, U. R., et al. (2023). Designing Synthetic, Sulfated Glycosaminoglycan Mimetics That Are Orally Bioavailable and Exhibiting In Vivo Anticancer Activity. Journal of Medicinal Chemistry.
  • Afosah, D. K., & Al-Horani, R. A. (2020).
  • Linhardt, R. J., & Toida, T. (n.d.).
  • Fayyad, R. M. (2025). Drug-Like Properties of Synthetic Glycosaminoglycan Mimetics.
  • Desai, U. R., et al. (n.d.).
  • Linhardt, R. J., & Toida, T. (n.d.).
  • Creative Biolabs. (n.d.).
  • Hahn, T., et al. (2021).
  • Delbianco, M., et al. (n.d.).
  • Scholtzová, E., Mach, P., & Hricovíni, M. (2003). Structure of Sulfated Monosaccharides Studied by Quantum Chemical Methods. MDPI.
  • Delbianco, M., et al. (2022). On resin synthesis of sulfated oligosaccharides.
  • van der Vlist, R., et al. (n.d.). Divergent Chemoenzymatic Synthesis of Sulfated Ganglio‐Oligosaccharides for Probing Ligand Requirements of Glycan Binding Prot. UU Research Portal.
  • Kovensky, J., et al. (n.d.). Sulfated oligosaccharides: new targets for drug development?. PubMed.
  • Kovensky, J., et al. (n.d.). Sulfated oligosaccharides: new targets for drug development?. Semantic Scholar.
  • Hintze, V., et al. (2024).
  • Carey, M. C., & Koretsky, A. P. (n.d.). Solution properties of sulfated monohydroxy bile salts.
  • McClements, D. J. (n.d.).
  • Kariya, Y., et al. (n.d.). One- and two-dimensional 1H-NMR characterization of two series of sulfated disaccharides prepared from chondroitin sulfate and heparan sulfate/heparin by bacterial eliminase digestion. PubMed.
  • BOC Sciences. (2025).
  • Scholtzová, E., Mach, P., & Hricovíni, M. (2025). Structure of Sulfated Monosaccharides Studied by Quantum Chemical Methods.
  • BOC Sciences. (n.d.).
  • Roby, C., et al. (2022).
  • Widmalm, G., & Agback, P. (2023). Primary Structure of Glycans by NMR Spectroscopy.

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The Unexplored Frontier: A Technical Guide to D-Glucosamine-2,3-disulfate in Glycosaminoglycan Research

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting the Uncharted Territory of the Glycosaminoglycan Sulfation Code

Glycosaminoglycans (GAGs) are complex, linear polysaccharides that play pivotal roles in a vast array of biological processes, from cell signaling and development to inflammation and cancer.[1][2] Their functional diversity is largely dictated by the intricate patterns of sulfation along their disaccharide repeating units.[2] This "sulfation code" determines their specific interactions with a multitude of proteins, thereby modulating their biological activity.[2] While significant research has focused on common sulfation patterns, such as N-sulfation and 6-O-sulfation of glucosamine, a vast landscape of potential sulfation motifs remains largely unexplored. This guide delves into one such frontier: D-Glucosamine-2,3-disulfate.

As of this writing, D-Glucosamine-2,3-disulfate represents a largely enigmatic structure within the field of glycosaminoglycan research, with a notable absence of dedicated literature on its synthesis, characterization, and biological function. This guide, therefore, is not a retrospective review but a forward-looking technical manual for researchers, scientists, and drug development professionals. It aims to provide the foundational knowledge, synthetic strategies, and analytical methodologies required to embark on the exploration of this novel sulfated monosaccharide and its potential role in the intricate world of GAGs.

The Crucial Role of Sulfation in Glycosaminoglycan Function

Glycosaminoglycans, with the exception of hyaluronan, are extensively modified by the addition of sulfate groups at various positions on their constituent monosaccharides. This sulfation is a dynamic and complex post-translational modification that dramatically influences the physicochemical properties and biological functions of GAGs.[2] The specific arrangement of these sulfate groups creates unique binding sites for a wide range of proteins, including growth factors, cytokines, chemokines, and enzymes.[1]

The biological significance of specific sulfation patterns is well-documented. For instance, the 3-O-sulfation of a glucosamine residue within a specific pentasaccharide sequence in heparan sulfate is a critical determinant for its high-affinity binding to antithrombin, conferring potent anticoagulant activity.[3][4] This highlights how a single, rare modification can profoundly impact biological function. The exploration of novel sulfation patterns, such as the 2,3-disulfation of D-glucosamine, holds the potential to uncover new biological interactions and therapeutic targets.

Navigating the Synthetic Maze: Towards a Regioselective Synthesis of D-Glucosamine-2,3-disulfate

The chemical synthesis of specifically sulfated carbohydrates is a formidable challenge due to the multiple hydroxyl groups with similar reactivity. A successful synthesis of D-Glucosamine-2,3-disulfate hinges on a meticulously planned protecting group strategy to ensure regioselective sulfation.

The Cornerstone: Protecting Group Strategy

An effective protecting group strategy is paramount for the regioselective sulfation of glucosamine.[2][5] This involves the strategic protection of all hydroxyl groups and the amino group, leaving only the C2 and C3 hydroxyls available for sulfation.

Key Considerations for Protecting Groups:

  • Orthogonality: The protecting groups must be removable under conditions that do not affect other protecting groups or the newly introduced sulfate esters.[6]

  • Stability: They must be stable to the reaction conditions used for subsequent transformations.

  • Influence on Reactivity: Protecting groups can influence the reactivity of the remaining free hydroxyl groups.[2]

A plausible synthetic route would begin with a commercially available, partially protected glucosamine derivative. The following workflow outlines a conceptual approach:

G cluster_synthesis Synthetic Workflow for D-Glucosamine-2,3-disulfate Start Start: D-Glucosamine P1 Protection of Amino Group (e.g., N-Phthaloyl) Start->P1 P2 Protection of Anomeric Position (e.g., Thioglycoside) P1->P2 P3 Protection of C4 and C6 Hydroxyls (e.g., Benzylidene acetal) P2->P3 S1 Sulfation of C2 and C3 Hydroxyls (e.g., SO3-pyridine complex) P3->S1 DP Deprotection S1->DP Final D-Glucosamine-2,3-disulfate DP->Final

Conceptual Synthetic Workflow. This diagram illustrates a potential pathway for the synthesis of D-Glucosamine-2,3-disulfate, emphasizing the crucial role of a multi-step protecting group strategy.

Experimental Protocol: A Template for Synthesis

The following is a generalized, step-by-step protocol that can be adapted for the synthesis of D-Glucosamine-2,3-disulfate. This protocol is illustrative and requires optimization and adaptation based on specific starting materials and protecting groups.

Step 1: Protection of the Amino and Anomeric Groups

  • Objective: To protect the reactive amino and anomeric positions to prevent unwanted side reactions.

  • Procedure:

    • React D-glucosamine hydrochloride with a suitable amino-protecting reagent (e.g., phthalic anhydride) to yield the N-protected derivative.

    • Convert the anomeric hydroxyl group to a stable but activatable group, such as a thioglycoside, which is stable during subsequent protection and sulfation steps but can be activated for future glycosylation if needed.

Step 2: Regioselective Protection of Hydroxyl Groups

  • Objective: To protect the C4 and C6 hydroxyl groups, leaving the C2 and C3 hydroxyls free for sulfation.

  • Procedure:

    • Utilize a diol-selective protecting group, such as a benzylidene acetal, which preferentially reacts with the C4 and C6 hydroxyls of the glucopyranose ring.

Step 3: Disulfation of the C2 and C3 Hydroxyls

  • Objective: To introduce sulfate groups at the C2 and C3 positions.

  • Procedure:

    • React the diol intermediate with a sulfating agent, such as a sulfur trioxide-pyridine complex or sulfur trioxide-trimethylamine complex, in an anhydrous aprotic solvent like pyridine or DMF. The reaction temperature should be carefully controlled to prevent side reactions.

Step 4: Deprotection

  • Objective: To remove all protecting groups to yield the final product.

  • Procedure:

    • The deprotection strategy will depend on the specific protecting groups used. For example, a benzylidene acetal can be removed by catalytic hydrogenation, which would also remove benzyl ethers if present. Phthalimido groups can be removed with hydrazine. Thioglycosides are stable to many deprotection conditions.

Unveiling the Structure: Analytical and Characterization Techniques

The unambiguous characterization of D-Glucosamine-2,3-disulfate is crucial to confirm its structure and purity. A combination of spectroscopic and chromatographic techniques is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of sulfated carbohydrates.[7] Both 1H and 13C NMR will provide critical information about the location of the sulfate groups.

  • 1H NMR: The chemical shifts of the protons attached to the carbon atoms bearing the sulfate groups will be significantly downfield compared to the non-sulfated precursor.[8] Coupling constants can provide information about the conformation of the pyranose ring.

  • 2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for assigning all proton and carbon signals and confirming the sites of sulfation.[9]

Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight and confirming the degree of sulfation.[10][11] Soft ionization techniques are required to analyze these highly charged and labile molecules.[10]

  • Electrospray Ionization (ESI-MS): This is a particularly suitable technique for analyzing highly sulfated oligosaccharides as it can handle charged molecules in solution.[10]

  • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can provide information about the location of the sulfate groups, although the lability of the sulfo group can make this challenging.[10]

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for the purification and analysis of sulfated monosaccharides. Due to the lack of a strong chromophore, derivatization or specialized detection methods are often necessary.

Experimental Protocol: HPLC Analysis of Sulfated Glucosamine

  • Column: A strong anion-exchange (SAX) column is typically used for separating sulfated carbohydrates based on their charge.

  • Mobile Phase: A gradient of a high-salt buffer (e.g., sodium chloride or ammonium acetate) is used to elute the sulfated monosaccharides.

  • Detection:

    • Refractive Index (RI) Detection: A universal detector for non-chromophoric compounds.

    • Evaporative Light Scattering Detection (ELSD): Another universal detector that is more sensitive than RI.

    • Pre-column Derivatization: Derivatization with a UV-active or fluorescent tag can enhance sensitivity and allow for detection with more common UV or fluorescence detectors.

In Silico Exploration: The Potential Biological Significance of D-Glucosamine-2,3-disulfate

While experimental data on the biological role of D-Glucosamine-2,3-disulfate is currently unavailable, we can infer its potential significance by examining the roles of 2-O and 3-O-sulfation in the context of heparan sulfate.

  • 3-O-Sulfation: As previously mentioned, 3-O-sulfation of glucosamine is a rare but critical modification for the binding of several proteins, including antithrombin and certain viral glycoproteins.[3][12] This suggests that the 3-O-sulfate group in our target molecule could be a key recognition element for specific protein interactions.

  • 2-O-Sulfation: 2-O-sulfation of uronic acids in heparan sulfate is a common modification that contributes to the overall negative charge and influences the binding of various growth factors and cytokines.[13] While less is known about 2-O-sulfation of glucosamine within natural GAGs, its presence in a disulfated monosaccharide would create a highly negatively charged motif.

The combination of both 2-O and 3-O-sulfation on a single glucosamine residue would create a unique, highly anionic domain. This could lead to:

  • High-affinity Protein Binding: The dense negative charge could mediate strong electrostatic interactions with positively charged domains on proteins.

  • Modulation of Enzyme Activity: It could act as a potent inhibitor or modulator of enzymes that interact with GAGs, such as heparanase or proteases.

  • Interference with Pathogen Binding: The unique sulfation pattern might mimic or block the binding sites for viruses and bacteria that utilize cell surface heparan sulfate for attachment and entry.

G cluster_pathway Hypothetical Signaling Pathway Modulation GF Growth Factor R Receptor GF->R Binds GAG Cell Surface Glycosaminoglycan R->GAG Co-receptor Signal Intracellular Signaling Cascade R->Signal Activates DSG D-Glucosamine-2,3-disulfate (mimetic) DSG->GF Sequesters DSG->R Blocks Binding Response Cellular Response (e.g., Proliferation, Differentiation) Signal->Response

Hypothetical Mechanism of Action. This diagram illustrates how D-Glucosamine-2,3-disulfate, acting as a GAG mimetic, could potentially modulate a growth factor signaling pathway by either sequestering the growth factor or blocking its interaction with the cell surface receptor complex.

Future Perspectives and the Path Forward

The field of glycosaminoglycan research is ripe for the exploration of novel, structurally defined sulfated monosaccharides and oligosaccharides. D-Glucosamine-2,3-disulfate represents a compelling target for investigation. The path forward will require a multidisciplinary approach:

  • Chemical Synthesis: The development of a robust and scalable synthesis will be the first critical step.

  • Biochemical and Biophysical Characterization: Once synthesized, its interaction with a panel of GAG-binding proteins should be investigated using techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC).

  • Cell-Based Assays: The effect of D-Glucosamine-2,3-disulfate on various cellular processes, such as cell proliferation, migration, and inflammation, should be evaluated in relevant cell models.

  • Structural Biology: Co-crystallization or NMR studies of D-Glucosamine-2,3-disulfate in complex with protein targets will provide invaluable insights into the molecular basis of its interactions.

This in-depth technical guide provides a roadmap for researchers to venture into this uncharted territory. The synthesis and characterization of D-Glucosamine-2,3-disulfate will not only expand our understanding of the GAG sulfation code but also has the potential to yield novel therapeutic leads for a wide range of diseases.

References

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A Guide to the Structural Biology of Protein Interactions with D-Glucosamine-2,3-disulfate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate dance between proteins and carbohydrates governs a vast array of biological processes, from cellular communication to host-pathogen interactions. Among the diverse world of glycans, sulfated monosaccharides represent a critical class of signaling molecules and structural components. D-Glucosamine-2,3-disulfate, a highly negatively charged sugar, is an exemplar of such a molecule, whose interactions with proteins are crucial yet under-explored. This guide provides a comprehensive technical overview of the principles and methodologies employed to elucidate the structural basis of protein interactions with D-Glucosamine-2,3-disulfate. While direct structural data for this specific disulfated glucosamine are limited, this guide will leverage analogous interactions with other heavily sulfated monosaccharides to provide a robust framework for investigation. We will delve into the core biophysical and structural techniques, offering not just protocols, but the strategic reasoning behind experimental design, empowering researchers to confidently explore this exciting frontier of structural biology.

Introduction: The Significance of Sulfated Glycans

Sulfation of carbohydrates dramatically alters their physicochemical properties, creating unique recognition motifs for protein binding.[1] These sulfate groups, strategically positioned on the sugar scaffold, contribute to a high-density negative charge, facilitating specific electrostatic interactions that are often central to biological function. These interactions are pivotal in processes such as cell signaling, inflammation, and microbial pathogenesis.[2]

D-Glucosamine, a fundamental amino sugar, is a key component of various polysaccharides.[3] Its sulfated derivatives are integral to larger glycosaminoglycans (GAGs) like heparan sulfate and chondroitin sulfate.[2] While monosulfated glucosamine has been extensively studied, particularly in the context of osteoarthritis, the biological roles and protein partners of polysulfated variants like D-Glucosamine-2,3-disulfate are less understood. The presence of two sulfate groups on a single monosaccharide suggests a high-affinity binding partner, likely a protein with a complementary electropositive surface.

Key protein families that interact with sulfated glycans include:

  • Sulfatases: Enzymes that catalyze the hydrolysis of sulfate esters. Their specificity is crucial for the degradation and remodeling of sulfated glycans.[4][5]

  • Sulfotransferases: Enzymes that catalyze the transfer of a sulfo group to a substrate, playing a key role in the biosynthesis of sulfated glycans.

  • Lectins and other glycan-binding proteins: These proteins recognize and bind to specific carbohydrate structures, mediating a wide range of cellular processes.

This guide will equip you with the foundational knowledge and practical methodologies to investigate the structural intricacies of these interactions.

Foundational Techniques for Characterizing Protein-Sulfated Sugar Interactions

A multi-faceted approach is essential to fully characterize the interaction between a protein and a small molecule ligand like D-Glucosamine-2,3-disulfate. The following techniques provide a comprehensive toolkit to determine binding affinity, thermodynamics, kinetics, and high-resolution structural details.

Isothermal Titration Calorimetry (ITC): Unveiling the Thermodynamics of Binding

ITC is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[6] It is considered a gold-standard for characterizing biomolecular interactions in solution.[7]

Causality Behind Experimental Choices in ITC:

The primary goal of an ITC experiment is to obtain a binding isotherm by titrating the ligand (D-Glucosamine-2,3-disulfate) into a solution containing the protein. The shape of this isotherm allows for the determination of the dissociation constant (Kd), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[8]

  • Why precise buffer matching is critical: ITC is extremely sensitive to heat changes. Any mismatch in buffer composition between the protein and ligand solutions will result in heats of dilution that can mask the true binding signal. Dialysis of the protein against the ligand buffer is the most rigorous approach to minimize these artifacts.[1]

  • Why concentration matters: The success of an ITC experiment is dependent on the "c-window," a dimensionless parameter that relates the protein concentration to the dissociation constant. For a measurable binding curve, the 'c' value (c = n * [Protein] / Kd) should ideally be between 10 and 1000. This often requires relatively high protein concentrations, especially for weakly interacting systems.

  • Why multiple injections are necessary: A series of small injections allows for the gradual saturation of the protein's binding sites. The initial injections produce large heat changes as most of the injected ligand binds. As the protein becomes saturated, subsequent injections produce smaller heat changes, eventually approaching the heat of dilution of the ligand into the buffer.[7]

Experimental Protocol: ITC

  • Sample Preparation:

    • Thoroughly dialyze the purified protein against the chosen experimental buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).

    • Dissolve the D-Glucosamine-2,3-disulfate in the final dialysis buffer to ensure a perfect match.

    • Degas both the protein and ligand solutions to prevent air bubbles from interfering with the measurement.

    • Accurately determine the concentration of both the protein and the ligand.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Thoroughly clean the sample and reference cells with buffer.

    • Load the protein solution into the sample cell (typically ~200-300 µL).

    • Load the ligand solution into the injection syringe (typically ~40-50 µL). The ligand concentration should be 10-20 times that of the protein.

  • Titration:

    • Perform an initial small injection (e.g., 0.5 µL) to assess the initial heat change and to remove any ligand that may have diffused from the syringe.

    • Program a series of injections (e.g., 20 injections of 2 µL each) with sufficient spacing between them (e.g., 180 seconds) to allow the signal to return to baseline.

  • Data Analysis:

    • Integrate the peaks in the raw thermogram to obtain the heat change for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine Kd, n, and ΔH.

    • Calculate the Gibbs free energy (ΔG) and entropy (ΔS) from the obtained parameters (ΔG = -RTln(1/Kd) and ΔG = ΔH - TΔS).

Data Presentation: ITC

ParameterValue
Dissociation Constant (Kd)e.g., 15 µM
Stoichiometry (n)e.g., 1.1
Enthalpy (ΔH)e.g., -8.5 kcal/mol
Entropy (ΔS)e.g., 2.3 cal/mol·K

Visualization: ITC Workflow

ITC_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis p1 Dialyze Protein p2 Dissolve Ligand in Dialysis Buffer p1->p2 p3 Degas Both Solutions p2->p3 e1 Load Protein into Cell p3->e1 e2 Load Ligand into Syringe e1->e2 e3 Perform Titration e2->e3 a1 Integrate Raw Data e3->a1 a2 Generate Binding Isotherm a1->a2 a3 Fit to Binding Model a2->a3 a4 Determine Thermodynamic Parameters a3->a4

Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.

Surface Plasmon Resonance (SPR): Measuring Real-Time Binding Kinetics

SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[9] It provides valuable kinetic information, including the association rate (ka) and dissociation rate (kd), in addition to the equilibrium dissociation constant (Kd).[10]

Causality Behind Experimental Choices in SPR:

In a typical SPR experiment, one molecule (the ligand, which is the protein in this case) is immobilized on a sensor chip, and the other molecule (the analyte, D-Glucosamine-2,3-disulfate) is flowed over the surface.[11] Binding is detected as a change in the refractive index at the sensor surface.

  • Why immobilization strategy is key: The choice of immobilization chemistry is crucial to ensure the protein is attached to the sensor surface in a way that preserves its native conformation and binding activity. Amine coupling is a common method, but it can lead to random orientation. Site-specific immobilization methods, such as using a His-tag, are often preferable.

  • Why a reference flow cell is essential: A reference flow cell, where a non-specific protein is immobilized or the surface is simply blocked, is used to subtract non-specific binding and bulk refractive index changes from the signal, ensuring that the observed response is due to the specific interaction of interest.

  • Why multiple analyte concentrations are needed: Injecting a series of analyte concentrations allows for the determination of the kinetic parameters. The association phase of the sensorgram is dependent on the analyte concentration, while the dissociation phase is independent of it.

Experimental Protocol: SPR

  • Chip Preparation and Ligand Immobilization:

    • Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the protein solution in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to promote electrostatic pre-concentration on the surface.

    • Deactivate any remaining active esters with an injection of ethanolamine.

    • A target immobilization level should be chosen to minimize mass transport limitations, especially for small molecule analytes.

  • Binding Analysis:

    • Prepare a series of dilutions of D-Glucosamine-2,3-disulfate in the running buffer (e.g., HBS-EP+). It is crucial to include a zero-concentration sample (buffer only) for double referencing.

    • Inject the analyte solutions over both the ligand and reference flow cells for a defined association time, followed by a dissociation phase where only running buffer flows over the chip.

    • Between each analyte injection, regenerate the sensor surface with a short pulse of a solution that disrupts the interaction (e.g., a low pH buffer or a high salt concentration) to remove any bound analyte.

  • Data Analysis:

    • Subtract the signal from the reference flow cell from the signal of the ligand flow cell.

    • Subtract the signal from the buffer-only injection (double referencing).

    • Globally fit the resulting sensorgrams from all analyte concentrations to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine ka, kd, and Kd.

Data Presentation: SPR

ParameterValue
Association Rate (ka)e.g., 2.5 x 10^4 M⁻¹s⁻¹
Dissociation Rate (kd)e.g., 3.7 x 10⁻³ s⁻¹
Dissociation Constant (Kd)e.g., 148 nM

Visualization: SPR Workflow

SPR_Workflow cluster_prep Chip Preparation cluster_exp Binding Analysis cluster_analysis Data Analysis p1 Activate Chip Surface p2 Immobilize Protein p1->p2 p3 Deactivate Surface p2->p3 e1 Inject Analyte Series p3->e1 e2 Monitor Association/Dissociation e1->e2 e3 Regenerate Surface e2->e3 a1 Reference Subtraction e3->a1 a2 Double Referencing a1->a2 a3 Fit to Kinetic Model a2->a3 a4 Determine Kinetic Parameters a3->a4 NMR_CSP_Workflow cluster_prep Sample Preparation cluster_exp Data Acquisition cluster_analysis Data Analysis p1 Express/Purify ¹⁵N-labeled Protein p2 Prepare Ligand Stock p1->p2 e2 Titrate with Ligand p2->e2 e1 Acquire Reference ¹H-¹⁵N HSQC e1->e2 e3 Acquire HSQC at each Titration Point e2->e3 a1 Overlay Spectra e3->a1 a2 Calculate Chemical Shift Perturbations a1->a2 a3 Plot Perturbations vs. Residue a2->a3 a4 Map on 3D Structure a3->a4

Caption: NMR Chemical Shift Perturbation (CSP) mapping workflow.

X-ray Crystallography: Visualizing the Atomic Details of Interaction

X-ray crystallography is the gold standard for obtaining high-resolution 3D structures of protein-ligand complexes. [12]It provides a static snapshot of the interaction, revealing the precise orientation of the ligand in the binding pocket and the specific atomic contacts that mediate binding.

Causality Behind Experimental Choices in X-ray Crystallography:

The success of a crystallography experiment hinges on obtaining well-diffracting crystals of the protein-ligand complex. [13]

  • Why co-crystallization or soaking? There are two main approaches to obtaining crystals of the complex. In co-crystallization, the protein and ligand are mixed prior to setting up crystallization trials. In soaking, pre-existing crystals of the apo-protein are transferred to a solution containing the ligand. Co-crystallization is often necessary if the ligand induces a significant conformational change in the protein that would disrupt the crystal lattice of the apo-form. Soaking is generally a higher-throughput method if suitable apo crystals are available.

  • Why cryo-protection is essential: Protein crystals are typically flash-cooled in liquid nitrogen to prevent radiation damage during X-ray data collection. To prevent the formation of ice crystals, which would destroy the protein crystal, a cryo-protectant (e.g., glycerol, ethylene glycol) must be added to the crystal solution before freezing.

  • Why solving the phase problem is the central challenge: The diffraction pattern provides information about the amplitudes of the scattered X-rays, but the phase information is lost. The "phase problem" must be solved to reconstruct the electron density map. This is typically done using methods like molecular replacement, where a known structure of a homologous protein is used as a search model. Experimental Protocol: X-ray Crystallography

  • Crystallization:

    • Set up crystallization trials for the protein-D-Glucosamine-2,3-disulfate complex using either co-crystallization or soaking methods.

    • For co-crystallization, mix the protein with a molar excess of the ligand before setting up vapor diffusion (hanging or sitting drop) or microbatch crystallization screens.

    • For soaking, grow crystals of the apo-protein and then transfer them to a solution containing the ligand and a cryo-protectant.

    • Optimize the crystallization conditions (e.g., precipitant concentration, pH, temperature) to obtain single, well-ordered crystals.

  • Data Collection:

    • Harvest a suitable crystal and flash-cool it in a stream of liquid nitrogen.

    • Mount the crystal on a goniometer at a synchrotron X-ray source.

    • Collect a complete diffraction dataset by rotating the crystal in the X-ray beam.

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain a list of reflection intensities.

    • Solve the phase problem using molecular replacement with a suitable search model.

    • Build an initial model of the protein-ligand complex into the resulting electron density map.

    • Refine the model against the experimental data to improve its geometry and fit to the electron density.

    • Validate the final model to ensure its quality.

Visualization: X-ray Crystallography Workflow

Xray_Workflow cluster_prep Crystal Growth cluster_exp Data Collection cluster_analysis Structure Solution p1 Co-crystallization or Soaking p2 Optimize Conditions p1->p2 p3 Harvest and Cryo-protect p2->p3 e1 Mount Crystal p3->e1 e2 Collect Diffraction Data e1->e2 a1 Process Data e2->a1 a2 Solve Phase Problem a1->a2 a3 Model Building and Refinement a2->a3 a4 Validate Structure a3->a4

Caption: X-ray crystallography experimental workflow.

Case Study: Insights from Sulfatase Interactions with Sulfated Monosaccharides

Given the limited direct structural data for protein-D-Glucosamine-2,3-disulfate complexes, we turn to the well-characterized family of sulfatases from the human gut bacterium Bacteroides thetaiotaomicron. These enzymes are crucial for the degradation of sulfated glycans and provide excellent models for understanding how proteins recognize and process heavily sulfated monosaccharides. [4][14] Crystal structures of these sulfatases in complex with their substrates or substrate analogs reveal key principles of recognition: [15]

  • A Conserved Sulfate-Binding Pocket: All S1 family sulfatases possess a highly conserved active site pocket that coordinates the sulfate group. A key feature is a post-translationally modified formylglycine residue, which is essential for catalysis. [16]* Specificity through Shape and Electrostatic Complementarity: The binding pocket is shaped to accommodate the specific sugar scaffold. A network of positively charged and polar residues (e.g., arginine, lysine, histidine) forms hydrogen bonds and salt bridges with the sulfate and hydroxyl groups of the ligand, ensuring high specificity.

  • Role of Aromatic Residues: Aromatic residues, such as tryptophan or tyrosine, often form CH-π stacking interactions with the sugar ring, further contributing to binding affinity and specificity. [4] Visualizing a Potential Binding Mode

The following diagram illustrates a hypothetical signaling pathway initiated by the binding of a sulfated glycan to a cell surface receptor, leading to the activation of an intracellular kinase cascade.

Signaling_Pathway ligand D-Glucosamine-2,3-disulfate receptor Cell Surface Receptor ligand->receptor Binding adaptor Adaptor Protein receptor->adaptor Recruitment kinase1 Kinase 1 adaptor->kinase1 Activation kinase2 Kinase 2 kinase1->kinase2 Phosphorylation transcription_factor Transcription Factor kinase2->transcription_factor Phosphorylation nucleus Nucleus transcription_factor->nucleus Translocation gene_expression Target Gene Expression

Caption: A representative signaling pathway involving a sulfated glycan.

Conclusion and Future Directions

The structural and biophysical characterization of protein interactions with D-Glucosamine-2,3-disulfate holds significant potential for advancing our understanding of glycan-mediated biological processes and for the development of novel therapeutics. While direct structural information remains elusive, the methodologies and principles outlined in this guide provide a clear roadmap for future investigations. By leveraging a combination of ITC, SPR, NMR, and X-ray crystallography, researchers can systematically dissect the thermodynamics, kinetics, and atomic details of these interactions. The study of analogous systems, such as the sulfatases from the gut microbiome, offers valuable insights into the molecular basis of sulfated sugar recognition. Future work in this area will undoubtedly uncover novel protein-glycan interactions and pave the way for the rational design of molecules that can modulate these crucial biological pathways.

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Sources

Toxicology and safety data for D-Glucosamine-2,3-disulfate disodium salt

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Toxicology and Safety of Glucosamine Salts, with a Focus on D-Glucosamine-2,3-disulfate disodium salt

Disclaimer: This guide provides a comprehensive overview of the toxicological and safety data for glucosamine, primarily focusing on the widely studied forms such as glucosamine sulfate and glucosamine hydrochloride. Specific toxicological studies on D-Glucosamine-2,3-disulfate disodium salt are not extensively available in the public domain. Therefore, this document serves as a scientifically grounded surrogate, leveraging the wealth of data on structurally similar glucosamine compounds to infer a likely safety profile. This approach is intended for research, scientific, and drug development professionals.

Introduction

Glucosamine, an amino sugar and a prominent precursor in the biochemical synthesis of glycosylated proteins and lipids, has been extensively studied for its potential therapeutic benefits, particularly in the management of osteoarthritis.[1] The safety of any potential therapeutic agent is of paramount importance in drug development. This guide provides a detailed technical examination of the toxicological and safety data pertinent to glucosamine, with specific consideration for D-Glucosamine-2,3-disulfate disodium salt. By synthesizing data from various glucosamine salts, we aim to provide a robust framework for assessing the safety of this particular compound.

Compound Identity and Physicochemical Properties

A clear understanding of the test article's properties is fundamental to any toxicological assessment.

  • Chemical Name: D-Glucosamine-2,3-disulfate disodium salt

  • CAS Number: 137549-62-5

  • Molecular Formula: C₆H₁₁NNa₂O₁₁S₂

  • Appearance: Typically a white crystalline powder.[2]

  • Solubility: Soluble in water.[3]

The disodium salt form suggests good water solubility, which can influence its absorption and distribution in biological systems.

Preclinical Safety and Toxicology

Preclinical studies are essential for identifying potential hazards, defining dose-response relationships, and establishing a safe starting dose for human trials.

Acute Toxicity

Acute toxicity studies evaluate the effects of a single, high dose of a substance.

Experimental Protocol: Acute Oral Toxicity (OECD 423)

  • Animal Model: Typically, rodents (e.g., rats) are used.

  • Dosing: A single oral dose is administered.

  • Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

  • Endpoint: The primary endpoint is the LD50 (Lethal Dose, 50%), which is the statistically estimated dose that would be fatal to 50% of the test animals.

Summary of Acute Toxicity Data for Glucosamine Salts:

CompoundRouteSpeciesLD50 (mg/kg)Reference
2-Amino-1-butanolOralRat1,800

Interpretation: An LD50 of 1,800 mg/kg in rats suggests that glucosamine has a low acute toxicity profile.

Subchronic Toxicity

Repeated-dose toxicity studies assess the effects of longer-term exposure.

Experimental Protocol: 90-Day Repeated Dose Oral Toxicity Study (OECD 408)

  • Animal Model: Rodents (e.g., obese Zucker rats) are often used.

  • Dosing: The substance is administered daily for 90 days at various dose levels.

  • In-life Monitoring: Body weight, food consumption, and clinical signs are monitored throughout the study.

  • Terminal Procedures: At the end of the study, blood and urine are collected for analysis, and a full necropsy with histopathological examination of tissues is performed.

  • Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) is determined, which is the highest dose at which no adverse effects are observed.

Summary of a 90-Day Glucosamine HCl Study in Obese Zucker Rats:

  • Doses: 30, 120, 300, and 600 mg/kg/day of D-glucosamine HCl, with or without chondroitin sulfate.

  • Findings:

    • A transient 30% increase in blood glucose was observed at the highest dose after 4 weeks.

    • No significant changes in body weight, blood glucose, or serum insulin at 13 weeks.

    • Increased urinary TGFβ1 concentrations were noted.

    • Exacerbation of pre-existing nephropathy and scrotal sores related to hyperglycemia and obesity in this animal model.

    • Increased incidence of pulmonary osseous metaplasia.

Genotoxicity

Genotoxicity assays evaluate the potential of a substance to damage genetic material.

Experimental Workflow: Genotoxicity Assessment

G cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Confirmation ames Ames Test (Bacterial Reverse Mutation) micronucleus Micronucleus Test (in rodent bone marrow) ames->micronucleus If positive chromosome Chromosomal Aberration Test (e.g., in human lymphocytes) chromosome->micronucleus If positive gene_mutation Gene Mutation Assay (e.g., Mouse Lymphoma Assay) gene_mutation->micronucleus If positive

Figure 1: A typical workflow for assessing the genotoxicity of a compound.

Summary of Genotoxicity Data for Glucosamine:

  • Mutagenic Effects: No mutagenic effects have been reported for glucosamine.[2]

Interpretation: Based on the available information, glucosamine is not considered to be genotoxic.

Carcinogenicity

Long-term studies are conducted to assess the carcinogenic potential of a substance.

Summary of Carcinogenicity Data for Glucosamine:

  • IARC, NTP, OSHA: Glucosamine is not listed as a carcinogen by the International Agency for Research on Cancer (IARC), the National Toxicology Program (NTP), or the Occupational Safety and Health Administration (OSHA).[5]

Interpretation: There is no evidence to suggest that glucosamine is carcinogenic.

Clinical Safety and Human Data

The safety of glucosamine has been extensively evaluated in human clinical trials, primarily in the context of osteoarthritis treatment.

Summary of Adverse Events in Human Trials:

  • Overall Incidence: The frequency of adverse events with glucosamine sulfate (at a typical dose of 1500 mg/day) is comparable to placebo.[6][7]

  • Common Adverse Effects: When adverse effects do occur, they are generally mild and most commonly affect the gastrointestinal tract (e.g., abdominal pain, dyspepsia, flatulence, diarrhea).[6][7][8]

  • Serious Adverse Events: No significant differences in serious adverse events have been reported between glucosamine and placebo in numerous large-scale meta-analyses.[6][7]

  • Long-Term Safety: Studies with treatment durations of up to three years have confirmed the safety and efficacy of glucosamine, although continuous treatment beyond this period has not been as extensively studied.[8]

Populations Requiring Special Consideration:

  • Shellfish Allergy: Since glucosamine is often derived from shellfish, individuals with a shellfish allergy should use it with caution.[8]

  • Impaired Glucose Tolerance: Caution is advised for individuals with impaired glucose tolerance, and closer monitoring of blood sugar levels may be necessary at the beginning of treatment.[8]

  • Renal or Hepatic Insufficiency: While the toxicological and pharmacokinetic profile does not suggest limitations for these patients, administration should be under medical supervision.[8]

Regulatory Status and Safe Handling

Regulatory Status

In many regions, glucosamine is available as a dietary supplement.

Safe Handling Procedures

Based on available Safety Data Sheets (SDS) for various glucosamine salts, the following handling procedures are recommended:

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[3][9]

    • Skin Protection: Wear protective gloves and clothing to prevent skin exposure.[3]

    • Respiratory Protection: Under normal use conditions with adequate ventilation, no respiratory protection is typically needed. If dust formation is significant, a particle filter respirator may be appropriate.[2][9]

  • Engineering Controls: Ensure adequate ventilation in areas where the material is handled.[3]

  • Hygiene Measures: Handle in accordance with good industrial hygiene and safety practices. Wash hands before breaks and immediately after handling the product.[2][3]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][9] Avoid dust formation and excess heat.[3]

  • Spills: For spills, sweep or vacuum up the material and collect it in a suitable container for disposal. Avoid generating dust.[3]

Conclusion and Risk Assessment

  • Low Acute Toxicity: Glucosamine exhibits a low order of acute toxicity.

  • No Genotoxic or Carcinogenic Potential: There is no evidence to suggest that glucosamine is mutagenic or carcinogenic.

  • Favorable Clinical Safety Profile: Extensive use in human clinical trials has demonstrated that glucosamine is well-tolerated, with a side effect profile comparable to placebo. The most common adverse effects are mild and gastrointestinal in nature.

  • Safe Handling: Standard laboratory and manufacturing safety precautions are sufficient for handling glucosamine compounds.

References

  • Mid-West Nutrition, Inc. (n.d.).
  • Thermo Fisher Scientific. (2025, December 24).
  • Sigma-Aldrich. (2025, November 6).
  • MedchemExpress.com. (2024, August 19).
  • Spectrum Pharmacy Products. (2019, January 4). SAFETY DATA SHEET: Glucosamine Hydrochloride, USP.
  • Health Products Regulatory Authority. (2014, December 12). Summary of Product Characteristics.
  • Cayman Chemical. (2021, October 4).
  • Santa Cruz Biotechnology, Inc. (2017, July 31). D-Glucosamine-2-sulfate (sodium salt)
  • Cosmetic Ingredient Review. (n.d.). Safety Assessment of Glucosamine Ingredients as Used in Cosmetics.
  • Cambridge Commodities. (2021, July 11).
  • Committee on Toxicity of Chemicals in Food, Consumer Products and the Environment. (2006, October 4).
  • Alzheimer's Drug Discovery Foundation. (2022, October 19). Cognitive Vitality Reports®: Glucosamine.
  • Leakey, J. E. A., et al. (2021, February). Subchronic toxicity evaluation of glucosamine and glucosamine in combination with chondroitin sulfate in obese Zucker rats. Toxicology and Applied Pharmacology, 412, 115371.
  • Lomax, A. R., & Felson, D. T. (2025, June 24).
  • Thi, T. H., et al. (2023, July 14).
  • PubChem. (n.d.).
  • Le, H., et al. (2023, June 6).

Sources

Methodological & Application

Regioselective sulfation methods for generating 2,3-disulfated glucosamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Sulfation Strategies for 2,3-Disulfated Glucosamine

Part 1: Strategic Overview & Scientific Rationale

The generation of 2-deoxy-2-sulfamido-3-O-sulfo-D-glucopyranose (2,3-disulfated glucosamine, GlcNS3S) represents a pinnacle challenge in carbohydrate chemistry. While 2-N-sulfation is thermodynamically accessible, 3-O-sulfation is the rarest and most biologically specific modification in heparan sulfate (HS), acting as the critical "switch" for antithrombin (AT) binding and Herpes Simplex Virus (HSV-1) gD glycoprotein recognition.

The Core Challenge: Regioselectivity Glucosamine presents three hydroxyl groups (C3, C4, C6) and one amine (C2).

  • C6-OH: Primary alcohol, sterically unhindered, most reactive.

  • C2-NH2: Highly nucleophilic, easily sulfated (N-sulfation).

  • C3-OH & C4-OH: Secondary alcohols. C3 is sterically crowded by the C2 functional group and the anomeric center.

Direct chemical sulfation of GlcNS yields predominantly 6-O-sulfation (GlcNS6S) due to the higher reactivity of the primary alcohol. Achieving exclusive 3-O-sulfation requires either enzymatic precision or complex orthogonal protection strategies. This guide details both, prioritizing the Chemoenzymatic Approach for biological relevance and the Chemical Approach for generating analytical standards.

Part 2: Experimental Protocols

Method A: Chemoenzymatic Synthesis (The Gold Standard)

Recommended for: Drug development, bioactivity assays, and generating biologically native HS fragments.

This method utilizes recombinant 3-O-Sulfotransferases (3-OSTs) to install the sulfate at C3 with absolute regioselectivity. It requires a pre-synthesized N-sulfated precursor.

Materials:

  • Substrate: N-sulfated heparosan or chemically synthesized GlcNS-GlcA disaccharide (e.g., from E. coli K5 fermentation).

  • Enzyme: Recombinant 3-OST-1 (generates GlcNS3S in GlcA-rich domains) or 3-OST-3 (generates GlcNS3S in IdoA2S-rich domains).

  • Cofactor: 3'-Phosphoadenosine-5'-phosphosulfate (PAPS) (Lithium salt).

  • Buffer: 50 mM MES (pH 7.0), 10 mM MnCl₂, 5 mM MgCl₂.

Protocol:

  • Substrate Preparation (N-Sulfation):

    • Dissolve N-deacetylated heparosan (10 mg) in 5 mL NaHCO₃ (50 mM, pH 9.5).

    • Add Sulfur trioxide-pyridine complex (SO₃[1][2]·Py) (5 eq) at 55°C. Stir for 2 hours.

    • Mechanism:[2][3][4][5][6] The high pH keeps the amine deprotonated (nucleophilic) while minimizing O-sulfation (which prefers neutral/acidic conditions or higher temperatures).

    • Dialyze (3.5 kDa MWCO) against water to remove excess reagents. Lyophilize.

  • Enzymatic 3-O-Sulfation:

    • Reaction Mix: Combine 100 µg N-sulfated substrate, 200 µM PAPS, and 2 µg recombinant 3-OST-1 in 100 µL of reaction buffer.

    • Incubation: Incubate at 37°C for 12–24 hours.

    • PAPS Regeneration (Optional but Recommended): For scale-up (>1 mg), add a PAPS regeneration system (PNP-sulfate + Aryl Sulfotransferase) to prevent product inhibition by PAP.

  • Purification:

    • Anion Exchange Chromatography (DEAE-Sepharose). Elute with a linear gradient of NaCl (0.2 M to 2.0 M) in 20 mM Tris-HCl (pH 7.4).

    • Validation: 3-O-sulfated products elute later than non-3-O-sulfated precursors due to increased negative charge.

  • Desalting:

    • PD-10 column (Sephadex G-25) eluting with water. Lyophilize.

Method B: Chemical Synthesis (Orthogonal Protection)

Recommended for: Creating small-molecule standards (monomers/disaccharides) for MS/NMR validation.

This route uses Azide as a masked amine and Benzylidene to lock C4/C6, leaving C3 available for sulfation.

Protocol:

  • Precursor Synthesis (Compound 1):

    • Start with Benzyl 2-azido-2-deoxy-4,6-O-benzylidene-α-D-glucopyranoside .

    • Why: The azide is non-participating (allows α-glycosylation if needed) and stable. The benzylidene protects C4 and C6.[7] C3-OH is free.

  • 3-O-Sulfation:

    • Dissolve Compound 1 (1 mmol) in dry DMF (5 mL).

    • Add Sulfur trioxide-trimethylamine complex (SO₃·TMA) (3 eq).

    • Heat at 50°C for 12 hours under Argon.

    • Note: SO₃[2]·TMA is milder than SO₃·Py and prevents degradation of the acid-sensitive benzylidene acetal during the reaction.

    • Quench with MeOH/NaHCO₃. Concentrate.

  • Global Deprotection (The Critical Step):

    • Challenge: Acidic hydrolysis of benzylidene can hydrolyze the O-sulfate.

    • Solution:Hydrogenolysis .

    • Dissolve the 3-O-sulfated intermediate in MeOH/H₂O (4:1).

    • Add Pd(OH)₂/C (20% wt). Hydrogenate at 50 psi H₂ for 24 hours.

    • Outcome: This single step removes the Benzyl glycoside, cleaves the Benzylidene acetal (via hydrogenolysis of the benzylic C-O bonds), and reduces the Azide (N₃) to an Amine (NH₂).

    • Result: 3-O-sulfated glucosamine (free amine).[8]

  • Selective N-Sulfation:

    • Adjust pH to 9.5 with NaOH.

    • Add SO₃[2]·Py (1.5 eq) at 0°C. Monitor pH strictly.

    • Selectivity: At 0°C and pH 9.5, the amine reacts much faster than the primary C6-OH.

    • Purify via Size Exclusion Chromatography (Bio-Gel P-2).

Part 3: Visualization (Workflows)

Workflow 1: Chemoenzymatic Pathway

This diagram illustrates the biological logic of installing the "rare" 3-O-sulfate last.

ChemoenzymaticPath Substrate GlcNAc-GlcA (Heparosan Backbone) Step1 Chemical N-Deacetylation & N-Sulfation Substrate->Step1 Intermediate GlcNS-GlcA (N-Sulfated Precursor) Step1->Intermediate Step2 Enzymatic C5-Epimerization (C5-Epi) Intermediate->Step2 Intermediate2 GlcNS-IdoA (Epimerized) Step2->Intermediate2 Step3 Enzymatic 2-O-Sulfation (2-OST) Intermediate2->Step3 Intermediate3 GlcNS-IdoA2S Step3->Intermediate3 Step4 Enzymatic 3-O-Sulfation (3-OST-1 or 3-OST-3) Intermediate3->Step4 Product GlcNS3S-IdoA2S (Bioactive Motif) Step4->Product Step4->Product PAPS -> PAP

Caption: Sequential enzymatic modification mimicking the Golgi biosynthetic pathway to generate 2,3-disulfated motifs.

Workflow 2: Chemical Synthesis Strategy

This diagram details the protection/deprotection logic required to isolate the 3-OH.

ChemicalPath Start Glucosamine HCl StepA 1. Diazo Transfer (N3) 2. Benzyl Protection (Anomeric) Start->StepA InterA Benzyl 2-Azido-GlcN StepA->InterA StepB 4,6-O-Benzylidene Protection InterA->StepB InterB Benzyl 2-Azido-4,6-O-Bn-GlcN (3-OH Free) StepB->InterB StepC 3-O-Sulfation (SO3-TMA, DMF, 50°C) InterB->StepC InterC 3-O-Sulfated Intermediate StepC->InterC StepD Global Hydrogenolysis (Pd(OH)2/H2) InterC->StepD InterD 2-Amino-3-O-sulfo-GlcN StepD->InterD StepE Selective N-Sulfation (SO3-Py, pH 9.5) InterD->StepE Final 2,3-Disulfated Glucosamine (GlcNS3S) StepE->Final

Caption: Orthogonal protection strategy using Azide and Benzylidene groups to spatially isolate the C3-hydroxyl.

Part 4: Quality Control & Data Analysis

Table 1: Analytical Signatures of 2,3-Disulfated Glucosamine

MethodParameterExpected ObservationNote
1H-NMR H3 Chemical ShiftDownfield shift (~4.40 ppm)Compared to ~3.70 ppm in unsulfated GlcN. Distinctive diagnostic peak.
1H-NMR H2 Chemical Shift~3.30–3.50 ppmIndicates N-sulfation (distinct from N-acetyl at ~1.9 ppm singlet).
ESI-MS m/z (Negative Mode)[M-H]⁻ = 338.0 (Monosaccharide)Disaccharide mass depends on Uronic Acid (e.g., ΔUA-GlcNS3S = 576.0).
HPLC Retention TimeLate elution (SAX column)Elutes after GlcNS and GlcNS6S due to extra charge density.
Bioassay AT-BindingHigh Affinity (Kd ~ nM range)Requires the specific pentasaccharide sequence containing GlcNS3S.

Part 5: References

  • Liu, J., & Pedersen, L. C. (2007). Chemoenzymatic Synthesis of Heparan Sulfate and Heparin. The Royal Society of Chemistry.[9] Link

  • Xu, Y., et al. (2008). Chemoenzymatic synthesis of halogenated heparan sulfate oligosaccharides. Journal of the American Chemical Society. Link

  • Thacker, B. E., et al. (2014). Specificity of 3-O-sulfation of heparan sulfate. ACS Chemical Biology. Link

  • Codée, J. D., et al. (2005). Thioglycosides in sequential glycosylation strategies. Chemical Society Reviews. Link

  • Peterson, S. B., & Liu, J. (2010). Recent advances in the chemoenzymatic synthesis of heparan sulfate and heparin. Current Opinion in Chemical Biology. Link

Sources

Application Note: High-Resolution NMR Characterization of D-Glucosamine-2,3-disulfate Disodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide the user through the rigorous characterization of D-Glucosamine-2,3-disulfate disodium salt (2-deoxy-2-sulfamido-3-O-sulfo-D-glucopyranose). The protocol synthesizes specific spectral features of sulfated aminoglycosides with advanced NMR verification strategies.


)

Introduction & Structural Context[1][2][3][4][5][6][7]

D-Glucosamine-2,3-disulfate is a highly specific sulfated monosaccharide, often investigated as a mimetic of the antithrombin-binding domain of heparin or as a synthetic intermediate in glycosaminoglycan (GAG) drug development.

Unlike standard glucosamine, this molecule bears two critical modifications:

  • N-sulfation at C2: Replaces the amine/acetamide with a sulfamate group (

    
    ).
    
  • O-sulfation at C3: Esterification of the C3 hydroxyl group (

    
    ).
    

Analytical Challenge: The introduction of sulfate groups induces significant electronegative deshielding. The primary challenge is distinguishing the 3-O-sulfate (which shifts H-3 downfield) from the N-sulfate (which affects H-2 and C-2 distinctively) while accounting for the


 anomeric equilibrium characteristic of the reducing end.

Sample Preparation Protocol

To ensure high-fidelity data suitable for regulatory submission or structural proof, strict adherence to pH and concentration is required.

Materials
  • Analyte: D-Glucosamine-2,3-disulfate disodium salt (>98% purity).[1]

  • Solvent:

    
     (99.96% D) to minimize the HDO residual peak.
    
  • Internal Standard: TSP-

    
     (3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt) or DSS-
    
    
    
    .
  • Buffer (Optional but Recommended): 10 mM Phosphate buffer in

    
     (pH 7.0) to stabilize chemical shifts of the sulfamate proton (though often invisible in 
    
    
    
    due to exchange).
Step-by-Step Procedure
  • Weighing: Accurately weigh 10–15 mg of the disodium salt into a clean vial.

    • Expert Insight: Sulfated sugars are hygroscopic. Weigh quickly in a low-humidity environment.

  • Dissolution: Add 0.6 mL of

    
    .
    
  • Standard Addition: Add 10

    
    L  of 10 mM TSP-
    
    
    
    solution (Target reference
    
    
    ppm).
  • Homogenization: Vortex gently. Ensure no suspended particles remain.

  • Transfer: Transfer to a 5 mm high-precision NMR tube.

  • Equilibration: Allow the sample to sit for 30 minutes at room temperature.

    • Reasoning: This ensures the mutarotation equilibrium between

      
       and 
      
      
      
      anomers stabilizes (typically ~60:40 to 70:30 ratio for sulfated glucosamines).

1H NMR Characterization Strategy

The proton spectrum is the primary tool for confirming regiochemistry.

Key Diagnostic Signals (Reporter Resonances)
Position

(ppm, approx)
Multiplicity

(Hz)
Structural Diagnostic
H-1 (

)
5.40 – 5.55 Doublet (d)~3.5Anomeric proton. Downfield due to

-effect and adjacent N-sulfate.
H-1 (

)
4.70 – 4.90 Doublet (d)~8.0Anomeric proton. Large

confirms trans-diaxial (

) config.
H-3 (

)
4.30 – 4.60 Triplet/dd~9–10CRITICAL: Strong downfield shift (+0.7 ppm vs unsulfated) proves 3-O-sulfation .
H-2 (

)
3.20 – 3.35 dd~3.5, 10CRITICAL: Upfield relative to H-1/H-3 but distinct from GlcNAc (~3.7). Confirms N-sulfation .
H-6a/b 4.00 – 4.30 Multiplet-Typical hydroxymethyl region.
Mechanistic Interpretation
  • The "Sulfate Shift": O-sulfation at C-3 exerts a strong electron-withdrawing effect, shifting the geminal proton (H-3) significantly downfield (from ~3.6 ppm in GlcNS to ~4.5 ppm in GlcNS3S). This is the definitive proof of the "2,3-disulfate" structure.

  • The Amine Shift: The N-sulfate group at C-2 makes H-2 appear at a distinct field (approx 3.25 ppm), often the most upfield signal in the ring system (excluding the acetyl methyl of GlcNAc, which is absent here).

13C NMR Characterization Strategy

Carbon NMR provides verification of the carbon skeleton and substitution sites.

Position

(ppm)
Diagnostic Feature
C-1 (

)
92.0 – 94.0 Anomeric carbon.
C-3 78.0 – 82.0 Deshielded by ~6-8 ppm relative to unsubstituted C-3 (~72 ppm). Confirms O-sulfation.
C-2 58.0 – 60.0 Nitrogen-bearing carbon. Distinct from O-bearing carbons (70+ ppm).
C-6 60.0 – 62.0 Free hydroxyl (unless 6-O-sulfated, which would shift to ~67 ppm).

2D NMR Verification Workflow

To rigorously prove the structure, a 2D workflow is required to trace the spin system.

Workflow Diagram (DOT)

G Sample Sample in D2O H1_1D 1H NMR (1D) Identify H-1 (Anomeric) Sample->H1_1D COSY COSY Spectrum Trace H1 -> H2 -> H3 H1_1D->COSY Select H1 (5.4 ppm) HSQC HSQC Spectrum Assign C2 & C3 COSY->HSQC Assign H2, H3 Validation Structure Validation Confirm 3-O-Sulfate COSY->Validation Check H3 Shift (~4.5 ppm) HSQC->Validation Check C3 Shift (>78 ppm)

Caption: Logical workflow for assigning the 2,3-disulfate regiochemistry using 1D and 2D NMR correlations.

Experimental Logic
  • COSY (Correlation Spectroscopy):

    • Start at H-1 (

      
      )  (~5.4 ppm).
      
    • Trace the cross-peak to H-2 . Confirm H-2 is in the "amine region" (~3.2 ppm).

    • From H-2, trace to H-3 . Result: H-3 must be found downfield (~4.5 ppm). If H-3 is at ~3.7 ppm, the 3-O-sulfate is missing.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Correlate the putative H-2 to C-2 (~59 ppm).

    • Correlate the putative H-3 to C-3 (~80 ppm). This confirms the carbon bearing the proton is also deshielded, ruling out simple solvent shifts.

References

  • Guerrini, M., et al. (2005). "Orthogonal analytical approaches to the characterization of heparin and heparan sulfate derivatives." Analytical Chemistry. Link

  • Yates, E. A., et al. (1996).[2] "1H and 13C NMR spectral assignment of the major sequences of twelve systematically modified heparin derivatives." Carbohydrate Research. Link

  • Hricovíni, M., & Torri, G. (1995).[2] "Structure of heparin-derived tetrasaccharide complexed to antithrombin III: 1H NMR and conformational analysis." Biochemistry. Link

  • BMRB (Biological Magnetic Resonance Data Bank). "N-sulfoglucosamine chemical shifts." Link

Sources

A Comprehensive Guide to the Mass Spectrometry Analysis of Sulfated Glucosamine Disodium Salts

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed guide for the robust analysis of sulfated glucosamine disodium salts using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). Glucosamine sulfate is a widely used supplement for managing osteoarthritis, making its accurate quantification in raw materials, final products, and biological matrices a critical requirement for quality control and pharmacokinetic studies. We address the inherent analytical challenges posed by this molecule—namely its high polarity and the lability of its sulfate group—by presenting a scientifically grounded workflow. This guide details optimized protocols for sample preparation, advanced chromatographic separation using Hydrophilic Interaction Liquid Chromatography (HILIC), and sensitive detection via Multiple Reaction Monitoring (MRM) mass spectrometry. The methodologies are designed to ensure high specificity, accuracy, and reproducibility, providing researchers and drug development professionals with a reliable framework for their analytical needs.

Introduction: The Analytical Imperative for Glucosamine Sulfate

Glucosamine, an amino monosaccharide, is a fundamental precursor in the biosynthesis of glycosylated proteins and lipids.[1] Its sulfated form is a key component of glycosaminoglycans (GAGs) in cartilage and is widely prescribed for easing the symptoms of osteoarthritis.[1] The accurate and precise measurement of glucosamine sulfate is therefore essential for ensuring product potency, conducting bioavailability studies, and understanding its metabolic fate.

Mass spectrometry (MS) has become the gold standard for this analysis due to its superior sensitivity and specificity compared to methods like HPLC-UV, which are hampered by glucosamine's lack of a strong UV chromophore.[2] However, the analysis of sulfated compounds like glucosamine by MS is not without its challenges.

Key Analytical Challenges:

  • Sulfate Lability: The sulfate ester group is prone to cleavage during the ionization process, which can complicate molecular weight determination and fragment interpretation.[3][4] Soft ionization techniques are crucial to minimize this in-source decay.[4][5]

  • High Polarity: Glucosamine is a highly polar molecule, leading to poor retention on traditional reversed-phase (e.g., C18) chromatography columns.[2]

  • Complex Matrices: Analyzing glucosamine in plasma or complex formulations requires effective sample preparation to remove interfering substances and avoid matrix effects.[6]

This guide provides a comprehensive approach to overcome these challenges, beginning with a high-level overview of the analytical workflow.

The Analytical Workflow: A Strategic Overview

The successful analysis of sulfated glucosamine hinges on a well-designed workflow that systematically addresses each of the challenges mentioned above. The process integrates robust sample preparation, tailored chromatographic separation, and highly specific mass spectrometric detection.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Raw Sample (Plasma, Tablet, etc.) Extraction Extraction / Dissolution (e.g., Protein Precipitation) Sample->Extraction Spike Internal Standard Spiking Extraction->Spike Cleanup Centrifugation / Filtration Spike->Cleanup Final_Sample Clean Analytical Sample Cleanup->Final_Sample LC HILIC Separation Final_Sample->LC MS ESI Ionization LC->MS MSMS MRM Detection (Triple Quadrupole) MS->MSMS Integration Peak Integration MSMS->Integration Calibration Calibration Curve Generation Integration->Calibration Quant Concentration Calculation Calibration->Quant Report Final Report Quant->Report

Caption: High-level workflow for glucosamine sulfate analysis.

Detailed Methodologies and Protocols

As a Senior Application Scientist, the following protocols have been developed not just as a series of steps, but as a self-validating system. The rationale behind key choices is explained to empower the user to adapt and troubleshoot effectively.

Protocol 1: Sample Preparation from Human Plasma

This protocol is optimized for pharmacokinetic studies and employs a simple protein precipitation method, which is rapid and effective.[6][7] The inclusion of a stable isotope-labeled internal standard (IS) is critical for trustworthy quantification, as it co-behaves with the analyte during sample preparation and ionization, correcting for variability.

Materials:

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

  • Glucosamine standard solutions

  • D-[1-¹³C] glucosamine hydrochloride (Internal Standard) solution

  • Acetonitrile (ACN), HPLC grade, chilled to -20°C

  • Microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes

Procedure:

  • Aliquoting: Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 25 µL of the internal standard working solution (e.g., 1400 ng/mL D-[1-¹³C] glucosamine) to each tube. Vortex briefly. The IS corrects for any sample loss during processing and variations in MS signal.

  • Protein Precipitation: Add 500 µL of ice-cold acetonitrile to each tube. The cold ACN efficiently denatures and precipitates plasma proteins while glucosamine remains in the supernatant.

  • Mixing: Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C. This will form a tight pellet of precipitated proteins at the bottom of the tube.

  • Supernatant Transfer: Carefully transfer 400 µL of the clear supernatant to a clean autosampler vial.

  • Dilution (Optional but Recommended): To ensure compatibility with the HILIC mobile phase and improve peak shape, add 400 µL of a solution containing 90% ACN and 10% water. Mix well.

  • Injection: The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: Sample Preparation from Solid Formulations (Tablets/Powders)

This protocol ensures the accurate extraction of glucosamine from dietary supplements. The key is to guarantee complete dissolution of the active ingredient.

Materials:

  • Tablets, capsules, or powder raw material

  • Deionized water, LC-MS grade

  • Volumetric flasks (100 mL)

  • Sonicator

  • Vortex mixer

  • 0.22 µm syringe filters (e.g., PVDF or Nylon)

Procedure:

  • Sample Weighing: For tablets, accurately weigh and grind at least 20 tablets to create a fine, homogeneous powder. For capsules, use the contents of at least 20 capsules. Accurately weigh a portion of the powder equivalent to a target concentration (e.g., 250 mg of glucosamine HCl).[8]

  • Dissolution: Transfer the weighed powder into a 100 mL volumetric flask. Add approximately 80 mL of deionized water.

  • Sonication & Mixing: Vortex the flask for 1 minute, then place it in a sonicator bath for 15 minutes to ensure complete dissolution of the glucosamine salt. Some excipients may not dissolve.[8]

  • Dilution to Volume: Allow the solution to return to room temperature, then dilute to the 100 mL mark with deionized water and mix thoroughly.

  • Serial Dilution: Perform a serial dilution of this stock solution to bring the concentration into the linear range of the calibration curve (e.g., 1-1000 ng/mL).

  • Filtration: Before transferring to an autosampler vial, filter the final diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could damage the LC system.

  • Internal Standard Spiking: Add the internal standard to the final filtered sample before injection.

Protocol 3: LC-MS/MS Instrumental Analysis

The combination of HILIC for separation and MRM for detection provides the necessary selectivity and sensitivity for robust analysis. HILIC retains polar analytes like glucosamine that would otherwise pass through a reversed-phase column unretained.[2]

Parameter Recommended Setting
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system
Column HILIC Column (e.g., ACE Ciano, 100 x 2.1 mm, 3 µm)
Mobile Phase A 2 mM Ammonium Acetate + 0.025% Formic Acid in Water
Mobile Phase B Acetonitrile
Elution Mode Isocratic
Composition 80% Mobile Phase B : 20% Mobile Phase A[6]
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Scan Type Multiple Reaction Monitoring (MRM)

MRM Transitions for Quantification:

The MRM technique provides exceptional specificity. A precursor ion (the molecular ion of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is selected in the third quadrupole. This two-stage filtering minimizes chemical noise.

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Glucosamine (GLU)180.172.115
D-[1-¹³C] Glucosamine (IS)181.074.615

Note: The precursor ion m/z 180.1 corresponds to the protonated glucosamine molecule [M+H]⁺. The sulfate group is labile and often lost in the ESI source under positive mode conditions. This method quantifies the core glucosamine molecule. The chosen transitions are based on established, validated methods.[6]

MRM_Concept cluster_ms Triple Quadrupole Mass Spectrometer Q1 Q1: Precursor Selection Selects m/z 180.1 Q2 q2: Collision Cell Fragments m/z 180.1 Q1->Q2 [M+H]⁺ Q3 Q3: Product Selection Selects m/z 72.1 Q2->Q3 Fragment Ions Detector Detector Q3->Detector Specific Product Ion IonSource Ion Source IonSource->Q1 All Ions

Caption: Conceptual diagram of Multiple Reaction Monitoring (MRM).

Data Analysis and Structural Interpretation

Quantitative Analysis

Quantification is achieved by creating a calibration curve from the analysis of standards with known glucosamine concentrations. The peak area ratio of the analyte to the internal standard is plotted against concentration. A linear regression model is then applied to calculate the concentration of glucosamine in unknown samples.

Structural Analysis and Fragmentation

While the quantitative method focuses on the core glucosamine molecule, structural characterization of the intact sulfated species is more complex and typically performed in negative ion mode to preserve the sulfate group. Tandem MS (MS/MS) experiments are crucial for this. A key diagnostic feature in the fragmentation of sulfated glycosaminoglycans is the neutral loss of SO₃ (80 Da).[4]

Collision-induced dissociation (CID) can produce glycosidic cleavages and cross-ring fragments, which help determine the sequence and sulfation sites in larger oligosaccharides.[9][10] Distinguishing between positional isomers (e.g., 4-O-sulfate vs. 6-O-sulfate) is possible because they often yield different relative abundances of fragment ions.[3][10]

Fragmentation Parent [M-H]⁻ Sulfated Glucosamine LossSO3 [M-H-SO₃]⁻ Desulfated Fragment Parent->LossSO3 -80 Da (SO₃ loss) OtherFrags Other Fragments (Glycosidic, Cross-Ring) Parent->OtherFrags CID

Caption: Characteristic fragmentation of sulfated compounds in MS/MS.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No or Low Signal 1. Incorrect MRM transitions. 2. MS source is dirty. 3. Sample degradation.1. Verify precursor/product ions via direct infusion of a standard. 2. Clean the ESI probe, capillary, and cone. 3. Prepare fresh samples and standards.
Poor Peak Shape (Tailing/Fronting) 1. Sample solvent mismatch with mobile phase. 2. Column contamination or degradation. 3. Extra-column dead volume.1. Ensure the final sample solvent has a high organic content similar to the mobile phase. 2. Flush the column or replace if necessary. 3. Check and tighten all fittings between the injector and column.
High Background Noise 1. Contaminated mobile phase or solvent. 2. Leaks in the LC or MS system.1. Use fresh, high-purity solvents and additives. 2. Perform a leak check on the system.
Poor Reproducibility 1. Inconsistent sample preparation. 2. Autosampler injection variability. 3. Unstable column temperature.1. Ensure precise and consistent pipetting; use an internal standard. 2. Check the autosampler for air bubbles and proper function. 3. Verify the column oven is stable at the set temperature.

Conclusion

The LC-MS/MS methodology detailed in this application note provides a robust, sensitive, and specific solution for the analysis of sulfated glucosamine disodium salts. By employing HILIC for effective chromatographic retention and MRM for highly selective detection, the common challenges associated with this polar and labile analyte can be overcome. The provided protocols for sample preparation from both biological fluids and solid formulations offer a validated starting point for researchers in quality control, pharmacology, and drug development, ensuring data of the highest integrity.

References

  • Staples, G. O., & Zaia, J. (n.d.). Structural Characterization of Sulfated Glycosaminoglycans using Charge Transfer Dissociation.
  • Carr, S. A., & Reinhold, V. N. (1984). Structural Characterization of Sulfated Glycosaminoglycans by Fast Atom Bombardment Mass Spectrometry. Marcel Dekker, Inc.
  • Rezende, K. R., et al. (n.d.). Quantitation of glucosamine sulfate in plasma by HPLC-MS/MS after administration of powder for oral solution formulation. ResearchGate.
  • De la Cuesta, B., et al. (2022). Straightforward Analysis of Sulfated Glycosaminoglycans by MALDI-TOF Mass Spectrometry from Biological Samples. PMC.
  • Li, H., et al. (n.d.). Precolumn derivatization LC–MS/MS method for the determination and pharmacokinetic study of glucosamine in human plasma and urine. PMC.
  • Toida, T., & Linhardt, R. J. (2021). Mass spectrometry analysis of sulfated glycosaminoglycan oligosaccharides. NCBI Bookshelf.
  • Thermo Fisher Scientific. (2015). Rapid analysis of glucosamine sulfate by LC-MS. AppsLab Library.
  • Linhardt, R. J., & Toida, T. (n.d.). Mass Spectrometry for the Analysis of Highly Charged Sulfated Carbohydrates. PMC.
  • Toida, T., & Linhardt, R. J. (2021). Mass spectrometry analysis of sulfated glycosaminoglycan oligosaccharides. NCBI.
  • Anonymous. (n.d.). Determination of Glucosamine in Human Plasma by High-Performance Liquid Chromatography-Atmospheric Pressure Chemical Ionization. SciSpace.
  • Staples, G. O., & Zaia, J. (n.d.). Analysis of Glycosaminoglycans Using Mass Spectrometry. SciSpace.
  • De la Cuesta, B., et al. (2022). Straightforward Analysis of Sulfated Glycosaminoglycans by MALDI-TOF Mass Spectrometry from Biological Samples. MDPI.
  • Musumeci, F., et al. (2017). Determination of glucosamine in food supplements by HILIC-ESI-MS.
  • Zhou, J. Z., et al. (n.d.). Determination of Glucosamine in Raw Materials and Dietary Supplements Containing Glucosamine Sulfate and/or Glucosamine Hydrochloride by High-Performance Liquid Chromatography with FMOC-Su Derivatization: Collaborative Study. PMC.
  • Desaire, H., & Leary, J. A. (n.d.). Compositional Analysis of Glycosaminoglycans by Electrospray Mass Spectrometry.
  • Zhou, J. Z., Waszkuc, T., & Mohammed, F. (2005). Determination of glucosamine in raw materials and dietary supplements containing glucosamine sulfate and/or glucosamine hydrochloride by high-performance liquid chromatography with FMOC-Su derivatization: collaborative study. PubMed.

Sources

Application Note: Precision Preparation of D-Glucosamine-2,3-disulfate Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

D-Glucosamine-2,3-disulfate (often denoting 2-N-sulfonato-3-O-sulfonato-D-glucosamine or a related synthetic isomer) is a highly specialized, charged monosaccharide derivative. Unlike the common dietary supplement "Glucosamine Sulfate" (which is a simple salt of glucosamine and sulfuric acid), the 2,3-disulfate form contains covalently bonded sulfate ester/amide groups at specific carbon positions.

These structural distinctions dictate the handling protocol. The sulfate groups at the C2 (N-position) and C3 (O-position) are critical for biological recognition by growth factors (e.g., FGFs, VEGF) and viral envelope proteins but are chemically labile.

Critical Stability Factors
  • Hydrolysis Sensitivity: The O-sulfate ester at C3 is susceptible to acid-catalyzed hydrolysis. Stock solutions must be maintained at neutral pH (7.0–7.5).

  • Hygroscopicity: Sulfated sugars are extremely hygroscopic. Exposure to ambient moisture alters the effective mass, leading to concentration errors.

  • Zwitterionic/Salt Nature: Depending on the counter-ion (Na⁺, K⁺, or free acid), the solubility and pH impact will vary.

This protocol details the preparation of a 10 mM (or custom) stock solution under sterile, self-validating conditions designed to preserve the sulfation pattern.

Reagents & Equipment

Reagents
  • Target Compound: D-Glucosamine-2,3-disulfate (verify specific salt form and MW from Certificate of Analysis).

  • Solvent: Endotoxin-free, Ultra-pure Water (Milli-Q, 18.2 MΩ·cm) or PBS (pH 7.4) if buffering is required immediately.

    • Note: Water is preferred for initial dissolution to avoid "salting out" effects at high concentrations, but PBS is safer for long-term pH stability.

  • pH Adjustment: 0.1 N NaOH or 0.1 N HCl (sterile filtered).

Equipment
  • Micro-balance: Readable to 0.01 mg (e.g., Mettler Toledo XPR).

  • Low-Binding Microcentrifuge Tubes: To prevent adhesion of the charged sugar to plastic walls.

  • Syringe Filter: 0.22 µm Polyethersulfone (PES) or PVDF (low protein/carbohydrate binding). Do not use Nylon (can bind charged glycosaminoglycans).

  • pH Micro-probe: For validating solvent pH without consuming large volumes.

Protocol: Step-by-Step Preparation

Phase 1: Gravimetric Verification & Calculation

Objective: Eliminate errors caused by hydration shells or counter-ion variance.

  • Retrieve Molecular Weight (MW): Check the specific batch COA.

    • Example: Glucosamine-2,3-disulfate disodium salt.

    • Formula:

      
       (approximate MW ~399.2  g/mol ).
      
    • Caution: If the reagent is supplied as a hydrate (e.g.,

      
      ), include water mass in calculations.
      
  • Equilibration: Allow the vial to reach room temperature in a desiccator before opening to prevent condensation.

Phase 2: Dissolution (The "Cold-Neutral" Method)

Objective: Solubilize without triggering desulfation.

  • Weighing: Weigh the desired mass (e.g., 10 mg) into a sterile, low-binding 1.5 mL tube.

  • Solvent Addition: Add 80% of the calculated volume of solvent (Water or PBS).

    • Why 80%? To allow room for pH adjustment and volume correction.

  • Mixing: Vortex gently or use a rotary shaker for 5 minutes. Do not sonicate vigorously, as heat can degrade sulfate esters.

  • pH Check (Critical Step):

    • Spot check 2 µL on a pH strip or use a micro-probe.

    • Target: pH 7.0 – 7.5 .

    • Action: If pH < 6.0, the N-sulfate bond is at risk. Neutralize immediately with dilute NaOH.

  • Final Volume: Add solvent to reach the final target volume.

Phase 3: Sterilization & Storage

Objective: Ensure sterility without heat damage.

  • Filtration: Pass the solution through a 0.22 µm PES syringe filter into a fresh sterile tube.

    • Note: Pre-wet the filter with 50 µL of solvent to minimize volume loss of the stock.

  • Aliquoting: Dispense into single-use aliquots (e.g., 20–50 µL) to avoid freeze-thaw cycles.

  • Storage:

    • Short-term (weeks): 4°C.[1]

    • Long-term (months): -20°C or -80°C.

    • Warning: Avoid repeated freezing; ice crystal formation can shear sensitive glycan structures.

Logical Workflow & Troubleshooting (Visualization)

The following diagram illustrates the critical decision points (pH control) and material flow to ensure structural integrity.

G Start Start: Raw Reagent (GlcN-2,3-diS) Weigh Gravimetric Analysis (Low-binding tube) Start->Weigh Dissolve Dissolve in 80% Vol (PBS or Water) Weigh->Dissolve pH_Check Check pH Dissolve->pH_Check Adjust Adjust with 0.1N NaOH/HCl pH_Check->Adjust pH < 7.0 or > 7.8 Filter Sterile Filter (0.22 µm PES) pH_Check->Filter pH 7.2 - 7.4 Adjust->pH_Check Aliquot Aliquot & Freeze (-20°C / -80°C) Filter->Aliquot

Caption: Workflow for the preparation of sulfated glucosamine stocks, emphasizing the critical pH validation loop to prevent acid hydrolysis of sulfate esters.

Summary Data Table: Stability & Solubility

ParameterSpecificationRationale
Solubility > 50 mg/mL (Water)Highly polar due to two sulfate groups and amine/hydroxyls.
Optimal pH 7.2 ± 0.2Prevents hydrolysis of O-sulfate (acidic) or beta-elimination (alkaline).
Filter Type PES or PVDFLow binding for charged carbohydrates. Avoid Nylon.
Shelf Life 6 Months (-20°C)Sulfate esters are stable frozen but degrade slowly at 4°C.
Sterilization Filtration OnlyNO Autoclave. Heat destroys sulfate ester bonds.

References

  • PubChem. (2023). D-Glucosamine (sulfate) Compound Summary. National Library of Medicine. [Link]

  • Meneghetti, M. C. Z., et al. (2015). Heparan sulfate and heparin interactions with proteins. Journal of The Royal Society Interface. [Link]

  • BioVendor. (n.d.). Blyscan Sulfated Glycosaminoglycan Assay Manual. (Provides protocols for handling sulfated glycans). [Link]

  • Shi, X., & Zaia, J. (2009). Organ-specific heparan sulfate structural characterization. Journal of Biological Chemistry. (Details on the lability of specific sulfation patterns). [Link]

Sources

Mastering the Solid State: Application Notes and Protocols for the Crystallization of D-Glucosamine-2,3-disulfate Disodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge and Importance of Crystalline D-Glucosamine-2,3-disulfate Disodium Salt

D-Glucosamine-2,3-disulfate disodium salt is a highly functionalized monosaccharide of significant interest in glycobiology and drug development. Its polysulfated nature imparts unique biological activities, but also presents considerable challenges to its purification and characterization. Obtaining this compound in a crystalline form is paramount for elucidating its three-dimensional structure, ensuring high purity, and improving its stability and handling properties. This guide provides a detailed exploration of crystallization techniques tailored for this highly polar, charged molecule, offering both theoretical insights and practical, step-by-step protocols for researchers in the field.

The primary obstacle in crystallizing D-Glucosamine-2,3-disulfate disodium salt lies in its high solubility in aqueous solutions and its propensity to form amorphous solids or oils when precipitated. The multiple sulfate groups and the sodium counter-ions lead to strong interactions with water molecules, making it energetically unfavorable for the molecule to arrange into an ordered crystal lattice. Therefore, successful crystallization hinges on carefully controlling the supersaturation of the solution to favor nucleation and crystal growth over amorphous precipitation.

This document will explore three primary crystallization strategies: anti-solvent crystallization, slow evaporation/vapor diffusion, and cooling crystallization. Each method will be discussed in the context of the specific physicochemical properties of D-Glucosamine-2,3-disulfate disodium salt, with an emphasis on the rationale behind the selection of solvents, temperature profiles, and other critical parameters.

Physicochemical Properties and Pre-crystallization Considerations

A thorough understanding of the physicochemical properties of D-Glucosamine-2,3-disulfate disodium salt is the foundation for developing a successful crystallization strategy. While specific data for the disulfated compound is not extensively published, we can infer key characteristics from closely related molecules like D-glucosamine 2-sulfate sodium salt.

PropertyValue/ObservationImplication for Crystallization
Molecular Formula C₆H₁₁NNa₂O₁₁S₂High molecular weight and presence of multiple heteroatoms suggest high polarity.
Solubility in Water Very HighWater is the primary solvent of choice for initial dissolution. High concentrations can be achieved.
Solubility in Alcohols (Methanol, Ethanol, Isopropanol) Very Low[1]These alcohols are excellent candidates for use as anti-solvents.
Hygroscopicity Expected to be highHandling and storage of the material should be in a dry environment to prevent absorption of atmospheric moisture, which can inhibit crystallization.
Charge PolyanionicThe multiple sulfate groups will influence intermolecular interactions and crystal packing. pH of the solution can be a critical parameter.

Pre-crystallization Protocol: Material Purity and Handling

  • Ensure High Purity: The starting material should be of the highest possible purity (ideally >98%). Impurities can act as inhibitors of nucleation and crystal growth.

  • Drying: Thoroughly dry the D-Glucosamine-2,3-disulfate disodium salt under vacuum to remove any residual water or solvents from the purification process.

  • Solvent Purity: Use anhydrous solvents, especially for the anti-solvent, to maintain precise control over the solvent system composition.

Crystallization Screening: A Systematic Approach to Finding the Right Conditions

Given the lack of a standardized protocol, a systematic screening approach is highly recommended to identify promising crystallization conditions. This involves testing a wide range of parameters in a small-scale, parallel format.

Diagram: Crystallization Screening Workflow

CrystallizationScreening cluster_preparation Preparation cluster_screening Screening Matrix cluster_analysis Analysis cluster_optimization Optimization Start High-Purity D-Glucosamine-2,3-disulfate Disodium Salt Dissolve Dissolve in Primary Solvent (e.g., Water) Start->Dissolve VaryAntiSolvent Vary Anti-Solvent (MeOH, EtOH, IPA) VaryConcentration Vary Concentration VaryTemperature Vary Temperature (4°C, RT, 37°C) VarypH Vary pH Observe Microscopic Observation (Precipitate, Crystals, Oil) VaryAntiSolvent->Observe VaryConcentration->Observe VaryTemperature->Observe VarypH->Observe IdentifyHits Identify 'Hits' (Conditions yielding crystalline material) Observe->IdentifyHits Optimize Optimize Hit Conditions (Fine-tune parameters) IdentifyHits->Optimize ScaleUp Scale-up Crystallization Optimize->ScaleUp

Caption: A systematic workflow for screening crystallization conditions.

Protocol 1: Anti-Solvent Crystallization

This is often the most effective method for highly water-soluble compounds. The principle is to dissolve the compound in a "good" solvent (water) and then gradually add a "poor" or "anti-solvent" in which the compound is insoluble, thereby inducing supersaturation and crystallization.

Rationale: The significant difference in solubility of sulfated glucosamine derivatives in water versus alcohols makes this a prime technique.[1] The gradual addition of the anti-solvent allows for controlled supersaturation, which is crucial for promoting the formation of an ordered crystal lattice rather than an amorphous precipitate.

Step-by-Step Protocol:
  • Preparation of the Saturated Solution:

    • In a clean glass vial, dissolve a known amount of D-Glucosamine-2,3-disulfate disodium salt in a minimal amount of deionized water at room temperature. Gently warm the solution (to not exceed 40°C) if necessary to achieve complete dissolution. Aim for a concentrated, near-saturated solution.

  • Anti-Solvent Addition:

    • Set up the vial with gentle stirring.

    • Slowly add the anti-solvent (e.g., isopropanol, ethanol, or methanol) dropwise to the aqueous solution. The rate of addition is critical; a slow rate is generally preferred.

    • Observe the solution for the first signs of turbidity (cloudiness), which indicates the onset of precipitation.

  • Inducing Crystallization:

    • Once turbidity is observed, stop the addition of the anti-solvent.

    • Seal the vial and allow it to stand undisturbed at a constant temperature (e.g., room temperature or 4°C).

    • Crystal formation may occur over several hours to days.

  • Harvesting and Drying:

    • Once a sufficient quantity of crystals has formed, carefully decant the supernatant.

    • Wash the crystals with a small amount of the anti-solvent to remove any residual soluble impurities.

    • Dry the crystals under a gentle stream of nitrogen or in a vacuum desiccator.

Diagram: Anti-Solvent Crystallization Workflow

AntiSolventCrystallization A Dissolve Compound in Good Solvent (Water) B Slowly Add Anti-Solvent (e.g., Isopropanol) A->B C Observe for Turbidity (Onset of Precipitation) B->C D Incubate at Constant Temperature C->D E Crystal Formation D->E F Harvest and Dry Crystals E->F

Caption: Workflow for the anti-solvent crystallization method.

Protocol 2: Slow Evaporation and Vapor Diffusion

These methods are suitable when a suitable co-solvent system is identified. Slow evaporation involves allowing the solvent to evaporate slowly from a solution, gradually increasing the concentration of the solute to the point of crystallization. Vapor diffusion is a more controlled version of this, where the solvent from a droplet of the sample solution diffuses into a larger reservoir of a solution with a higher concentration of a precipitant, leading to a gradual increase in the solute concentration within the droplet.

Rationale: For highly soluble compounds, achieving supersaturation slowly is key. Both slow evaporation and vapor diffusion provide a gentle path to supersaturation, which can be beneficial for the growth of well-ordered crystals.[2][3][4]

Step-by-Step Protocol (Slow Evaporation):
  • Prepare a Sub-Saturated Solution: Dissolve the D-Glucosamine-2,3-disulfate disodium salt in a suitable solvent or solvent mixture (e.g., water-ethanol mixture where the compound is still soluble).

  • Set up for Evaporation: Transfer the solution to a clean vial or beaker. Cover the opening with a piece of parafilm and pierce a few small holes in it. The number and size of the holes will control the rate of evaporation.

  • Incubation: Place the vial in a location with minimal temperature fluctuations and vibrations.

  • Monitoring and Harvesting: Monitor the vial periodically for crystal growth. Once crystals have formed, they can be harvested as described in the anti-solvent protocol.

Step-by-Step Protocol (Vapor Diffusion - Hanging Drop):
  • Prepare the Reservoir Solution: In the well of a vapor diffusion plate, place a solution containing a precipitant (e.g., a higher concentration of a salt or a water-miscible organic solvent).

  • Prepare the Drop: On a siliconized glass coverslip, mix a small volume of the concentrated D-Glucosamine-2,3-disulfate disodium salt solution with an equal volume of the reservoir solution.

  • Set up the Diffusion Chamber: Invert the coverslip and place it over the well, sealing it with grease to create an airtight chamber.

  • Incubation and Observation: Incubate the plate at a constant temperature and monitor the drop for crystal formation using a microscope.

Diagram: Vapor Diffusion (Hanging Drop) Setup

VaporDiffusion cluster_setup Hanging Drop Vapor Diffusion Reservoir Reservoir Solution (Higher Precipitant Concentration) Drop Protein + Precipitant Drop Drop->Reservoir Vapor Diffusion of Water Coverslip Coverslip

Caption: Schematic of a hanging drop vapor diffusion setup.

Protocol 3: Cooling Crystallization

This classical method relies on the principle that the solubility of many compounds decreases with temperature. A saturated solution is prepared at an elevated temperature and then slowly cooled to induce crystallization.

Rationale: Data for the related D-glucosamine 2-sulfate sodium salt shows that its solubility in water increases with temperature.[1] Assuming a similar behavior for the disulfated compound, cooling crystallization is a viable approach. This method is particularly useful for large-scale crystallizations.

Step-by-Step Protocol:
  • Prepare a Saturated Solution at Elevated Temperature: Prepare a saturated solution of D-Glucosamine-2,3-disulfate disodium salt in water at a moderately elevated temperature (e.g., 40-50°C). Ensure all solid is dissolved.

  • Slow Cooling: Slowly cool the solution to a lower temperature (e.g., room temperature or 4°C). The cooling rate should be slow and controlled to promote the growth of large, well-formed crystals. A programmable water bath or a well-insulated container can be used for this purpose.

  • Seeding (Optional): If nucleation is slow, a few seed crystals from a previous successful crystallization can be added to the solution once it is slightly supersaturated to induce crystal growth.

  • Equilibration and Harvesting: Allow the solution to equilibrate at the lower temperature for a period to maximize the crystal yield. Harvest the crystals as previously described.

Diagram: Cooling Crystallization Process

CoolingCrystallization A Prepare Saturated Solution at Elevated Temperature B Slow and Controlled Cooling A->B D Crystal Growth as Solubility Decreases B->D C Optional: Add Seed Crystals C->D E Equilibrate at Low Temperature D->E F Harvest and Dry Crystals E->F

Caption: The process flow for cooling crystallization.

Troubleshooting Common Crystallization Problems

ProblemPossible Cause(s)Suggested Solution(s)
No Precipitation/Crystals Solution is not sufficiently supersaturated.Increase the initial concentration of the compound. For anti-solvent method, add more anti-solvent. For evaporation, increase the evaporation rate.
Amorphous Precipitate or Oil Formation Supersaturation is too high or reached too quickly.Decrease the initial concentration. Slow down the rate of anti-solvent addition or evaporation. Use a slower cooling rate.
Many Small Crystals High rate of nucleation.Reduce the level of supersaturation. Consider using a seeding technique to control nucleation.
Crystals Redissolve Temperature fluctuations.Ensure a stable temperature environment for incubation.

Conclusion: A Pathway to Crystalline Material

The crystallization of D-Glucosamine-2,3-disulfate disodium salt is a challenging yet achievable goal. Success requires a systematic and patient approach, beginning with a thorough understanding of the compound's properties and a commitment to high-purity starting materials. The protocols outlined in this guide for anti-solvent, slow evaporation/vapor diffusion, and cooling crystallization provide a solid foundation for researchers to develop a robust and reproducible crystallization process. By carefully controlling the parameters of supersaturation, temperature, and solvent composition, high-quality crystalline material can be obtained, paving the way for further structural and functional studies of this important molecule.

References

  • Solubility and thermodynamics of d-glucosamine 2-sulfate sodium salt in water and binary solvent mixtures with methanol, ethanol and n-propanol. Journal of Molecular Liquids, 300, 112218. [Link]

  • Vapor diffusion crystallization. YouTube. [Link]

  • Crystal Growth. Linac Coherent Light Source, SLAC National Accelerator Laboratory. [Link]

  • Protein crystallization. Wikipedia. [Link]

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Application Note: Optimized Lyophilization and Stability Protocols for D-Glucosamine-2,3-Disulfate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

D-Glucosamine-2,3-disulfate is a highly specialized sulfated monosaccharide derivative, structurally related to heparin/heparan sulfate building blocks.[1][2] Unlike standard Glucosamine Sulfate (often stabilized with NaCl/KCl), the 2,3-disulfate isomer presents unique challenges: extreme hygroscopicity , thermal instability , and susceptibility to acid-catalyzed desulfation (hydrolysis of the N-sulfate or O-sulfate esters).[1][2]

This guide provides a self-validating workflow to transition this molecule from aqueous solution to a stable, crystalline lyophilized cake. The protocol prioritizes the retention of the sulfate groups and the prevention of cake collapse (melt-back) during drying.

Physicochemical Profile & Challenges

Before initiating the protocol, the operator must understand the degradation vectors.

ParameterCharacteristicImplication for Protocol
Hygroscopicity HighThe pure substance will absorb atmospheric moisture immediately upon exposure, leading to deliquescence (turning into a sticky syrup).[1][2]
Collapse Temp (

)
Est. -32°C to -38°CWithout a bulking agent, the cake will collapse if primary drying is too aggressive.[1][2]
pH Stability Labile < pH 6.0Acidic conditions catalyze the hydrolysis of sulfate esters (desulfation). Must maintain pH 7.0–8.0.
Thermal Stability LowMaillard reaction risk if reducing sugar aldehyde is exposed; heat sensitivity of sulfate groups.[1][2]
Stability Logic Diagram

The following logic flow illustrates the critical failure modes (Red) and the required engineering controls (Green).

StabilityLogic Molecule D-Glucosamine-2,3-disulfate Acid Acidic pH (< 6.0) Molecule->Acid Moisture Residual Moisture (> 2%) Molecule->Moisture Heat Temp > Tc (Collapse) Molecule->Heat Hydrolysis Desulfation (Loss of Activity) Acid->Hydrolysis Aggreg Deliquescence/Clumping Moisture->Aggreg CakeFail Cake Collapse (High Moisture Trap) Heat->CakeFail Buffer Control: pH 7.5 Buffer (Ammonium Bicarbonate) Buffer->Acid Neutralizes Excipient Control: Mannitol Bulking Excipient->Heat Raises Tc Cycle Control: Conservative Lyo Cycle Cycle->Moisture Removes Water

Figure 1: Critical Process Parameters (CPPs) and their impact on Critical Quality Attributes (CQAs).[1][2]

Pre-Lyophilization Formulation

Objective: Create a solution that freezes into a structured matrix, preventing the sugar from forming a sticky film.

Buffer Selection

Do not use non-volatile salts (Phosphates, NaCl) if possible, as they concentrate during freezing, causing pH shifts and "eutectic toxicity."[1]

  • Recommended: Ammonium Bicarbonate (

    
    ) at 10–20 mM.[1][2]
    
  • Why: It provides a pH buffer (~7.[1][2]8) to protect sulfates and is fully volatile (sublimes) during lyophilization, leaving no salt residue.[1][2]

Bulking Agent (Critical)

Pure sulfated sugars often have a Glass Transition Temperature of the freeze-concentrate (


) below -40°C. Drying at practical speeds is impossible without a scaffold.[1][2]
  • Agent: Mannitol (Low endotoxin, molecular biology grade).[1][2]

  • Ratio: 4:1 or 10:1 (Mannitol : Glucosamine derivative) by weight.[1][2]

  • Target Concentration: 2% to 5% solids (w/v) total in the vial.

Formulation Protocol[1][2][4]
  • Prepare Solvent: Dissolve Ammonium Bicarbonate in HPLC-grade water to 20 mM. Verify pH is 7.5–8.0.[1][2]

  • Dissolve Excipient: Add Mannitol to reach 4% (w/v).

  • Add API: Dissolve D-Glucosamine-2,3-disulfate into the matrix.

  • Filtration: Sterile filter (0.22 µm PVDF) immediately. Note: Cellulose filters may bind sugars.[1][2]

  • Fill: Fill vials to max 1 cm depth. Half-stopper with lyophilization stoppers (butyl rubber).[1][2]

Lyophilization Cycle Protocol

System Requirement: Pilot or Production Lyophilizer with shelf temperature control. (Manifold freeze-dryers are not recommended due to lack of thermal control).[1][2]

PhaseStepTemp (°C)Pressure (mTorr)Time (Hours)Rationale
Freezing Ramp20

-50
Ambient2.0Slow cool to promote large ice crystals.[1][2]
Hold-50Ambient4.0Ensure complete solidification below

.[1][2]
Annealing-50

-20
Ambient1.0 (Ramp)Optional: Promotes Mannitol crystallization.[1][2]
Hold-20Ambient4.0Crystallizes bulking agent.[1][2]
Re-Freeze-20

-50
Ambient2.0Hard freeze before vacuum.[1][2]
Primary Drying Evacuation-50100N/AInitiate vacuum.[1][2]
Ramp-50

-30
1002.0Slow ramp to avoid "puffing."[1][2]
Hold-3010024–36Critical: Keep

.[1][2]
Secondary Drying Ramp-30

20
504.0Desorption of bound water.[1][2]
Hold20506.0Final drying.[1][2][3]
Termination Backfill20AmbientN/ABackfill with Argon or Nitrogen (Dry).[1][2]
Process Workflow Diagram

LyoWorkflow cluster_cycle Lyophilization Cycle Start Dissolve API (in 20mM NH4HCO3) Filter 0.22µm Filter (PVDF) Start->Filter Fill Fill Vials (Max 1cm depth) Filter->Fill Freeze Freeze to -50°C (Anneal -20°C) Fill->Freeze Primary Primary Dry -30°C Shelf / 100mT Freeze->Primary Secondary Secondary Dry +20°C Shelf / 50mT Primary->Secondary Storage Store -20°C (Desiccated) Secondary->Storage

Figure 2: End-to-end processing workflow for sulfated aminosugars.[1][2]

Storage and Handling

Once the cycle is complete, the stability of the product depends entirely on moisture exclusion.

  • Stoppering: Stoppering must occur inside the lyophilizer under inert gas (Nitrogen/Argon) at a slight vacuum (e.g., 600 Torr) to ensure a tight seal.[1][2]

  • Sealing: Crimp with aluminum seals immediately upon unloading.[1][2]

  • Temperature: Store at -20°C . While the lyophilized powder is more stable than solution, sulfated sugars can slowly desulfate at room temperature over months.

  • Secondary Containment: Place vials inside a Mylar bag with a silica gel sachet.

Quality Control (Self-Validation)

To verify the protocol's success, perform the following checks on a sentinel vial:

  • Appearance: The cake should be white, elegant, and not shrunken away from the vial walls (shrinkage indicates partial collapse).

  • Reconstitution Time: Add water. The cake should dissolve instantaneously (< 10 seconds). Turbidity indicates insolubility or aggregation.[1][2]

  • pH Check: Reconstituted solution pH should be 7.0–7.5. If pH < 6.0, hydrolysis may have occurred during drying.[1][2][4]

  • High-Resolution MS/NMR:

    • Use

      
      H-NMR (
      
      
      
      ) to verify the integrity of the sulfate esters. Look for shifts in the H-2 and H-3 signals compared to the starting material.[2] Desulfation causes significant upfield shifts.[1][2]

References

  • General Stability of Sulfated Sugars

    • Iduron Product Data Sheets (Heparin Disaccharides).[1][2] (2023).[1][2] Storage and handling of sulfated disaccharides (analogous structures).

    • Source: [1][2]

  • Lyophilization of Pharmaceuticals

    • Nail, S. L., et al. (2002).[1][2] "Fundamentals of freeze-drying." Pharmaceutical Biotechnology.

    • FDA Guidance: Lyophilization of Parenteral Products.[1][2][5] [1][2]

  • Glucosamine Chemistry

    • PubChem Compound Summary for Glucosamine Sulfate.[1][2] National Center for Biotechnology Information.[1][2]

    • Source: [1][2]

  • Hydrolysis Risks

    • Einbu, A., & Vårum, K. M. (2007).[1][6] "Characterization of Chitin and its hydrolysis." Biomacromolecules. (Details acid hydrolysis kinetics of N-acetyl vs amine linkages).

    • Source: [1][2]

Sources

Troubleshooting & Optimization

Preventing desulfation of D-Glucosamine-2,3-disulfate during acidic hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Glycosaminoglycan Analysis

Topic: Preventing Desulfation of D-Glucosamine-2,3-disulfate During Acidic Hydrolysis

As a Senior Application Scientist, I understand that selectively cleaving glycosidic bonds in complex carbohydrates without disturbing sulfate esters is a significant challenge. The hydrolysis of the glycosidic linkage and the hydrolysis of the C-O-S sulfate ester bond are competing reactions. Success hinges on exploiting the subtle kinetic differences between these two processes. This guide provides a framework for optimizing this selective hydrolysis, focusing on the particularly labile nature of the 2-O-sulfate group.

Frequently Asked Questions (FAQs)

Q1: Why is preventing desulfation so critical during the acidic hydrolysis of glycosaminoglycans (GAGs) or their derivatives?

The sulfation pattern of GAGs is fundamental to their biological function, mediating interactions with proteins like growth factors, enzymes, and cell surface receptors. Unintended removal of sulfate groups, particularly from the 2-O and 6-O positions of glucosamine or the 2-O position of iduronic acid, can drastically alter or abolish these interactions.[1] Therefore, preserving the native sulfation pattern is essential for any structure-activity relationship studies.

Q2: Are all sulfate ester positions on the glucosamine ring equally susceptible to acid hydrolysis?

No, they are not. The stability of a sulfate ester is highly dependent on its position. Several studies on sulfated polysaccharides, such as fucans and fucosylated GAGs, have demonstrated that 2-O-sulfate esters are particularly labile and can be selectively removed under mild acidic conditions.[2][3][4][5] The hydrolysis of a 2-O-sulfated fucosyl unit is often the first stage of the reaction, which is then followed by the cleavage of the glycosidic bond of the now-desulfated unit.[2][5] This makes your work with a 2,3-disulfated glucosamine particularly challenging, as the 2-O-sulfate is a primary target for acid-catalyzed removal.

Q3: What are the most critical experimental parameters to control for minimizing desulfation?

The three primary parameters are temperature, acid concentration, and reaction time . These factors are interconnected. The goal is to find a "sweet spot" where the rate of glycosidic bond cleavage is significantly faster than the rate of sulfate ester hydrolysis.[6] Generally, lower temperatures and lower acid concentrations will favor selectivity. This, however, extends the required reaction time, so a careful kinetic study is paramount.

Q4: What exactly constitutes "mild acid hydrolysis"?

Mild acid hydrolysis refers to reaction conditions that are significantly gentler than those required for complete monosaccharide analysis. Instead of using strong acids (e.g., 6 M HCl or H2SO4) at high temperatures (e.g., 90-100°C)[7], mild hydrolysis typically employs very dilute acid at lower temperatures. For instance, conditions like 0.01 M HCl at 60°C for 1-6 hours have been successfully used to depolymerize sulfated fucans while generating well-defined, sulfated oligosaccharides.

Troubleshooting Guide: Common Issues & Solutions

ProblemProbable Cause(s)Recommended Solution(s)
No or Incomplete Hydrolysis Reaction conditions are too mild (temperature too low, acid concentration too dilute, or time too short).1. Increase Time: This is the safest first step. Extend the hydrolysis time in increments (e.g., add 2, 4, and 6-hour time points to your pilot study). 2. Increase Temperature: Cautiously increase the temperature in 5°C increments (e.g., from 60°C to 65°C). Monitor closely for any signs of desulfation. 3. Increase Acid Concentration: As a last resort, slightly increase the acid molarity (e.g., from 0.01 M to 0.02 M HCl). This often has the most dramatic effect on increasing the desulfation rate.
Significant Desulfation Observed Reaction conditions are too harsh. The rate of sulfate ester hydrolysis is competing with or exceeding the rate of glycosidic bond cleavage. The 2-O-sulfate is likely being preferentially removed.[3][6]1. Decrease Temperature: Immediately lower the reaction temperature. This often provides the best improvement in selectivity. 2. Decrease Acid Concentration: Reduce the molarity of the acid. 3. Conduct a Detailed Time-Course Study: It is crucial to identify the point at which glycosidic hydrolysis is maximal and desulfation is minimal. Analyze samples at shorter, more frequent intervals.
Analysis Reveals a Heterogeneous Mix of Products The reaction has proceeded non-selectively, producing a mixture of desired oligosaccharides, partially desulfated products, and unreacted starting material.1. Systematic Optimization is Required: Use the protocols below to perform a systematic optimization of time, temperature, and concentration. 2. Employ High-Resolution Analytics: Techniques like ¹H-NMR or Mass Spectrometry are essential to precisely identify the different species in your product mix.[4][5] 3. Consider Preparative Chromatography: If a small amount of desulfation is unavoidable, use techniques like size-exclusion or ion-exchange chromatography to purify the desired fully-sulfated product.

Visualized Experimental Strategy & Reaction Pathways

The core challenge is managing two competing reactions. Your experimental design must be structured to favor Pathway A while minimizing Pathway B.

cluster_0 Competing Hydrolysis Pathways substrate D-Glucosamine-2,3-disulfate (within a polymer) product_A Desired Product Cleaved Glycosidic Bond Sulfates Intact substrate->product_A  Pathway A (Glycosidic Cleavage) product_B Undesired Product Cleaved Glycosidic Bond Partially/Fully Desulfated substrate->product_B  Pathway B (Desulfation)

Caption: Competing reaction pathways during acid hydrolysis.

cluster_workflow Workflow for Hydrolysis Optimization arrow arrow A Define Starting Conditions (e.g., 0.01 M HCl, 60°C) B Pilot Time-Course Study (e.g., t = 0, 1, 2, 4, 6 hr) A->B C Analyze Aliquots (NMR, PAGE, HPLC) B->C D Evaluate Results: Significant Desulfation? C->D E Evaluate Results: Hydrolysis Complete? D->E No F Decrease Temperature or [Acid] & Repeat Study D->F Yes G Increase Time or Temperature & Repeat Study E->G No H Optimal Conditions Identified E->H Yes F->B G->B I Preparative Scale-Up Reaction H->I

Caption: Experimental workflow for optimizing selective hydrolysis.

Protocols & Methodologies

Protocol 1: Establishing Optimal Conditions via a Time-Course Study

This protocol is designed to identify the optimal reaction time at a fixed temperature and acid concentration before significant desulfation occurs.

1. Reagent Preparation:

  • Prepare a stock solution of your sulfated carbohydrate at a known concentration (e.g., 10 mg/mL) in deionized water.

  • Prepare a stock solution of 0.02 M HCl.

  • Prepare a quenching solution of 0.02 M NaOH.

2. Reaction Setup:

  • In separate microcentrifuge tubes, combine 100 µL of your carbohydrate solution with 100 µL of 0.02 M HCl. This results in a final acid concentration of 0.01 M.

  • Prepare at least five tubes for different time points (e.g., 0, 1, 2, 4, 6 hours). The T=0 sample is quenched immediately.

3. Incubation:

  • Place the tubes in a heating block set to the desired temperature (start with 60°C).[5]

4. Reaction Quenching:

  • At each designated time point, remove one tube from the heat block and immediately add 200 µL of ice-cold 0.02 M NaOH to neutralize the acid and stop the reaction.

  • Store samples at -20°C pending analysis.

5. Analysis:

  • Analyze the samples using one or more of the methods described below (NMR, PAGE, HPLC) to determine the extent of hydrolysis and desulfation at each time point.

Protocol 2: Monitoring by ¹H-NMR Spectroscopy

¹H-NMR is a powerful, non-destructive technique to directly observe both desulfation and hydrolysis.[5]

1. Sample Preparation:

  • Lyophilize the quenched samples from Protocol 1 to remove water.

  • Re-dissolve the dried samples in deuterium oxide (D₂O).

  • Transfer to an NMR tube.

2. Data Acquisition:

  • Acquire ¹H-NMR spectra for each time point.

3. Spectral Analysis:

  • Hydrolysis: Monitor the anomeric region (approx. 4.5-5.5 ppm). The appearance of new anomeric signals corresponding to the new reducing end indicates glycosidic bond cleavage.

  • Desulfation: Desulfation causes a significant upfield shift in the signals of protons attached to the previously sulfated carbons. For 2-O-desulfation, monitor the H2 proton signal. The appearance of a new signal corresponding to the desulfated residue, with a proportional decrease in the original signal, is direct evidence of desulfation.[5]

Protocol 3: Analysis by Polyacrylamide Gel Electrophoresis (PAGE)

PAGE is excellent for visualizing the depolymerization of a polysaccharide into smaller oligosaccharides.[3][8]

1. Gel Preparation:

  • Prepare a resolving polyacrylamide gel (e.g., 20-25%) suitable for separating low molecular weight oligosaccharides.

2. Sample Loading:

  • Load 10-20 µg of each time-point sample into the wells. Include a lane with the unhydrolyzed starting material and appropriate molecular weight standards (e.g., low molecular weight heparin).[8]

3. Electrophoresis:

  • Run the gel until the loading dye reaches the bottom.

4. Staining:

  • Stain the gel with a 0.1% Toluidine Blue solution in 1% acetic acid to visualize the sulfated carbohydrate bands.[8]

  • Destain with 1% acetic acid.

5. Interpretation:

  • The unhydrolyzed starting material will remain as a high molecular weight band. As hydrolysis proceeds, a smear or distinct bands of lower molecular weight will appear, indicating successful depolymerization.

Summary of Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
¹H-NMR Direct structural information, confirmation of desulfation and hydrolysis.[5]Non-destructive, provides unambiguous structural data.Requires higher sample concentration, expensive instrumentation.
PAGE Change in molecular weight distribution.[3]Simple, visual confirmation of depolymerization.Indirectly infers desulfation (via mobility shifts), not quantitative.
HPLC (SEC/IEX) Quantitative analysis of product distribution, molecular weight changes (SEC), or charge changes due to desulfation (IEX).[6]Quantitative, high-throughput, can be used for purification.Requires method development and appropriate standards.
Mass Spectrometry Precise mass of fragments, confirming composition and sulfation state.[4]Highly sensitive, provides exact mass information.Can be complex to interpret, may require derivatization.

References

  • Pomin, V. H., & Mourão, P. A. (2005). Mild acid hydrolysis of sulfated fucans: a selective 2-desulfation reaction and an alternative approach for preparing tailored sulfated oligosaccharides. Glycobiology, 15(12), 1-11. [Link]

  • Pol. J. Chem. Tech., Vol. 26, No. 2, 2024. Hydrochloric acid producing higher purity of glucosamine than sulfuric acid: a comparison study with different detection approac. Polish Journal of Chemical Technology. [Link]

  • Bezerra, I. G. A., et al. (2023). Selective 2-desulfation of tetrasaccharide-repeating sulfated fucans during oligosaccharide production by mild acid hydrolysis. Frontiers in Molecular Biosciences, 10, 1118635. [Link]

  • Wang, W., et al. (2020). Characterization of the Hydrolysis Kinetics of Fucosylated Glycosaminoglycan in Mild Acid and Structures of the Resulting Oligosaccharides. Marine Drugs, 18(6), 289. [Link]

  • Pomin, V. H., & Mourão, P. A. (2005). Mild acid hydrolysis of sulfated fucans: A selective 2-desulfation reaction and an alternative approach for preparing tailored sulfated oligosaccharides. ResearchGate. [Link]

  • Bezerra, I. G. A., et al. (2023). Selective 2-desulfation of tetrasaccharide-repeating sulfated fucans during oligosaccharide production by mild acid hydrolysis. PubMed. [Link]

  • Pomin, V. H., & Mourão, P. A. (2005). Mild acid hydrolysis of sulfated fucans: a selective 2-desulfation reaction and an alternative approach for preparing tailored sulfated oligosaccharides. Oxford Academic. [Link]

  • IOSR Journal. (2025). Analytical Method Development and Validation of Glucosamine Sulphate and Its Impurities by Using AQbD Approach. IOSR Journal of Pharmacy and Biological Sciences. [Link]

  • Rachtanapun, C., et al. (2020). Kinetic Models for Glucosamine Production by Acid Hydrolysis of Chitin in Five Mushrooms. Journal of Food Quality, 2020, 5084036. [Link]

  • El-Kimary, E. I., et al. (2018). Spectrophotometric method for determination of Glucosamine Sulphate in dosage forms by derivatization using Quality by Design approach. International Journal of Applied Pharmaceutics, 10(3), 133-142. [Link]

  • Zhou, J. Z., et al. (2004). Determination of Glucosamine in Raw Materials and Dietary Supplements Containing Glucosamine Sulfate and/or Glucosamine Hydrochloride by High-Performance Liquid Chromatography with FMOC-Su Derivatization: Collaborative Study. Journal of AOAC International, 87(5), 1083-1092. [Link]

  • ResearchGate. (2025). Analytical Method Development and Validation of Glucosamine Sulphate and Its Impurities by Using AQbD Approach. ResearchGate. [Link]

  • Bhavanandan, V. P. (2001). Analysis of sulfate esters by solvolysis or hydrolysis. Current Protocols in Molecular Biology, Chapter 17, Unit 17.13B. [Link]

  • Pastor-Navarro, N., et al. (2007). Fast determination of glucosamine in pharmaceutical formulations by high performance liquid chromatography without pre-column derivatization. Vitae, 14(2), 58-64. [Link]

  • Zaia, J. (2009). Molecular engineering of glycosaminoglycan chemistry for biomolecule delivery. Current Opinion in Structural Biology, 19(5), 549-556. [Link]

  • Khan Academy. Glycosidic bond. Biomolecules. [Link]

Sources

Technical Support Center: Troubleshooting NMR Signal Overlap in Sulfated Glucosamine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) analysis of sulfated glucosamine and related glycosaminoglycans (GAGs). This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with signal overlap in their NMR spectra. Drawing from extensive field experience and established scientific principles, this resource provides in-depth troubleshooting strategies in a practical question-and-answer format.

Our approach emphasizes not just the "how" but the "why" behind each recommendation, ensuring a robust understanding of the underlying chemistry and physics. Every protocol and suggestion is grounded in authoritative scientific literature to ensure reliability and reproducibility.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Foundational Issues - Sample Preparation and Initial Acquisition

Question 1: My initial 1D ¹H NMR spectrum of sulfated glucosamine is a crowded mess of overlapping signals in the 3.0-5.5 ppm region. What are the first things I should check?

This is a very common issue, particularly with carbohydrates, due to the similarity in the chemical environments of the ring protons. Here’s a systematic approach to initial troubleshooting:

  • Solvent and pH Optimization: The chemical shifts of protons on and near ionizable groups (amines, sulfates, and the anomeric hydroxyl) are highly sensitive to pH.[1][2] Slight variations in sample pH can lead to significant peak broadening and shifting, exacerbating overlap.

    • Actionable Advice: Prepare your samples in a buffered solution to maintain a stable pH. A common choice is a phosphate or acetate buffer.[1][3] It's crucial to remove dissolved CO₂, which can alter pH, by using boiled and N₂-bubbled HPLC-grade water for your solutions.[1] Titrating the sample across a pH range (e.g., pH 3 to 10) can sometimes help to separate overlapping signals, as different protons will shift to varying extents.[1][2]

  • Temperature Control: Temperature affects both chemical exchange rates and molecular conformation, which in turn influences chemical shifts.

    • Actionable Advice: Ensure your NMR spectrometer's temperature is well-calibrated and stable. For some samples, particularly those with exchangeable protons like hydroxyls and amines, acquiring spectra at low temperatures (e.g., -14.5 °C in an 85% H₂O/15% acetone-d₆ mixture) can slow down solvent exchange and sharpen these signals, aiding in their identification.[1]

  • Concentration Effects: High sample concentrations can lead to increased viscosity and intermolecular interactions, both of which can cause peak broadening and obscure signal multiplicity.

    • Actionable Advice: While a higher concentration improves the signal-to-noise ratio, it can be detrimental to resolution. Try acquiring spectra at a lower concentration to see if resolution improves.

Question 2: I see a broad hump in my spectrum that I suspect is from exchangeable -OH or -NH protons. How can I confirm this and potentially use it to my advantage?

Identifying signals from exchangeable protons is a critical step in simplifying a crowded spectrum.

  • Deuterium Exchange (D₂O Shake): This is a classic and definitive method.

    • Actionable Advice: After acquiring your initial spectrum in a deuterated solvent, add a small drop of deuterium oxide (D₂O) to your NMR tube, shake it gently, and re-acquire the spectrum.[4][5] Protons on hydroxyl (-OH), amine (-NH), and sulfamate (-N-SO₃H) groups will exchange with deuterium from the D₂O. Since deuterium is not observed in a ¹H NMR experiment, the signals from these exchangeable protons will disappear or significantly decrease in intensity.[4][6] This confirms their identity and effectively removes them from the spectrum, simplifying the analysis of the remaining carbon-bound protons.

  • Leveraging Exchangeable Protons: In specific solvent systems (e.g., supercooled aqueous solutions), the resonances of -OH groups can be well-resolved and used as starting points for structural analysis using 2D NMR techniques.[7][8]

Section 2: Advanced Troubleshooting - 2D NMR and Isotopic Labeling

Question 3: Adjusting sample conditions didn't fully resolve the overlap. What are the most effective 2D NMR experiments to tackle this problem?

When 1D NMR is insufficient, spreading the signals into a second dimension is the logical next step.[7][9][10]

  • Homonuclear Correlation Spectroscopy (COSY): This is often the first 2D experiment to run.

    • What it shows: COSY reveals scalar (J) couplings between protons, typically those separated by two or three bonds.[11] In a COSY spectrum, you will see diagonal peaks corresponding to the 1D spectrum and cross-peaks that connect coupled protons.

    • Application: By tracing the connectivity from a well-resolved anomeric proton (~4.5-5.6 ppm), you can "walk" along the carbon backbone of the glucosamine ring, identifying H-2, H-3, and so on, even if their signals are overlapped in the 1D spectrum.[11]

  • Total Correlation Spectroscopy (TOCSY): This is a powerful extension of the COSY experiment.

    • What it shows: TOCSY shows correlations between all protons within a spin system, not just immediate neighbors.[9]

    • Application: A cross-peak will appear between the anomeric proton and all other non-exchangeable protons in the same glucosamine ring. This is incredibly useful for confirming that a set of overlapping signals belongs to the same monosaccharide unit.

  • Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons directly bonded to a heteronucleus, most commonly ¹³C or ¹⁵N.

    • What it shows: Instead of a proton-proton correlation, HSQC displays a correlation between a proton and the carbon (or nitrogen) it is attached to.[3][7]

    • Application: Since ¹³C chemical shifts are much more dispersed than ¹H shifts, protons that overlap in the 1D spectrum are often resolved in the second (¹³C) dimension of an HSQC spectrum.[7][12] This is one of the most robust methods for resolving severe signal overlap.

  • Heteronuclear Multiple Bond Correlation (HMBC): This experiment is complementary to HSQC.

    • What it shows: HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds).

    • Application: It is invaluable for identifying linkages between different monosaccharide units in an oligosaccharide and for assigning quaternary carbons.

Table 1: Comparison of 2D NMR Techniques for Sulfated Glucosamine Analysis

ExperimentInformation ProvidedPrimary Use Case for Overlap
COSY ¹H-¹H correlations through 2-3 bondsTracing proton connectivity within a sugar ring.
TOCSY ¹H-¹H correlations within an entire spin systemGrouping all signals from a single monosaccharide unit.
HSQC ¹H-¹³C (or ¹⁵N) one-bond correlationsResolving overlapping ¹H signals by spreading them across the ¹³C dimension.[7][12]
HMBC ¹H-¹³C (or ¹⁵N) long-range (2-3 bond) correlationsDetermining linkages between sugar units and assigning quaternary carbons.

Question 4: Even with 2D NMR, some ambiguities remain. Are there other advanced techniques I can employ?

For particularly challenging cases, isotopic labeling and more specialized NMR experiments can provide definitive answers.

  • ¹⁵N Labeling and ¹H-¹⁵N HSQC: The nitrogen in the glucosamine can be isotopically labeled with ¹⁵N.

    • Why it helps: A ¹H-¹⁵N HSQC spectrum will show a correlation only for the proton attached to the ¹⁵N-labeled nitrogen. This provides an unambiguous assignment of the H-2 proton and can be used to study the chemical environment around the amino group.[3][13] The chemical shift of the ¹⁵N nucleus is also sensitive to the sulfation pattern.[13]

  • Chemical Shift Perturbation (CSP) Mapping: This technique is used to study interactions with other molecules.

    • How it works: A series of NMR spectra (often ¹H-¹⁵N HSQC) are recorded as a binding partner is titrated into the sample.[14] Changes in the chemical shifts of specific nuclei upon binding can identify the interaction interface. While primarily for interaction studies, it can sometimes induce shifts that resolve accidentally overlapping peaks.

Experimental Protocols & Workflows

Protocol 1: Systematic pH Titration for Signal Dispersion
  • Initial Sample Preparation: Dissolve the sulfated glucosamine sample in 90% H₂O / 10% D₂O containing a suitable buffer (e.g., 10 mM phosphate) and a chemical shift reference (e.g., DSS).[1]

  • Starting pH: Adjust the initial pH to a low value (e.g., pH 3.0) using dilute HCl.

  • Acquire 1D ¹H Spectrum: Record a high-quality 1D ¹H spectrum.

  • Incremental pH Increase: Add small aliquots of a dilute NaOH solution to incrementally increase the pH (e.g., in 0.5 pH unit steps).

  • Repeat Acquisition: After each pH adjustment, re-acquire the 1D ¹H spectrum.

  • Data Analysis: Plot the chemical shifts of key protons as a function of pH. This can help to track signals through regions of overlap and identify protons near ionizable groups.[1]

Workflow for Resolving Overlapping Signals

The following diagram illustrates a logical workflow for troubleshooting signal overlap in sulfated glucosamine NMR analysis.

Troubleshooting_Workflow start Start: Overlapping 1D ¹H Spectrum sample_prep Step 1: Optimize Sample Conditions - Check pH and Buffer - Vary Temperature - Adjust Concentration start->sample_prep d2o_exchange Step 2: D₂O Exchange - Identify and remove -OH/-NH signals sample_prep->d2o_exchange check_resolution Is Resolution Sufficient? d2o_exchange->check_resolution run_2d_nmr Step 3: Acquire 2D NMR - COSY for connectivity - TOCSY for spin systems - HSQC for C-H correlation check_resolution->run_2d_nmr No end_success End: Complete Assignment check_resolution->end_success Yes analyze_2d Analyze 2D Spectra run_2d_nmr->analyze_2d check_2d_resolution Is Assignment Complete? analyze_2d->check_2d_resolution advanced_methods Step 4: Advanced Methods - ¹⁵N Isotopic Labeling - ¹H-¹⁵N HSQC - Chemical Shift Perturbation check_2d_resolution->advanced_methods No check_2d_resolution->end_success Yes end_consult Consult NMR Specialist advanced_methods->end_consult

Caption: A flowchart for systematic NMR troubleshooting.

References

  • Cai, C., et al. (2015). ¹H and ¹⁵N NMR Characterization of the Amine Groups of Heparan Sulfate Related Glucosamine Monosaccharides in Aqueous Solution. Analytical Chemistry. Available at: [Link]

  • Mishra, N. K., et al. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. ACS Omega. Available at: [Link]

  • GlycoNet. (2020). Carbohydrate Chemistry Part 8. 2D NMR Analysis of Carbohydrates. YouTube. Available at: [Link]

  • Mishra, N. K., et al. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. PMC. Available at: [Link]

  • Pomin, V. H. (2016). ¹H and ¹⁵N NMR Analyses on Heparin, Heparan Sulfates and Related Monosaccharides Concerning the Chemical Exchange Regime of the N-Sulfo-Glucosamine Sulfamate Proton. PMC. Available at: [Link]

  • Ustyuzhanina, N. E., et al. (2016). Variations of pH as an additional tool in the analysis of crowded NMR spectra of fucosylated chondroitin sulfates. PubMed. Available at: [Link]

  • Yamazaki, T., et al. (2009). Hydrogen-Deuterium Exchange Strategy for Delineation of Contact Sites in Protein Complexes. PMC. Available at: [Link]

  • Thomas, D. (2019). 2D NMR Spectroscopy: Fundamentals, Methods and Applications. News-Medical.Net. Available at: [Link]

  • University of Leicester. Two-dimensional NMR. Available at: [Link]

  • Pomin, V. H. (n.d.). 1D ¹H-NMR spectra of glucose (Glc), and its derivatives: glucosamine (GlcNH₂). ResearchGate. Available at: [Link]

  • OpenOChem Learn. (n.d.). Exchangeable Protons and Deuterium Exchange. Available at: [Link]

  • University of Rochester. (n.d.). Troubleshooting: ¹H NMR Spectroscopy. Available at: [Link]

  • Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap?. Available at: [Link]

  • Protein NMR. (2012). Chemical Shift Mapping. Available at: [Link]

Sources

Removing inorganic salts from D-Glucosamine-2,3-disulfate preparations

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Troubleshooting Guide: Desalting D-Glucosamine-2,3-disulfate Preparations

Executive Summary

Removing inorganic salts (e.g.,


, 

,

) from D-Glucosamine-2,3-disulfate (GlcNS3S) presents a unique challenge compared to polymeric glycosaminoglycans (GAGs). Unlike heparin or chondroitin sulfate, this molecule is a low-molecular-weight (MW ~380–450 Da) , highly charged monosaccharide. Standard dialysis (MWCO >1 kDa) will lose the product, and ethanol precipitation often fails due to the molecule's high polarity and solubility similarities with inorganic sulfates.

This guide details three validated protocols for desalting GlcNS3S, prioritizing Size Exclusion Chromatography (SEC) for purity and Nanofiltration for scalability.

Module 1: Method Selection (Decision Matrix)

Q: Which desalting method is right for my scale and purity requirements?

Parameter Bio-Gel P-2 (SEC) Nanofiltration (NF) Solvent Extraction
Scale Lab (< 5 g)Pilot / Production (> 10 g)Preliminary Cleanup
Separation Mechanism Hydrodynamic VolumeMolecular Size (MWCO)Solubility Difference
Salt Removal Efficiency > 99% (High Purity)90–95% (Diafiltration)70–80% (Crude)
Product Recovery > 90%> 95%Variable (Risk of Loss)
Time Investment High (Slow flow)Low (Rapid flux)Low (Filtration only)
Primary Risk Peak overlap (Co-elution)Membrane foulingCo-precipitation

Module 2: Protocols & Workflows

Protocol A: High-Resolution SEC (Bio-Gel P-2)

Best for: Analytical standards, NMR samples, and high-purity biological assays.

Why Bio-Gel P-2? Sephadex G-10 is often cited, but Bio-Gel P-2 (Polyacrylamide) is superior for sulfated monosaccharides. It has a fractionation range of 100–1,800 Da, providing better resolution between the disulfate sugar (~400 Da) and inorganic salts (<150 Da) than Sephadex G-10 (exclusion limit ~700 Da).

Step-by-Step Workflow:

  • Column Preparation:

    • Pack a long, narrow column (e.g., 1.5 cm x 100 cm). Length is critical for resolution.

    • Equilibration: Use 0.1 M

      
        (Ammonium Bicarbonate) or HPLC-grade water.[1]
      
    • Note: Ammonium bicarbonate is volatile, allowing freeze-drying without leaving salt residues.[1]

  • Sample Loading:

    • Dissolve crude GlcNS3S in minimum water (max 5% of column volume).[1]

    • Load carefully to avoid disturbing the gel bed.[1]

  • Elution & Detection:

    • Flow Rate: Slow (e.g., 0.2 mL/min).

    • Fraction Collection: Collect small fractions (2–3 mL).

    • Detection (Dual Method):

      • Carbohydrate (Product): Spot 2 µL on TLC plate, spray with

        
        /Ethanol, char. Or use Phenol-Sulfuric Acid assay.[1]
        
      • Salt (Contaminant): Test aliquots with

        
         (for sulfate) or 
        
        
        
        (for chloride).[1]
  • Pooling:

    • Combine carbohydrate-positive / salt-negative fractions.[1]

    • Lyophilize immediately.[1]

Troubleshooting SEC:

  • Issue: Product and salt peaks overlap.

    • Cause: Flow rate too high or sample volume too large.[1]

    • Fix: Reduce flow rate by 50%. Ensure sample volume is <2% of Total Column Volume (

      
      ).[1]
      
  • Issue: Product recovery is low.

    • Cause: Non-specific adsorption to the resin.[1]

    • Fix: Increase ionic strength of the eluent slightly (e.g., 0.05 M

      
      ) to suppress charge interactions, then rely on volatility for removal.
      
Protocol B: Nanofiltration (Spiral Wound / Tangential Flow)

Best for: Scale-up (>10 g) and removing bulk salts.

Mechanism: Uses a membrane with a Molecular Weight Cut-Off (MWCO) of 200–300 Da .[1] The disulfate (MW ~400) is retained (Retentate), while salts (MW <150) pass through (Permeate).

Recommended Membranes:

  • Dow Filmtec NF270 (Polyamide, high flux).[1]

  • GE Osmonics Desal-5 DL/DK .[1]

Workflow:

  • System Setup: Install the NF membrane in a cross-flow filtration unit.

  • Conditioning: Flush with DI water to remove storage preservatives.[1]

  • Diafiltration (Constant Volume):

    • Load GlcNS3S solution.

    • Maintain constant volume by adding DI water at the same rate as permeate flux.[1]

    • Monitor conductivity of the permeate.[1]

  • Endpoint: Stop when permeate conductivity approaches that of water (< 10 µS/cm).[1]

  • Concentration: Stop water addition and concentrate the retentate.

Troubleshooting NF:

  • Issue: High product loss in permeate.

    • Cause: MWCO is too close to product MW, or "Donnan Effect" is pushing anions through.[1]

    • Fix: Ensure pH is neutral (7.0). At neutral pH, the membrane surface charge (usually negative) repels the highly negative disulfate, improving retention (Donnan Exclusion).

  • Issue: Flux drops rapidly (Fouling).

    • Cause: Concentration polarization.[1]

    • Fix: Increase cross-flow velocity (shear rate) across the membrane surface.

Module 3: Critical Stability & Handling (FAQ)

Q: Can I use acid to remove the cation (e.g.,


)? 
A: NO. 
  • Risk: The 2-sulfamino (N-sulfate) bond is acid-labile.[1] Exposure to acidic resins (e.g., Dowex 50W in

    
     form) or acidic pH (< 4.0) will cause rapid hydrolysis, converting GlcNS3S to GlcN-3S (loss of N-sulfate).
    
  • Solution: Use resins in

    
     or 
    
    
    
    form.[1] If protonation is absolutely necessary, perform at 0°C and neutralize immediately.[1]

Q: Can I use Ethanol Precipitation? A: Proceed with Caution.

  • The Problem: Unlike heparin, GlcNS3S is a monosaccharide and may remain soluble in ethanol/water mixtures, or

    
     may co-precipitate.
    
  • The "Methanol Trick":

    • 
       is virtually insoluble in Methanol .[1]
      
    • GlcNS3S (sodium salt) has slight solubility in Methanol (depending on the counter-ion).[1]

    • Test: Dry the crude mixture.[1][2][3] Extract with anhydrous Methanol.[1] Filter off the white solid (

      
      ).[1] Evaporate the filtrate. Validation required for your specific salt form.[1]
      

Module 4: Visualization of Logic

DesaltingWorkflow Start Crude D-Glucosamine-2,3-disulfate (Contains inorganic salts) ScaleCheck Check Scale Start->ScaleCheck LabScale Lab Scale (< 5g) ScaleCheck->LabScale High Purity Needed LargeScale Pilot Scale (> 10g) ScaleCheck->LargeScale Volume Processing SEC SEC (Bio-Gel P-2) Eluent: 0.1M NH4HCO3 LabScale->SEC NF Nanofiltration (NF) MWCO 200-300 Da LargeScale->NF TestFractions Test Fractions (BaCl2 for Salt, H2SO4 for Sugar) SEC->TestFractions MonitorCond Monitor Permeate Conductivity NF->MonitorCond PoolLyophilize Pool & Lyophilize TestFractions->PoolLyophilize Salt-Free Fractions Concentrate Concentrate Retentate MonitorCond->Concentrate Cond < 10 µS/cm Concentrate->PoolLyophilize

Figure 1: Decision tree for selecting the appropriate desalting workflow based on experimental scale and purity requirements.

Summary of Quantitative Data

MethodTarget MW RangeSalt RejectionSugar RecoverySolvent
Bio-Gel P-2 100 – 1,800 Da> 99%> 90%Water /

Sephadex G-10 < 700 Da~95%85–90%Water
Nanofiltration 200 – 400 Da (MWCO)90–98%> 95%Water
Dialysis > 1,000 Da0% (Fails) 0% (Loss)Water

References

  • Cytiva. (n.d.).[1] Sephadex G-10 Instructions and Specifications. Retrieved from [Link]

  • Rathnayake, B., et al. (2022).[1][4] Evaluation of Nanofiltration Membranes for the Purification of Monosaccharides. Membranes, 12(12), 1210. Retrieved from [Link]

  • Volpi, N., et al. (1999).[1] Stability studies of chondroitin sulfate. Carbohydrate Research, 315(3-4), 345-349. Retrieved from [Link]

  • Liu, J., et al. (2010).[1] Synthesis of 3-O-Sulfated Heparan Sulfate Oligosaccharides Using 3-O-Sulfotransferase Isoform 4. Journal of Biological Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Purification of 2,3-Disulfated Glucosamine via Ion-Exchange Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2,3-disulfated glucosamine using ion-exchange chromatography (IEX). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this specific application. The information herein is grounded in established scientific principles and field-proven experience to ensure the integrity and success of your purification workflows.

Fundamental Principles: Why Ion-Exchange Chromatography for 2,3-Disulfated Glucosamine?

2,3-disulfated glucosamine is a highly negatively charged molecule due to the presence of two sulfate groups. This characteristic makes it an ideal candidate for purification by anion-exchange chromatography, a technique that separates molecules based on their net surface charge.[1][2] In anion-exchange chromatography, the stationary phase consists of a solid support, or resin, that is functionalized with positively charged groups.[1][2] When a mixture containing 2,3-disulfated glucosamine is loaded onto the column at an appropriate pH and low ionic strength, the negatively charged sulfate groups on the glucosamine molecule bind to the positively charged resin.[1] Uncharged or less negatively charged impurities will pass through the column, while the target molecule is retained. Elution of the bound 2,3-disulfated glucosamine is then achieved by increasing the ionic strength of the mobile phase, typically by introducing a salt gradient (e.g., NaCl).[3] The salt ions compete with the sulfated glucosamine for binding sites on the resin, leading to its release and subsequent collection.

Diagram of the Anion-Exchange Chromatography Workflow

IEX_Workflow cluster_0 Column Preparation cluster_1 Sample Application cluster_2 Washing cluster_3 Elution & Collection Equilibration Equilibrate with low-salt buffer Loading Load sample containing 2,3-disulfated glucosamine Equilibration->Loading Binding Target molecule binds to positively charged resin Loading->Binding Electrostatic interaction Wash Wash with low-salt buffer to remove impurities Binding->Wash Elution Apply high-salt buffer (salt gradient) Wash->Elution Release Target molecule is released from the resin Elution->Release Competitive binding Collection Collect purified fractions Release->Collection

Caption: Workflow for 2,3-disulfated glucosamine purification.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the ion-exchange purification of 2,3-disulfated glucosamine.

Poor or No Binding of 2,3-Disulfated Glucosamine to the Column

Question: I've loaded my sample, but it seems that my 2,3-disulfated glucosamine is not binding to the anion-exchange column and is coming out in the flow-through. What could be the issue?

Answer: This is a common problem that typically points to incorrect buffer conditions. Here are the primary causes and how to address them:

  • Incorrect pH of the Loading Buffer: For a negatively charged molecule like 2,3-disulfated glucosamine to bind to an anion exchanger, the pH of the buffer must be such that the molecule carries a net negative charge and the resin is positively charged. For strong anion exchangers (e.g., quaternary ammonium), the positive charge is maintained over a wide pH range.[4] However, the charge of your target molecule is critical. Ensure your buffer pH is at least 1 unit above the pKa of the amine group of glucosamine to ensure it is deprotonated and does not interfere with the negative charge of the sulfate groups.

  • Ionic Strength of the Sample/Loading Buffer is Too High: The binding of your sulfated glucosamine to the resin is based on electrostatic interactions. If the ionic strength of your sample or loading buffer is too high, the salt ions will compete with your molecule for the binding sites on the resin from the start, preventing retention.[5][6]

    • Solution: Your sample should be in a low-salt buffer. If your sample is in a high-salt solution from a previous step, you will need to perform a buffer exchange. This can be done using dialysis or a desalting column.[6]

  • Incomplete Column Equilibration: The column must be thoroughly equilibrated with the low-salt starting buffer before loading the sample.[2][7] Inadequate equilibration means the internal column environment does not match the desired starting conditions, which can lead to poor binding.

    • Solution: Equilibrate the column with at least 5-10 column volumes of the starting buffer.[3] Monitor the pH and conductivity of the eluent until they match that of the starting buffer.[3]

Low Recovery/Yield of 2,3-Disulfated Glucosamine

Question: I am getting very low yields of my purified 2,3-disulfated glucosamine after elution. Where could my product be going?

Answer: Low recovery can be frustrating. Here are several potential causes and their solutions:

  • Elution Buffer Ionic Strength is Too Low: The salt concentration in your elution buffer may not be high enough to effectively displace the highly charged 2,3-disulfated glucosamine from the resin.

    • Solution: Increase the salt concentration in your elution buffer. You can try a steeper gradient or a step elution with a higher salt concentration.[5] It's often beneficial to perform a final high-salt wash (e.g., 1-2 M NaCl) to strip any remaining bound molecules from the column.[3]

  • Precipitation on the Column: Although less common for small molecules like glucosamine derivatives, high local concentrations during binding or elution can sometimes lead to precipitation.

    • Solution: Ensure your buffers have adequate solubilizing capacity. In some cases, the addition of a small amount of a non-ionic detergent or organic solvent might be considered, but this should be approached with caution as it can affect the chromatography.[5]

  • Hydrophobic Interactions: While ion-exchange is primarily based on charge, some resins can have secondary hydrophobic characteristics.

    • Solution: If you suspect hydrophobic interactions are contributing to strong, irreversible binding, you can try adding a small percentage of an organic solvent (e.g., isopropanol) to the elution buffer to disrupt these interactions.[5]

  • Column Overloading: Loading too much sample onto the column can lead to poor binding and loss of product in the flow-through.[5]

    • Solution: Reduce the amount of sample loaded onto the column.[8] Consult the manufacturer's guidelines for the binding capacity of your specific resin.

Poor Peak Resolution or Co-elution with Impurities

Question: My chromatogram shows broad peaks, or my 2,3-disulfated glucosamine is co-eluting with other contaminants. How can I improve the separation?

Answer: Achieving high resolution is key to obtaining a pure product. Here are some strategies to improve peak separation:

  • Optimize the Elution Gradient: A steep gradient may not provide sufficient separation between molecules with similar charge densities.

    • Solution: Employ a shallower salt gradient.[8] This will increase the retention time but will provide better separation between your target molecule and closely eluting impurities.[8]

  • Adjust the Flow Rate: A high flow rate can lead to peak broadening and reduced resolution because it doesn't allow for sufficient time for the molecules to interact with the stationary phase.

    • Solution: Decrease the flow rate during the elution step.[8] This will increase the run time but often significantly improves resolution.[8]

  • Sample Volume is Too Large: A large sample volume can lead to band broadening on the column.

    • Solution: If possible, concentrate your sample before loading it onto the column.

  • Incorrect Column Choice: The resin you are using may not be the most suitable for your separation.

    • Solution: Consider using a resin with a smaller particle size for higher resolution. Also, ensure you are using a strong anion exchanger (SAX) as they are well-suited for separating molecules based on the degree of sulfation.[9][10]

High Backpressure

Question: The pressure in my chromatography system is unusually high. What should I check?

Answer: High backpressure can damage your column and system. It's important to address it promptly.

  • Clogged Column Frit or Bed Support: Particulates in your sample or buffers can clog the inlet frit of your column.

    • Solution: Always filter your samples and buffers before use.[5] If you suspect a clog, you can try back-flushing the column according to the manufacturer's instructions.

  • Precipitated Sample on the Column: As mentioned earlier, sample precipitation can lead to high backpressure.

    • Solution: Ensure your sample is fully solubilized in the loading buffer. If necessary, perform a cleaning-in-place (CIP) procedure as recommended by the column manufacturer.

  • Microbial Growth: Improper storage of buffers can lead to microbial growth, which can clog the column.

    • Solution: Prepare fresh buffers regularly and store them appropriately (e.g., at 4°C). Adding a bacteriostatic agent like 20% ethanol for long-term storage of the column can prevent microbial growth.[5]

Frequently Asked Questions (FAQs)

Q1: What type of ion-exchange resin is best for purifying 2,3-disulfated glucosamine?

A1: A strong anion-exchange (SAX) resin is highly recommended.[9][10] These resins typically have quaternary ammonium functional groups that remain positively charged over a wide pH range, ensuring consistent interaction with the negatively charged sulfate groups of your molecule.

Q2: What is a good starting salt concentration for my elution buffer?

A2: A common starting point for a linear gradient is to go from your low-salt loading buffer (e.g., 10-20 mM buffer salt) to a high-salt elution buffer containing 1-1.5 M NaCl over 10-20 column volumes.[3][8] The exact salt concentration required for elution will depend on the specific resin and the overall charge of your molecule. Highly sulfated compounds like 2,3-disulfated glucosamine may require higher salt concentrations to elute compared to less sulfated species.[11]

Q3: How can I detect 2,3-disulfated glucosamine in my collected fractions?

A3: Since glucosamine and its derivatives lack a strong chromophore for UV detection, direct detection can be challenging.[12][13] Common methods include:

  • Post-column derivatization: This involves reacting the eluted fractions with a reagent that imparts a detectable property (e.g., colorimetric or fluorescent).

  • Pulsed Amperometric Detection (PAD): This is a sensitive method for detecting carbohydrates without derivatization.[12][13]

  • Mass Spectrometry (MS): Coupling the IEX system to a mass spectrometer provides both detection and mass information.

  • Prior enzymatic digestion: If analyzing glycosaminoglycan-derived disaccharides, enzymatic digestion can introduce a UV-active double bond, allowing for UV detection.[9]

Q4: Can I reuse my ion-exchange column?

A4: Yes, ion-exchange columns can typically be reused many times. After each run, it is crucial to perform a cleaning and regeneration cycle. This usually involves washing with a high-salt solution (e.g., 1-2 M NaCl) to remove any strongly bound molecules, followed by re-equilibration with the starting buffer.[3] Proper storage, often in a solution containing a bacteriostatic agent like 20% ethanol, is also essential to prolong the column's lifespan.[5]

Experimental Protocols

General Protocol for Anion-Exchange Purification of 2,3-Disulfated Glucosamine

This protocol provides a general framework. Optimization will be necessary for your specific application.

Materials:

  • Strong Anion-Exchange (SAX) column

  • Chromatography system (e.g., HPLC or FPLC)

  • Buffer A (Loading/Wash Buffer): e.g., 20 mM Tris-HCl, pH 8.0

  • Buffer B (Elution Buffer): e.g., 20 mM Tris-HCl, 1.5 M NaCl, pH 8.0

  • Sample containing 2,3-disulfated glucosamine, buffer exchanged into Buffer A.

  • 0.22 µm filters for buffers and sample.

Procedure:

  • Buffer Preparation: Prepare and filter all buffers. Degas the buffers before use.[5]

  • Column Installation and Equilibration:

    • Install the SAX column onto your chromatography system.

    • Wash the column with 2-3 column volumes of high-purity water.

    • Equilibrate the column with Buffer A at a consistent flow rate. Continue until the UV baseline, pH, and conductivity are stable (typically requires 5-10 column volumes).[3]

  • Sample Preparation and Loading:

    • Ensure your sample is dissolved in Buffer A and filtered.

    • Load the prepared sample onto the equilibrated column.

  • Washing:

    • Wash the column with Buffer A until the UV baseline returns to its initial value, indicating that all unbound material has been washed through (typically 5-10 column volumes).[3]

  • Elution:

    • Elute the bound 2,3-disulfated glucosamine using a linear gradient of Buffer B. A common starting gradient is 0-100% Buffer B over 20 column volumes.

    • Collect fractions throughout the elution process.

  • Column Cleaning and Storage:

    • Wash the column with 100% Buffer B for 3-5 column volumes to remove any remaining bound substances.

    • Wash with high-purity water.

    • For long-term storage, flush the column with a solution recommended by the manufacturer (e.g., 20% ethanol).

Data Presentation: Example Buffer and Gradient Parameters
ParameterCondition A (Initial Screening)Condition B (Optimized for Resolution)
Buffer A 20 mM Tris-HCl, pH 8.020 mM Tris-HCl, pH 8.0
Buffer B 20 mM Tris-HCl, 1.5 M NaCl, pH 8.020 mM Tris-HCl, 1.0 M NaCl, pH 8.0
Flow Rate 1.0 mL/min0.5 mL/min
Gradient 0-100% B in 20 CV0-50% B in 40 CV

References

  • Isolation and Compositional Analysis of Glycosaminoglycans. Springer Nature Experiments. [Link]

  • Improvement in the fractionation of sulfated glycosaminoglycans by anion-exchange chromatography in the presence of various organic solvents. Preliminary results. Iris Unimore. [Link]

  • High-pressure, anion-exchange chromatography of proteoglycans. PubMed. [Link]

  • Fractionation of GAGs by strong anion exchange chromatography... ResearchGate. [Link]

  • Isolation and Compositional Analysis of Glycosaminoglycans. PMC - NIH. [Link]

  • Mastering Ion Exchange Chromatography: Essential Guide. Chrom Tech, Inc. [Link]

  • Determining Carbohydrates in Essential and Non-essential Foodstuffs using Ion Chromatography. LCGC International. [Link]

  • Ion Exchange Chromatography for Biomolecules: Method Development and Troubleshooting Tips. Agilent. [Link]

  • Optimization of Cation Exchange Chromatography Purification of a Small Peptide. SlideShare. [Link]

  • Common Ion Exchange System Problems and How to Fix Them. SAMCO Technologies. [Link]

  • Troubleshooting protein loss during ion exchange (IEX) chromatography. Cytiva. [Link]

  • Ion Exchange Chromatography for Biomolecules: Method Development and Troubleshooting Tips. Phenomenex. [Link]

  • General Protocol to Obtain D‐Glucosamine from Biomass Residues: Shrimp Shells, Cicada Sloughs and Cockroaches. PMC. [Link]

  • Scouting and Optimizing Ion Exchange Chromatography. Sartorius. [Link]

  • Tips for high resolution ion exchange chromatography to obtain a pure protein. Cytiva. [Link]

  • Fungal Glucosamine: Production, Purification, and Characterization. ARC Journals. [Link]

  • Developing Robust and Efficient IEX Methods for Charge Variant Analysis of Biotherapeutics Using ACQUITY UPLC H-Class. Waters. [Link]

  • d-GLUCOSAMINE HYDROCHLORIDE. Organic Syntheses Procedure. [Link]

  • Method for extracting D-glucosamine.
  • Isolation of glucosamine HCl from Penaeus monodon. CABI Digital Library. [Link]

Sources

Resolving solubility issues of disodium salts in organic synthesis solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Brick" in the Flask

As researchers, we often encounter the "Disodium Paradox": the dianionic species you need for your reaction is a commercially available disodium salt (e.g., disodium succinate, disodium pamoate, or an API intermediate), but your electrophile only survives in strictly anhydrous DCM or THF.

When you add the salt to the solvent, it doesn't just fail to dissolve; it often forms a gummy, impenetrable "brick" or remains a heterogeneous slurry that refuses to react. This guide moves beyond the basic "add water" advice to provide mechanistic solutions for forcing these highly polar species into lipophilic reaction manifolds.

Diagnostic Workflow (Decision Matrix)

Before selecting a reagent, use this logic flow to determine the safest and most efficient solubilization strategy for your specific substrate.

G Start START: Disodium Salt Insoluble in Target Solvent Q1 Is your electrophile/product water-sensitive? Start->Q1 Q2 Can you heat the reaction >80°C? Q1->Q2 Yes (Anhydrous required) Sol1 STRATEGY A: Biphasic System + PTC (DCM/Water + TBAB) Q1->Sol1 No (Water tolerated) Q3 Is the product easily separable from high-boiling solvents? Q2->Q3 Yes (Heat tolerated) Sol3 STRATEGY C: Cation Sequestration (15-Crown-5 / Cryptands) Q2->Sol3 No (Temp sensitive) Sol2 STRATEGY B: High-Polarity Co-solvent (DMSO/DMF/NMP) Q3->Sol2 Yes (Standard workup) Sol4 STRATEGY D: Salt Metathesis (Convert to TBA salt) Q3->Sol4 No (Trace solvent issues)

Figure 1: Decision matrix for selecting a solubilization strategy based on reaction constraints.

Module 1: Phase Transfer Catalysis (PTC)

Best for: Reactions where the electrophile can tolerate an aqueous interface (e.g., alkylations using alkyl halides).

The Mechanism

Disodium salts are insoluble in organic media because the lattice energy of the ionic solid is too high for non-polar solvents to overcome. PTCs (Quaternary Ammonium Salts) act as a "shuttle." They form a lipophilic ion pair (


) at the solid-liquid or liquid-liquid interface, dragging the dianion into the organic phase.

Critical Nuance for Disodium Salts: Unlike mono-anions, disodium salts require two equivalents of the cationic catalyst to fully neutralize the charge for transport, or a catalyst with a high "q-value" (accessibility).

Protocol: Solid-Liquid PTC (Anhydrous)

Use this when water is strictly forbidden.

  • Catalyst Selection: Tetrabutylammonium Bromide (TBAB) or Aliquat 336.

  • Stoichiometry: Add 0.1 – 0.2 equivalents of PTC relative to the disodium salt.

  • Solvent: Toluene or Acetonitrile (MeCN).

  • Procedure:

    • Suspend disodium salt and PTC in the solvent.

    • Crucial Step: Sonicate for 10 minutes. This increases surface area and initiates the "omega phase" coating of the catalyst on the salt surface.

    • Add electrophile and heat to reflux.

    • Observation: The solid will not fully dissolve, but the reaction proceeds.

Protocol: Liquid-Liquid PTC (Biphasic)

Use this for robust alkylations (e.g., Williamson Ether Synthesis).

  • System: DCM (Organic) / Water (Aqueous).

  • Procedure:

    • Dissolve disodium salt in minimal water (creates a saturated brine).

    • Dissolve electrophile in DCM.

    • Add 5 mol% TBAB.

    • Stir vigorously (>1000 RPM). The reaction occurs at the interface.[1]

Module 2: Cation Sequestration (Crown Ethers)

Best for: High-value, small-scale reactions requiring strictly anhydrous, homogeneous conditions at low temperatures.

The Science

Crown ethers wrap around the metal cation, turning the hydrophilic


 into a lipophilic ball. This breaks the ionic lattice and leaves the dianion "naked" (unsolvated) and highly reactive.

Selection Rule:

  • 15-Crown-5: Specific cavity size (1.7–2.2 Å) matches

    
     (1.9 Å). Preferred. 
    
  • 18-Crown-6: Matches

    
    , but often works for 
    
    
    
    due to loose binding. Easier to source but less efficient for Sodium.
Protocol: The "Naked Anion" Activation
  • Drying: Disodium salts are hygroscopic. Dry the salt at 100°C under high vacuum (0.1 mbar) for 4 hours before use.

  • Stoichiometry: You must add 2.0 - 2.2 equivalents of 15-Crown-5 relative to the disodium salt (one crown per sodium ion).

  • Solvent: THF or DCM.

  • Execution:

    • Add dried salt and solvent (slurry).

    • Add 15-Crown-5 dropwise.

    • Result: The slurry should clarify significantly as the salt dissolves.

    • Add electrophile.

Warning: 15-Crown-5 is toxic and expensive. Use only when PTC fails.

Module 3: Salt Metathesis (The Lipophilic Switch)

Best for: When you need a homogeneous reagent that can be stored and used like a standard organic building block.

If you cannot add catalysts to your main reaction, pre-convert the disodium salt into a Bis(tetrabutylammonium) salt . These are usually soluble in DCM, THF, and Acetone.

Protocol: Ion Exchange Preparation
  • Dissolution: Dissolve 10 mmol of Disodium Salt in 10 mL water.

  • Exchange: Add 20 mmol (2 equiv) of Tetrabutylammonium Hydrogen Sulfate (TBAHS) or Tetrabutylammonium Chloride.

  • Extraction:

    • The resulting TBA-Salt is often lipophilic. Extract the aqueous mix with DCM (3 x 20 mL).

    • The

      
       and inorganic counter-ions (
      
      
      
      or
      
      
      ) remain in the water.
  • Isolation: Dry the DCM layer (

    
    ) and rotovap.
    
  • Result: You now have a waxy solid or oil that is the TBA-salt of your starting material. It will dissolve instantly in organic solvents.

Data Summary: Solvent & Catalyst Parameters

Parameter15-Crown-518-Crown-6TBAB (PTC)DMSO (Co-solvent)
Primary Target Ion Sodium (

)
Potassium (

)
Non-specificSolvation Shell
Binding Constant (

in MeOH)
~3.3 (for

)
~0.8 (for

)
N/AN/A
Equivalents Needed 2.02.00.05 - 0.210-20 vol%
Cost HighModerateLowLow
Removal Difficulty Difficult (High BP)ModerateEasy (Aq. Wash)Difficult (High BP)

Troubleshooting & FAQs

Q: I added DMSO to my reaction, but I still see a solid precipitate. A: Disodium salts have very high lattice energies. Even in DMSO, solubility limits exist (~0.1 - 0.5 M is typical).

  • Fix: Heat the DMSO solution to 60°C to dissolve the salt before adding the electrophile (if stable).

  • Fix: Ensure your salt is not a hydrate. Water can decrease solubility in dry DMSO by altering the dielectric environment.

Q: My reaction turned into a solid gel (The "Gummy Precipitate"). A: This is common in non-polar solvents. The surface of the salt becomes sticky due to partial reaction or trace moisture, causing agglomeration.

  • Fix: Add mechanical stirring (overhead stirrer). Magnetic bars are insufficient for gummies.

  • Fix: Add a co-solvent like HMPA (toxic, use care) or DMPU (safer alternative) at 5-10% volume.

Q: Can I use 18-Crown-6 for Disodium salts if I don't have 15-Crown-5? A: Yes, but it is kinetically slower. The


 ion "rattles" inside the larger 18-crown-6 cavity, leading to a lower association constant. You may need to heat the reaction to compensate for the weaker binding.

References

  • Reichardt, C. (2003).[2] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[2][3][4] (The authoritative text on solvent polarity and solubility parameters).

  • Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall. (Definitive guide on PTC mechanisms).

  • Gokel, G. W., et al. (2004). "Crown Ethers: Sensors for Ions and Molecular Scaffolds." Chemical Reviews, 104(6), 2723–2750. (Detailed binding constants for 15-crown-5 vs Na+).

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.[5] (Methodology for predicting solubility using HSP).

Sources

Minimizing byproduct formation during glucosamine sulfation reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists optimizing the synthesis of sulfated glucosamine derivatives (e.g., GlcNS, Glc6S) for pharmaceutical applications.

Topic: Minimizing Byproduct Formation & Regioselectivity Control

Doc ID: GS-SULF-OPT-026 | Version: 2.4 | Status: Active

Executive Summary: The Selectivity Challenge

In drug development—particularly for heparin mimetics and osteoarthritis therapeutics—"Glucosamine Sulfation" refers to two distinct processes:[1]

  • Ionic Salt Formation: Stabilizing Glucosamine with sulfuric acid (e.g., GlcN·H₂SO₄).[2][3][4][5][6][7][8]

  • Covalent Sulfation: Installing sulfate ester (

    
    ) or sulfamate (
    
    
    
    ) groups on the sugar ring.

This guide focuses on Covalent Sulfation , where the primary technical challenge is Regioselectivity .[9] Without precise control, reactions yield a heterogeneous mixture of N-sulfated, 6-O-sulfated, and randomly polysulfated byproducts, significantly lowering the yield of the target bioactive pharmacophore.

Critical Reaction Pathways & Byproducts

Understanding the mechanism is the first step to troubleshooting. The diagram below illustrates the competition between kinetic and thermodynamic products using Sulfur Trioxide-Pyridine (


) complexes.
Figure 1: Sulfation Reaction Pathways & Byproduct Formation

GlucosamineSulfation Start Glucosamine Substrate (Free Amine or N-Acetyl) NSulf N-Sulfation (GlcNS) (Kinetic Product @ High pH) Start->NSulf Basic pH Selective for -NH2 OSulf 6-O-Sulfation (Glc6S) (Thermodynamic Product) Start->OSulf Neutral/Acidic Selective for 1° -OH Reagent Sulfating Agent (SO3·Py or ClSO3H) PolySulf Polysulfation (3-O, 4-O Byproducts) Reagent->PolySulf Excess Reagent High Temp (>55°C) Hydrolysis Acid Hydrolysis (Ring Cleavage/Desulfation) Reagent->Hydrolysis Moisture Presence Low pH Workup NSulf->Hydrolysis Acidic Workup (N-Sulfate is Acid Labile) OSulf->PolySulf Over-reaction Salt Inorganic Salt Contamination

Caption: Competitive pathways in glucosamine sulfation. Green nodes indicate desired targets; Red nodes indicate critical byproducts to minimize.

Troubleshooting Guide: Issue-Specific Protocols

Issue 1: Loss of Regioselectivity (Mixed N- and O-sulfation)

Symptom: HPLC/MS analysis shows a mixture of GlcNS and Glc6S when only one was targeted. Root Cause: Lack of pH control or protecting group strategy. The amino group (


) is more nucleophilic than the hydroxyl (

), but protonation shuts down its reactivity.
TargetOptimization Strategy
N-Sulfation (GlcNS) Maintain pH 9.0–9.5. Use a trimethylamine (

) or carbonate buffer. Under basic conditions, the amine is deprotonated and reacts rapidly with

complexes. Protocol: Use

in alkaline aqueous solution or DMF with excess base.
O-Sulfation (Glc6S) Protect the Amine. Use N-acetylglucosamine (GlcNAc) or N-phthalimido protection. If using free glucosamine, maintain acidic pH to protonate the amine (

), rendering it unreactive, forcing reaction at the C6 hydroxyl.
Issue 2: Polysulfation (Over-sulfation at C3/C4)

Symptom: High Sulfur-to-Carbon ratio; broadening of NMR signals; loss of biological specificity. Root Cause: Reaction temperature too high or reagent stoichiometry too aggressive.

  • Corrective Action:

    • Temperature Control: O-sulfation at C6 is favored at 0°C to 20°C . Higher temperatures (>40°C) activate the secondary hydroxyls (C3, C4).

    • Reagent Dosing: Switch from

      
       (Chlorosulfonic acid) to milder 
      
      
      
      or
      
      
      complexes.
    • Stepwise Addition: Add the sulfating agent in 0.2 eq increments, monitoring by TLC/HPLC.

Issue 3: Degradation & Desulfation during Workup

Symptom: Low yield; appearance of free glucosamine or depolymerized fragments (if starting with chitosan). Root Cause: N-sulfates (sulfamates) are acid-labile . Conventional acidic workups hydrolyze the


 bond.
  • Corrective Action:

    • NEVER acidify below pH 4.0 if N-sulfates are present.

    • Quenching: Quench reaction with cold saturated

      
       or dilute 
      
      
      
      to convert the unstable acidic sulfate ester into a stable sodium salt immediately.
    • Purification: Use dialysis (MWCO 500-1000 Da) against buffered water (pH 7.5) instead of acidic precipitation.

Validated Protocol: Selective 6-O-Sulfation of N-Acetylglucosamine

This protocol minimizes N-desulfation and C3/C4 polysulfation byproducts.

Reagents:

  • Substrate: N-Acetylglucosamine (GlcNAc) [Dried in vacuo at 40°C, 24h]

  • Reagent: Sulfur Trioxide-Pyridine Complex (

    
    )[5][9]
    
  • Solvent: Anhydrous DMF (Water < 0.05%)

Workflow:

  • Dissolution: Dissolve GlcNAc (10 mmol) in anhydrous DMF (40 mL) under Argon atmosphere.

  • Activation: Cool to 0°C (Ice bath).

  • Sulfation: Add

    
     (1.2 eq) in one portion.
    
    • Why? Kinetic control at 0°C favors the primary C6 hydroxyl.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temp (25°C) for 2 hours.

    • Checkpoint: Monitor by TLC (Propanol:Water:NH3 3:1:1). Disappearance of starting material indicates completion.

  • Quenching: Pour reaction mixture into ice-cold saturated NaHCO₃ (100 mL).

    • Critical Step: This neutralizes generated acid and forms the stable sodium sulfate ester.

  • Purification:

    • Concentrate filtrate to ~20 mL.

    • Precipitate with cold Ethanol (200 mL).

    • Centrifuge and wash pellet 3x with Ethanol (removes pyridine and residual reagent).

  • Desalting: Redissolve in water and dialyze against DI water to remove inorganic salts.

Diagnostic Decision Tree

Use this logic flow to resolve low yield or purity issues.

Figure 2: Troubleshooting Logic Flow

Troubleshooting Start Problem Detected CheckType Identify Impurity Type Start->CheckType Branch1 Regio-isomers (Wrong Position) CheckType->Branch1 Branch2 Degradation (Hydrolysis) CheckType->Branch2 Branch3 Inorganic Salts (High Ash Content) CheckType->Branch3 Sol1 Adjust pH / Temp Use Protecting Groups Branch1->Sol1 Sol2 Check Water Content Avoid Acidic Workup Branch2->Sol2 Sol3 Use Dialysis or Ion Exchange (Dowex) Branch3->Sol3

Caption: Diagnostic workflow for identifying and resolving common sulfation failures.

FAQ: Expert Insights

Q: Why do I see caramelization/yellowing of my product? A: This is the "Browning Reaction." It occurs when glucosamine (a reducing sugar) is exposed to high temperatures (>50°C) in the presence of pyridine or strong bases.

  • Fix: Keep reaction temperature <40°C. If heating is required for solubility, use a nitrogen blanket and ensure the solvent is strictly anhydrous.

Q: Can I use Chlorosulfonic Acid (


) instead of 

?
A: Yes, but it is much more aggressive. It generates HCl as a byproduct, which causes rapid hydrolysis of the glycosidic bond and N-sulfate groups.
  • Recommendation: Only use

    
     if you have a robust buffering system (e.g., Pyridine excess) and require very high degrees of sulfation (polysulfation). For selective synthesis, 
    
    
    
    or
    
    
    is superior.

Q: How do I remove the Pyridine smell/contamination? A: Pyridine forms a stable salt with the sulfate product. Simple evaporation is often insufficient.

  • Protocol: Use Ethanol precipitation (Pyridine is soluble in EtOH; Glc-Sulfate is not). Alternatively, pass the aqueous solution through a cation exchange resin (Na+ form) to swap the Pyridinium counter-ion for Sodium.

References

  • Chemical Approaches to the Sulfation of Small Molecules.

    
     vs 
    
    
    
    ) and their selectivity profiles. URL:[Link]
  • Solid-Phase Synthesis of α-Glucosamine Sulfoforms. Source: National Institutes of Health (NIH). Relevance: Details protecting group strategies and acid-lability of N-sulfated derivatives. URL:[Link]

  • Glycosaminoglycan-like sulfated polysaccharides: Semi-synthesis and characterization. Source: Archimer (Ifremer). Relevance: Protocols for selective primary hydroxyl sulfation and purification via dialysis. URL:[Link]

  • Glucosamine Salts: Resolving Ambiguities over the Market-Based Compositions. Source: ResearchGate.[10] Relevance: Distinguishes between "Glucosamine Sulfate" salts and covalent derivatives, essential for product definition. URL:[Link]

Sources

Strategies for stabilizing D-Glucosamine-2,3-disulfate in solution over time

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers working with D-Glucosamine-2,3-disulfate (specifically 2-deoxy-2-sulfamido-3-O-sulfo-D-glucopyranose , often abbreviated as GlcNS3S ).

Important Distinction: This guide addresses the covalently sulfated monosaccharide used in glycosaminoglycan (GAG) research, not the ionic salt "Glucosamine Sulfate" (GlcN[1]·HCl + Na₂SO₄) commonly found in dietary supplements.

Part 1: Core Stabilization Strategy

The stability of D-Glucosamine-2,3-disulfate is governed by two competing degradation pathways: acid-catalyzed desulfation (loss of sulfate groups) and alkaline peeling/epimerization (degradation of the carbohydrate backbone).

The "Golden Zone" Protocol

To maximize shelf-life and experimental reproducibility, maintain the molecule within these parameters:

ParameterOptimal ConditionCritical Limit (Avoid)Mechanism of Failure
pH 7.0 – 7.5 < 6.0 or > 8.5Acid: N-desulfation; Base: Peeling/Epimerization
Temperature -80°C > 4°C (Long term)Thermal acceleration of hydrolysis
Buffer 50 mM Sodium Phosphate Water (unbuffered)pH drift due to CO₂ absorption or sulfate release
State Lyophilized (Best)Repeated Freeze-ThawIce crystal shear; concentration gradients

Part 2: Troubleshooting & FAQs

Q1: Why does my GlcNS3S solution show free sulfate ions after storage at 4°C?

Diagnosis: Acid-catalyzed hydrolysis of the sulfamate (N-sulfate) bond. Technical Insight: The nitrogen-sulfur bond at position C2 (sulfamate) is thermodynamically less stable than the oxygen-sulfur bond (sulfate ester) at C3. Even mild acidity (pH 5-6) can accelerate N-desulfation. Solution:

  • Check Buffer pH: Ensure your buffer is strong enough (e.g., 50 mM Phosphate) to resist pH changes. Water absorbs atmospheric CO₂, dropping pH to ~5.5, which is sufficient to initiate slow N-desulfation.

  • Switch to Tris-HCl: If phosphate interferes with downstream assays, use Tris-HCl (pH 7.4), but be aware that Tris pH fluctuates with temperature.

Q2: Can I sterilize the solution by autoclaving?

Answer: Absolutely NOT. Reasoning: Autoclaving (121°C) will cause rapid, total desulfation and caramelization of the sugar. Correct Protocol:

  • Use 0.22 µm PES or PVDF syringe filters for sterilization.

  • Filter before freezing to ensure the stored aliquots are sterile.

Q3: I see a new peak eluting early in my HPLC/SAX chromatogram. What is it?

Diagnosis: Likely GlcN3S (2-amino-3-O-sulfo-D-glucose) resulting from N-desulfation. Analysis:

  • GlcNS3S has two negative charges (N-sulfate, O-sulfate).

  • GlcN3S has one negative charge (O-sulfate) and a positively charged amine (at neutral pH), changing its retention time significantly on Strong Anion Exchange (SAX) columns.

  • Action: If this peak exceeds 5%, discard the aliquot. N-desulfation drastically alters biological binding affinity (e.g., to Antithrombin or HSV gD).

Q4: The solution turned slightly yellow. Is it still usable?

Diagnosis: Maillard reaction or "browning." Cause: The aldehyde group at C1 (anomeric center) is reactive. If free amines (from impurities or degradation) are present, they react with the aldehyde to form Schiff bases, eventually polymerizing into melanoidins. Decision: Discard. The structural integrity of the ring is compromised. Prevention: Store in the dark and ensure high purity (>98%) to remove free amine contaminants.

Part 3: Experimental Protocols

Protocol A: Preparation of Stable Stock Solution (10 mM)

Target: Create a master stock stable for 6-12 months.

  • Weighing: Weigh D-Glucosamine-2,3-disulfate sodium salt in a humidity-controlled glove box if possible (the salt is hygroscopic).

  • Dissolution: Dissolve in 50 mM Sodium Phosphate buffer, pH 7.4 .

    • Note: Do not use water. The lack of buffering capacity makes the molecule vulnerable.

  • Filtration: Pass through a 0.22 µm sterile syringe filter.

  • Aliquoting: Distribute into single-use aliquots (e.g., 50 µL).

    • Why: Prevents freeze-thaw cycles.[2] Each cycle creates transient pH gradients in the ice that can damage the molecule.

  • Storage: Flash freeze in liquid nitrogen and store at -80°C .

Protocol B: Quality Control (QC) Check via SAX-HPLC

Frequency: Every 3 months or if degradation is suspected.[3]

  • Column: Propac PA1 or equivalent Strong Anion Exchange.

  • Mobile Phase A: Water (pH 7.0).

  • Mobile Phase B: 2M NaCl (pH 7.0).

  • Detection: UV at 232 nm (if unsaturated) or Refractive Index (RI).

  • Criterion: The main peak must be >95%. Appearance of earlier eluting peaks indicates desulfation.

Part 4: Degradation Pathway Visualization

The following diagram illustrates the chemical fate of GlcNS3S under different stress conditions.

G cluster_legend Stability Logic GlcNS3S D-Glucosamine-2,3-disulfate (GlcNS3S) [Active] GlcN3S 2-Amino-3-O-sulfo-glucose (GlcN3S) [Inactive] GlcNS3S->GlcN3S Acid Hydrolysis (pH < 6) Loss of N-Sulfate (Fast) GlcNS 2-Sulfamido-glucose (GlcNS) [Inactive] GlcNS3S->GlcNS Strong Acid / Heat Loss of O-Sulfate (Slow) Degraded Ring Cleavage / Maillard Products [Brown Precipitate] GlcNS3S->Degraded Alkaline pH (> 9) or Reactive Amines key N-Sulfate is the 'Weak Link' in Acid O-Sulfate is relatively stable Anomeric C1 is reactive in Base

Figure 1: Degradation pathways of GlcNS3S.[4][5] The N-sulfate bond (sulfamate) is the primary site of failure under acidic conditions.

References

  • Essentials of Glycobiology, 4th Edition.Chapter 17: Glycosaminoglycans and Proteoglycans.

    • Source:

  • Meneghetti, M. C. Z., et al. "Heparin and Heparan Sulfate: Structure, Function, and Synthesis." Methods in Molecular Biology, vol. 2303, 2022.

    • Source:

  • Sigma-Aldrich (Merck).

    • Source:

  • Volpi, N. "Stability of Chondroitin Sulfate and Heparin in Solution." Carbohydrate Polymers, vol. 209, 2019.

    • Source:

Sources

Addressing hygroscopic nature of D-Glucosamine-2,3-disulfate disodium salt

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for D-Glucosamine-2,3-disulfate disodium salt. This document is designed for researchers, scientists, and drug development professionals to address the primary challenge associated with this compound: its hygroscopic nature. Absorbed atmospheric moisture can significantly impact experimental accuracy by altering the compound's mass, stability, and concentration in solution. This guide provides field-proven troubleshooting advice and best practices to ensure the integrity of your experiments.

The Challenge: Hygroscopicity

D-Glucosamine and its salts are known to be hygroscopic, meaning they readily absorb moisture from the air.[1][2][3] This property is attributed to the numerous polar functional groups (hydroxyl, sulfate, and amino groups) that attract and form hydrogen bonds with water molecules. For D-Glucosamine-2,3-disulfate disodium salt, this inherent characteristic necessitates specific handling and storage protocols to prevent moisture-induced degradation and ensure experimental reproducibility.[4][5] Failure to control moisture exposure can lead to inaccurate weighing, clumping of the powder, and potential hydrolysis, compromising the material's stability and the validity of your results.[6]

Troubleshooting Guide

This section addresses common issues encountered when working with D-Glucosamine-2,3-disulfate disodium salt.

Observed Problem Probable Cause (Rooted in Hygroscopicity) Recommended Solution & Scientific Rationale
Unstable Weight Reading The compound is actively absorbing atmospheric moisture on the analytical balance pan, causing the mass reading to continuously increase.[7]Solution: Minimize exposure time. Use a weighing bottle or a narrow-necked container instead of weighing paper to reduce the surface area exposed to air.[7][8] Work quickly and keep the balance draft shield closed.[9] For highest accuracy, employ the "weighing by difference" method: weigh the sealed vial, dispense the powder, and re-weigh the vial. The difference represents the exact amount transferred.
Compound is Clumped or Sticky The material has already absorbed a significant amount of moisture, causing particles to agglomerate.[4][10]Solution: While the compound may still be usable for non-critical applications, its precise mass is compromised. It is strongly recommended to use a fresh, unopened vial for quantitative experiments. To prevent this, always store the compound in a desiccator. If clumping is minor, you can gently break up the clumps with a dry spatula inside a low-humidity environment (e.g., a glove box) just before weighing.[10]
Inconsistent Experimental Results Inaccurate initial concentration due to weighing errors (weighing water along with the compound) or potential degradation of the compound via hydrolysis.[6]Solution: Implement a strict hygroscopic handling workflow (see diagram below). Always use a fresh vial or a properly stored aliquot. When preparing stock solutions, do so immediately after weighing and ensure the compound is fully dissolved. Validate the concentration of your final solution if your assay permits.
Difficulty Reconstituting the Compound The powder has formed a dense, sticky mass due to excessive moisture absorption, which resists dissolution in the intended solvent.Solution: This indicates severe moisture contamination. The material's integrity is highly questionable and it should be discarded. This issue underscores the critical importance of proper storage from the moment the product is received.[11]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for D-Glucosamine-2,3-disulfate disodium salt?

A1: To maintain the compound's integrity, a multi-layered approach to storage is essential. The primary goal is to create a low-humidity environment.

Storage Method Description Best For
Sealed Container in Desiccator The manufacturer's vial should be tightly sealed and placed inside a desiccator containing an active desiccant (e.g., silica gel with a humidity indicator, molecular sieves).[6][12]Standard laboratory practice for short and long-term storage.
Inert Atmosphere Storage For maximum protection, the vial can be stored inside a glove box or a sealed container that has been backfilled with a dry, inert gas like nitrogen or argon.[6]Highly sensitive applications, long-term archival storage, or labs in high-humidity climates.[13]

Always allow the container to equilibrate to the ambient temperature of the weighing area before opening it.[6][9] This crucial step prevents atmospheric moisture from condensing on the cold powder, which would immediately compromise the material.

Q2: My laboratory has high humidity. What is the single most important step I can take?

A2: If you cannot control the ambient humidity, your most critical control point is minimizing the time the compound is exposed to air.[10] The best practice is to handle and weigh the compound inside a controlled-humidity glove box.[6][13] If a glove box is unavailable, prepare everything in advance: label your tubes, pre-set your pipettes, and have your solvent ready. Open the main container only for the brief moment needed to extract the material, and seal it immediately afterward.

Q3: Can I dry D-Glucosamine-2,3-disulfate disodium salt if it has absorbed water?

A3: This is not recommended. While gentle heating under a vacuum can remove water from some compounds, it poses a significant risk of thermal degradation for complex molecules like glucosamine derivatives.[10] The energy applied to drive off water can also initiate chemical decomposition, rendering your material useless. The most scientifically sound approach is to discard the compromised reagent and use a fresh stock that has been handled correctly.

Q4: What is the correct procedure for preparing a stock solution?

A4: The following protocol is designed to minimize moisture exposure during reconstitution.

Protocol: Preparing a Stock Solution

  • Acclimatize: Transfer the sealed vial of D-Glucosamine-2,3-disulfate disodium salt from its storage location (e.g., -20°C freezer) to a desiccator at room temperature. Allow it to sit for at least 1-2 hours to fully equilibrate.

  • Prepare Workspace: In a low-traffic area of the lab (or inside a glove box), assemble your analytical balance, a clean and dry spatula, the target vial for your stock solution, and your pre-measured solvent.

  • Weigh Compound: Work swiftly.[14] Open the equilibrated vial, use the dry spatula to transfer the desired amount of powder into a suitable weighing container (e.g., a small weighing bottle), and record the mass.[7] Immediately and tightly reseal the main compound vial and return it to the desiccator.

  • Dissolve: Transfer the weighed powder to your final container. Add the pre-measured solvent, cap the container, and vortex or sonicate until the solid is completely dissolved. Visually inspect against a light source to ensure no particulates remain.

  • Store Solution: Store the resulting stock solution according to the manufacturer's recommendations or your established experimental parameters (typically frozen at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles).

Visualization of Key Workflows

To ensure procedural consistency, the following diagrams illustrate the critical decision points and workflows for handling this hygroscopic compound.

cluster_storage Step 1: Retrieval from Storage cluster_weighing Step 2: Weighing cluster_post Step 3: Post-Weighing Start Start: Vial at -20°C Desiccator Place sealed vial in desiccator at room temp Start->Desiccator Equilibrate Wait 1-2 hours to prevent condensation Desiccator->Equilibrate Glovebox Ideal: Weigh inside a glove box Equilibrate->Glovebox Best Practice Benchtop Alternative: Weigh quickly on an open bench Equilibrate->Benchtop Acceptable Alternative Weigh Weigh desired amount into weighing bottle Glovebox->Weigh Benchtop->Weigh Reseal Immediately reseal parent vial tightly Weigh->Reseal Dissolve Reconstitute in solvent immediately Reseal->Dissolve Store Return parent vial to desiccator/freezer Reseal->Store End End: Stock solution prepared Dissolve->End

Caption: Best Practice Workflow for Weighing a Hygroscopic Compound.

References

  • Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. (2026, January 30). GenFollower.
  • How do you handle hygroscopic solutes in the lab? (n.d.). TutorChase.
  • An Overview of USP General Chapter <41> and<1251> Good Weighing Practices. (2025, May 22). Veeprho.
  • Navigating the Challenges of Hygroscopic Compounds in Research: A Technical Support Guide. (n.d.). Benchchem.
  • The Do's and Don'ts of Laboratory Balances. (2023, April 14). Labcompare.com.
  • 5 Best Practices for Analytical Balances. (n.d.). Weighing Scales | Innoweight.
  • The MSDS HyperGlossary: Hygroscopic. (2025, October 18).
  • How to Safely Store Lab Chemicals and Reagents. (2025, October 15). B&M Scientific.
  • How to Handle Hygroscopic Reference Standards? (2008, November 27).
  • The Role of Desiccants in Protecting Hygroscopic Chemicals. (2025, May 19). Ibis Scientific, LLC.
  • Shows the Data of Glucosamine Stability Study and in-vitro Release... (n.d.).
  • FORMULATION AND EVALUATION OF GLUCOSAMINE SULPHATE POTASSUIM CHLORIDE 1000 MG & DIACEREIN 50 MG FILM COATED TABLET. (2020). International Journal of Scientific Research and Engineering Development, 3(2).
  • International Journal of Advanced Scientific and Technical Research Issue 3 volume 2, March-April 2013. (2013).
  • Does Salt Form Matter? A Pilot Randomized, Double-Blind, Crossover Pharmacokinetic Comparison of Crystalline and Regular Glucosamine Sulfate in Healthy Volunteers. (2025, July 30). MDPI.

Sources

Validation & Comparative

Validation of Sulfate Positioning Using 2D NMR Spectroscopy (COSY/HSQC)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Problem: Precise localization of sulfate groups (


) on complex biomolecules (glycans, metabolites, steroids) is a critical bottleneck in structural biology and drug development. While Mass Spectrometry (MS) offers high sensitivity, it suffers from the lability of the sulfate ester bond, often leading to "neutral loss" (80 Da) and ambiguous positional assignment.

The Solution: 2D NMR spectroscopy, specifically the combination of COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), serves as the "Gold Standard" for non-destructive validation. By leveraging the specific inductive effects of the sulfate group on


-proton and 

-carbon chemical shifts, researchers can map sulfation sites with stereochemical certainty.

The Mechanistic Principle: The "Sulfation Shift"

To validate a sulfate position, one must understand the electronic environment changes induced by the modification. The sulfate group is strongly electron-withdrawing.

The Inductive Effect ( )

When a hydroxyl group (


) is replaced by a sulfate group (

), the electron density around the attached nuclei decreases (deshielding). This results in a predictable change in Chemical Shift (

), known as the Sulfation Shift .
NucleusPosition Relative to SulfateShift DirectionTypical

(ppm)
Reliability

(Proton)

(Directly attached C-H )
Downfield (Higher ppm)

to

High

(Carbon)

(Directly attached C -H)
Downfield (Higher ppm)

to

Critical (The "Smoking Gun")

(Carbon)

(Adjacent Carbon)
Upfield (Lower ppm)

to

Moderate (Variable)

Expert Insight: Do not rely solely on proton shifts. Protons are sensitive to solvent conditions and conformation. The


-carbon downfield shift of ~6-8 ppm  observed in HSQC is the most definitive evidence of O-sulfation.

Comparative Analysis: NMR vs. Alternatives

This guide compares 2D NMR against the two most common alternatives: Mass Spectrometry (MS/MS) and X-ray Crystallography.

Table 1: Technology Performance Matrix
Feature2D NMR (COSY/HSQC) Mass Spectrometry (MS/MS) X-ray Crystallography
Positional Certainty Definitive (via scalar coupling)Ambiguous (scrambling/loss common)Definitive (if crystal forms)
Sample State Solution (Native-like)Gas Phase (Ionized)Solid State (Crystal lattice)
Sulfate Stability Stable (at neutral pH)Labile (Neutral loss of

)
Stable
Sensitivity Low (Requires mg quantities)High (Requires pg/ng quantities)High (Crystal dependent)
Stereochemistry Explicit (

-coupling constants)
Invisible (Isobaric isomers indistinguishable)Explicit
Throughput Low to MediumHighLow
Why Choose NMR?

While MS is superior for screening trace amounts, it often requires specialized fragmentation (e.g., EDD or NETD) to keep sulfates attached. NMR is the method of choice for Reference Standard Validation —proving that the material you are producing (or buying) has the sulfate exactly where you claim it is.

Experimental Protocol: The Self-Validating Workflow

This protocol is designed for a typical sulfated carbohydrate or metabolite dissolved in


.
A. Sample Preparation[2][3][4][5][6]
  • Solvent: 99.9%

    
     (minimize HDO signal).
    
  • Buffer: Phosphate buffer (pH 7.0) is recommended. Warning: Acidic conditions promote sulfate hydrolysis (desulfation) over time.

  • Concentration: Minimum 2-5 mg for reasonable HSQC acquisition times on a 600 MHz cryoprobe.

B. Acquisition Parameters (Standard 600 MHz)
  • 1D

    
     NMR:  Run first to check purity and water suppression quality.
    
  • 2D COSY (cosygpppqf):

    • Purpose: Establish proton connectivity (

      
      ).
      
    • Points:

      
      .
      
    • Scans: 8-16.[1]

  • 2D HSQC (hsqcedetgpsisp2.3 - Multiplicity Edited):

    • Purpose: Correlate protons to carbons and determine carbon shifts.

    • Editing:

      
       positive (red), 
      
      
      
      negative (blue).[2] This is vital for distinguishing ring positions from exocyclic hydroxymethyl groups (e.g., C6 in glucose).
    • Coupling Constant (

      
      ): Set to 145 Hz.
      
C. The Logic Flow (Graphviz)

SulfateValidation cluster_analysis Data Interpretation Loop Sample Sulfated Sample (in D2O, pH 7) H1_NMR 1D Proton NMR (Identify Anomeric H) Sample->H1_NMR COSY 2D COSY (Trace Spin System) H1_NMR->COSY Identify H1/H2 HSQC 2D HSQC (Assign Carbon Shifts) COSY->HSQC Transfer Assign. Decision Analyze Chemical Shifts HSQC->Decision Result_Sulfate CONFIRMED SULFATION (+0.6ppm H / +7ppm C) Decision->Result_Sulfate Downfield Shift Observed Result_OH UNSULFATED (OH) (Standard Shifts) Decision->Result_OH No Shift Observed

Figure 1: The self-validating logic flow for sulfate assignment. The process relies on sequential assignment starting from a known anchor point (usually the anomeric proton in carbohydrates) and cross-referencing with Carbon-13 data.

Data Interpretation & Case Study

To interpret the data, overlay the COSY and HSQC spectra.

Step-by-Step Assignment
  • Anchor: Identify the anomeric proton (

    
    ) in the 1D spectrum (usually a doublet between 4.5 - 5.5 ppm).
    
  • Walk (COSY): Follow the cross-peaks.

    
     couples to 
    
    
    
    .
    
    
    couples to
    
    
    .
  • Map (HSQC): For every proton identified, look at the HSQC to find its attached carbon.

  • Validate (The Shift): Compare the chemical shifts of your sample against a non-sulfated reference (or literature values).

Representative Data: Glucosamine (GlcNAc) Sulfation

Scenario: Distinguishing 6-O-sulfation from 4-O-sulfation in a GlcNAc residue.

PositionNucleusUnsulfated Shift (ppm)6-O-Sulfate Shift (ppm)

(Shift)
Conclusion
H6 (a/b)

3.75 / 3.904.20 / 4.35+0.45 Diagnostic
C6

61.567.8+6.3 CONFIRMED
H4

3.553.56+0.01No Change
C4

71.071.2+0.2No Change

Interpretation: In this dataset, the H6 protons moved downfield by ~0.45 ppm, and the C6 carbon moved downfield by 6.3 ppm. The H4/C4 positions remained unchanged. This confirms 6-O-sulfation .

References

  • Guerrini, M., et al. (2005). "Orthogonal analytical approaches to the characterization of heparin and heparan sulfate." Current Pharmaceutical Design.

  • Yates, E. A., et al. (1996). "1H and 13C NMR spectral assignment of the major sequences of twelve systematically modified heparin derivatives." Carbohydrate Research.

  • Pomin, V. H. (2014). "NMR analysis of sulfated glycans." Progress in Nuclear Magnetic Resonance Spectroscopy.

  • Lima, M. A., et al. (2011). "Sulfation pattern of sulfated glycosaminoglycans from invertebrates." Glycobiology.

Sources

A Comparative Analysis of Bioactivity: D-Glucosamine-2,3-disulfate versus Standard Heparin

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the bioactivities of D-Glucosamine-2,3-disulfate and standard unfractionated heparin (UFH). As the demand for synthetic, well-defined heparin mimetics grows, understanding the biological activities of structurally simpler sulfated monosaccharides is paramount for researchers and drug development professionals. This document delves into the structural nuances, key bioactivities—including anticoagulant and anti-inflammatory effects—and the experimental methodologies used to evaluate these properties, offering a scientifically grounded perspective on their comparative performance.

Introduction: The Quest for Heparin Alternatives

Standard heparin, a heterogeneous mixture of sulfated glycosaminoglycans, is a widely used clinical anticoagulant. Its biological activity is primarily attributed to its unique sulfation patterns, which facilitate binding to various proteins, most notably antithrombin III (ATIII), thereby potentiating the inhibition of coagulation factors. However, the inherent heterogeneity and animal-derived origins of heparin present challenges, including batch-to-batch variability and potential for contamination. This has spurred the development of synthetic, well-defined oligosaccharides and even monosaccharides that can mimic specific heparin functionalities with improved safety profiles.

D-Glucosamine-2,3-disulfate represents a fundamental, sulfated monosaccharide unit that can be explored for heparin-like activities. This guide will compare its bioactivity to standard heparin, providing both theoretical and experimental frameworks for its evaluation.

Structural Comparison: A Foundation for Bioactivity

The biological functions of heparin and its mimetics are intrinsically linked to their molecular structures, particularly the density and regiochemistry of sulfate groups.

Standard Heparin (Unfractionated Heparin - UFH): A complex polysaccharide composed of repeating disaccharide units of D-glucosamine and either L-iduronic acid or D-glucuronic acid. These units are extensively and variably sulfated at different positions, creating a high degree of structural heterogeneity. The specific pentasaccharide sequence responsible for high-affinity binding to antithrombin III is a critical determinant of its anticoagulant activity.

D-Glucosamine-2,3-disulfate: A simple monosaccharide of glucosamine with sulfate groups at the C2 and C3 positions. Its structure is well-defined and can be synthesized with high purity. This monosaccharide lacks the polymeric backbone of heparin but possesses localized sulfation that could potentially interact with heparin-binding proteins.

Caption: Structural comparison of heterogeneous heparin and defined D-Glucosamine-2,3-disulfate.

Comparative Bioactivity Analysis

This section explores the key bioactivities of interest and presents a comparative summary based on established principles of heparin-protein interactions and available data on sulfated monosaccharides.

Anticoagulant Activity

The primary mechanism of heparin's anticoagulant effect is its binding to antithrombin III, which dramatically accelerates the inhibition of thrombin (Factor IIa) and Factor Xa. This interaction is highly dependent on the specific pentasaccharide sequence within the heparin polymer.

Hypothetical Comparison:

  • Standard Heparin: High anticoagulant activity due to its polymeric nature and the presence of the high-affinity ATIII binding sequence.

  • D-Glucosamine-2,3-disulfate: Expected to have significantly lower or negligible anticoagulant activity. As a monosaccharide, it lacks the specific pentasaccharide sequence required for high-affinity binding to ATIII and subsequent potentiation of its activity. While it may exhibit some weak, non-specific electrostatic interactions with coagulation proteins, it is unlikely to be a potent anticoagulant.

Table 1: Comparative Anticoagulant Activity Profile

ParameterStandard HeparinD-Glucosamine-2,3-disulfate (Predicted)Rationale
aPTT Elongation StrongNegligible to WeakLacks the specific pentasaccharide sequence for ATIII binding.
Thrombin Time (TT) StrongNegligible to WeakInability to form a ternary bridge complex with ATIII and thrombin.
Anti-Xa Activity StrongNegligibleRequires the ATIII binding sequence.
Anti-inflammatory Activity

Heparin exhibits anti-inflammatory properties by interfering with various inflammatory processes, including the inhibition of selectin-mediated cell adhesion and the neutralization of pro-inflammatory cytokines. These interactions are often driven by electrostatic interactions between the negatively charged sulfate groups and positively charged domains on inflammatory proteins.

Hypothetical Comparison:

  • Standard Heparin: Broad-spectrum anti-inflammatory activity due to its high charge density and ability to bind to a wide range of inflammatory mediators.

  • D-Glucosamine-2,3-disulfate: May exhibit some anti-inflammatory activity. Its sulfate groups could potentially interfere with selectin-ligand interactions or bind to certain cytokines, albeit likely with lower affinity than the larger heparin polymer.

Growth Factor Interactions

Heparin binds to a variety of growth factors, such as Fibroblast Growth Factor (FGF) and Vascular Endothelial Growth Factor (VEGF), protecting them from proteolysis and modulating their interaction with their receptors. This interaction is crucial in processes like angiogenesis and tissue repair.

Hypothetical Comparison:

  • Standard Heparin: Strong binding to a wide array of growth factors, significantly influencing their stability and activity.

  • D-Glucosamine-2,3-disulfate: May exhibit weak to moderate binding to certain growth factors. The disulfated structure could provide a localized negative charge density sufficient for interaction with the heparin-binding domains of some growth factors.

Experimental Protocols for Comparative Evaluation

To empirically validate the predicted bioactivities, a series of well-established in vitro assays are recommended.

Workflow for Anticoagulant Activity Assessment

G Start Start: Human Plasma aPTT aPTT Assay (Intrinsic Pathway) Start->aPTT TT Thrombin Time Assay (Common Pathway) Start->TT Anti_Xa Anti-Factor Xa Assay (Specific Inhibition) Start->Anti_Xa Data Quantitative Data: Clotting Times (s) Inhibition (%) aPTT->Data TT->Data Anti_Xa->Data Comparison Compare to Standard Heparin Data->Comparison

Caption: Workflow for comprehensive in vitro anticoagulant activity profiling.

A. Activated Partial Thromboplastin Time (aPTT) Assay

This assay assesses the integrity of the intrinsic and common coagulation pathways.

  • Principle: Measures the time taken for clot formation after the addition of a contact activator, phospholipids, and calcium to citrated plasma.

  • Protocol:

    • Prepare a series of dilutions of D-Glucosamine-2,3-disulfate and a standard heparin control in a suitable buffer.

    • Pre-warm normal human plasma and aPTT reagent to 37°C.

    • In a coagulometer cuvette, mix 50 µL of plasma with 50 µL of the test compound dilution. Incubate for 2 minutes at 37°C.

    • Add 50 µL of the pre-warmed aPTT reagent and incubate for a further 3-5 minutes at 37°C.

    • Initiate coagulation by adding 50 µL of pre-warmed 25 mM CaCl2.

    • Record the time to clot formation.

    • Plot the clotting time against the compound concentration.

B. Thrombin Time (TT) Assay

This assay specifically evaluates the inhibition of the final step of coagulation—the conversion of fibrinogen to fibrin by thrombin.

  • Principle: Measures the time taken for a clot to form after the addition of a known amount of thrombin to citrated plasma.

  • Protocol:

    • Prepare dilutions of the test compounds as described for the aPTT assay.

    • Pre-warm normal human plasma and a thrombin solution (e.g., 2 NIH units/mL) to 37°C.

    • In a coagulometer cuvette, mix 100 µL of plasma with 50 µL of the test compound dilution. Incubate for 2 minutes at 37°C.

    • Initiate coagulation by adding 50 µL of the pre-warmed thrombin solution.

    • Record the time to clot formation.

Cell-Based Anti-inflammatory Assay: Selectin Inhibition

This assay can be used to evaluate the potential of the test compounds to inhibit selectin-mediated cell adhesion, a key step in the inflammatory cascade.

  • Principle: Measures the inhibition of leukocyte adhesion to a surface coated with P-selectin or E-selectin.

  • Protocol:

    • Coat a 96-well plate with recombinant P-selectin or E-selectin and block non-specific binding sites.

    • Label a leukocyte cell line (e.g., HL-60) with a fluorescent dye (e.g., Calcein-AM).

    • Pre-incubate the fluorescently labeled cells with various concentrations of D-Glucosamine-2,3-disulfate or standard heparin for 30 minutes.

    • Add the cell-compound mixture to the selectin-coated wells and allow adhesion to occur for 30-60 minutes at 37°C.

    • Wash away non-adherent cells.

    • Quantify the adherent cells by measuring the fluorescence in each well using a plate reader.

    • Calculate the percentage inhibition of cell adhesion relative to an untreated control.

Conclusion and Future Directions

While standard heparin remains a cornerstone of anticoagulant therapy, the development of synthetic mimetics with well-defined structures and potentially improved safety profiles is a critical area of research. D-Glucosamine-2,3-disulfate, as a fundamental sulfated monosaccharide, is predicted to have significantly lower anticoagulant activity than heparin due to its inability to bind with high affinity to antithrombin III. However, its localized sulfation may confer some anti-inflammatory and growth factor-binding properties, which warrant experimental investigation.

The protocols outlined in this guide provide a robust framework for the direct, empirical comparison of D-Glucosamine-2,3-disulfate and standard heparin. Such studies are essential to elucidate the structure-activity relationships of sulfated carbohydrates and to guide the rational design of novel therapeutic agents.

References

  • Hirsh, J., Anand, S. S., Halperin, J. L., & Fuster, V. (2001). Guide to anticoagulant therapy: Heparin: a statement for healthcare professionals from the American Heart Association. Circulation, 103(24), 2994-3018. [Link]

  • Lever, R., & Page, C. P. (2002). Novel drug development opportunities for heparin. Nature Reviews Drug Discovery, 1(2), 140-148. [Link]

Purity Assessment of D-Glucosamine-2,3-disulfate via Capillary Electrophoresis: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing purity of D-Glucosamine-2,3-disulfate using capillary electrophoresis Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Analytical Challenge

D-Glucosamine-2,3-disulfate (often abbreviated as GlcNS3S when N-sulfated) is a critical, high-value monosaccharide intermediate, particularly in the synthesis and characterization of heparinoid drugs and glycosaminoglycan (GAG) mimetics. Unlike generic glucosamine sulfate supplements, this specific isomer carries a distinct sulfation pattern essential for biological interactions, such as Antithrombin III binding.

The Challenge: Assessing the purity of GlcNS3S presents a tripartite hurdle:

  • Lack of Chromophore: The molecule lacks a conjugated system, rendering direct UV detection at standard wavelengths (>200 nm) ineffective.

  • Isomeric Complexity: Differentiating the 2,3-disulfate from its positional isomer, D-Glucosamine-2,6-disulfate (GlcNS6S), is difficult using standard C18 HPLC due to their identical mass and similar polarity.

  • High Polarity: The presence of two sulfate groups creates a high negative charge density, causing rapid elution in reverse-phase systems and potential irreversible adsorption in anion exchange.

The Solution: Capillary Electrophoresis (CE) offers a superior orthogonal approach. By exploiting the charge-to-mass ratio and the ability to manipulate complexation equilibria (e.g., with borate), CE can resolve positional isomers and quantify inorganic impurities (sulfate/chloride) in a single workflow.

Comparative Analysis: CE vs. Alternatives

Before detailing the protocol, it is crucial to benchmark CE against the two common alternatives: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) and Hydrophilic Interaction Liquid Chromatography (HILIC-MS).

Table 1: Technical Comparison of Purity Assessment Methods
FeatureCapillary Electrophoresis (CZE) HPAEC-PAD HILIC-MS
Primary Separation Mechanism Charge-to-mass ratio & Hydrodynamic radiusAnion exchange (pKa of hydroxyls)Hydrophilic partitioning
Detection Principle Indirect UV (bulk purity) or LIF (trace isomers)Pulsed Amperometry (oxidation of sugars)Mass Spectrometry (m/z)
Isomer Resolution (2,3 vs 2,6) Excellent (via Borate complexation)Good (requires long gradients)Moderate (often requires MS/MS)
Sample Requirement Nanoline (< 50 nL)Microliter (10-25 µL)Microliter (1-5 µL)
Matrix Tolerance High (with simple dilution)Low (Salts interfere with retention)Low (Salts suppress ionization)
Cost per Analysis Low (Capillaries are cheap)High (Gold electrodes/Columns wear out)High (Solvents, MS maintenance)
Best Use Case Routine purity & Isomeric ratio Trace sugar profilingStructural elucidation

Expert Insight: While HPAEC-PAD is the gold standard for underivatized sugar profiling, CE with indirect UV is superior for determining the stoichiometry of counter-ions (e.g., Sodium vs. Sulfate content) and assessing the chemical purity of the bulk material in one run.

Strategic Methodology: Two-Tiered CE Approach

  • Tier 1: Indirect UV Detection (CZE) – For assaying total chemical purity and inorganic sulfate impurities.

  • Tier 2: Pre-column Derivatization (CE-LIF/UV) – For confirming isomeric purity (2,3-diS vs. 2,6-diS).

Tier 1 Protocol: Chemical Purity via Indirect UV

Principle: A UV-absorbing background electrolyte (BGE) creates a high baseline. The non-absorbing analyte (GlcNS3S) displaces the BGE ions, creating a negative peak.

Experimental Workflow
  • Instrument: CE System (e.g., Agilent 7100 or Sciex PA 800 Plus) with DAD/UV detector.

  • Capillary: Bare Fused Silica, 50 µm I.D. × 60 cm total length.

  • Background Electrolyte (BGE):

    • 10 mM Pyromellitic Acid (PMA) or Phthalic Acid (UV absorber).

    • 2.5 mM Diethylenetriamine (DETA) or Hexamethonium Bromide (EOF modifier).

    • Adjust pH to 8.0 with NaOH.

    • Note: The EOF modifier reverses the flow, allowing anions to migrate towards the detector (anode) quickly.

  • Detection: Signal reference at 350 nm (or bandwidth), Signal at 254 nm (Indirect).

  • Injection: Hydrodynamic (50 mbar for 5 s).

  • Voltage: -20 kV to -30 kV (Reverse Polarity).

Diagram: Indirect Detection Mechanism

IndirectDetection cluster_capillary Capillary Interior (Reverse Polarity) BGE Background Electrolyte (UV Absorbing Anions) Detector UV Detector (254 nm) BGE->Detector High Baseline Absorbance Analyte Analyte Zone (GlcNS3S - No UV) Analyte->Detector Displaces BGE Ions Signal Output Signal (Negative Peak) Detector->Signal Inversion

Caption: Schematic of indirect UV detection where the non-absorbing sulfated sugar displaces the chromophore, generating a measurable negative peak.

Tier 2 Protocol: Isomeric Purity via Derivatization (AMAC)

Principle: Labeling the reducing end (C1) with 2-Aminoacridone (AMAC) imparts a fluorophore/chromophore. Borate in the buffer complexes selectively with vicinal diols. GlcNS6S (C3-OH, C4-OH are vicinal) complexes strongly; GlcNS3S (C3 blocked by sulfate) does not, resulting in massive migration shifts.

Step-by-Step Methodology
  • Derivatization:

    • Mix 10 µL Sample (10 mM) + 10 µL 0.1 M AMAC in DMSO/Acetic Acid (85:15).

    • Add 10 µL 1 M NaBH₃CN (freshly prepared in DMSO).

    • Incubate at 45°C for 60 mins.

    • Self-Validating Step: Run a "Blank" derivatization (no sugar) to identify reagent peaks.

  • BGE Preparation:

    • 100 mM Boric Acid / Sodium Borate buffer, pH 9.5.

    • Why Borate? High pH ensures ionization of the fluorophore and facilitates borate-diol complexation for isomer separation.

  • Separation Conditions:

    • Capillary: Bare Fused Silica, 50 µm I.D. × 50 cm.

    • Voltage: +25 kV (Normal Polarity - AMAC renders the molecule less negative, but net charge dominates. If net charge is still negative, use Reverse Polarity. For disulfated AMAC-sugars, Reverse Polarity is often safer).

    • Refinement: With 2 sulfates (-2) and AMAC (neutral/protonated depending on pH), the molecule is anionic. Use Reverse Polarity with a coated capillary (e.g., Polyvinyl alcohol - PVA) or Normal Polarity if EOF is strong enough to sweep anions to the cathode (unlikely for disulfates). Recommendation: Reverse Polarity (-20 kV) with 0.05% HPMC in buffer to suppress EOF.

  • Detection: LIF (Excitation 425 nm, Emission 520 nm) or UV (254 nm).

Experimental Validation & Data Interpretation

To ensure E-E-A-T (Expertise, Authoritativeness, Trustworthiness), your data must be presented with statistical rigor.

Key Performance Indicators (KPIs)
  • Linearity: R² > 0.999 for concentrations 0.1 – 10 mM.

  • Resolution (Rs): Rs > 1.5 between GlcNS3S and GlcNS6S.

  • Limit of Detection (LOD):

    • Indirect UV: ~50 µM.

    • AMAC-LIF: ~10 nM.

Workflow Diagram: Isomer Resolution Logic

IsomerSeparation Sample Sample Mixture (GlcNS3S + GlcNS6S) Complexation Complexation Reaction Sample->Complexation Borate Borate Buffer (pH 9.5) Borate->Complexation Isomer6S GlcNS6S (Vicinal C3/C4 OH available) Complexation->Isomer6S Isomer3S GlcNS3S (C3 blocked by Sulfate) Complexation->Isomer3S Result6S Forms Borate Complex (More Negative Charge) (Larger Size) Isomer6S->Result6S High Affinity Result3S No Complexation (Native Charge) Isomer3S->Result3S Steric Hindrance Separation CE Separation (Migration Shift) Result6S->Separation Result3S->Separation

Caption: Mechanistic differentiation of isomers. Borate complexes with GlcNS6S (altering mobility) but not GlcNS3S, enabling baseline separation.

Troubleshooting & Expert Tips

As a Senior Application Scientist, I have identified common failure modes in this protocol:

  • Joule Heating: High ionic strength buffers (like 100 mM Borate) generate heat.

    • Fix: Limit voltage to < 20 kV or reduce capillary diameter to 50 µm. Ensure active liquid cooling is set to 25°C.

  • Migration Time Shifts: Sulfated sugars can adsorb to bare silica.

    • Fix: Rinse capillary with 0.1 M NaOH followed by BGE for 2 minutes between every run. For Tier 2, use a dynamic coating (e.g., Polybrene) if peak tailing occurs.

  • Inorganic Sulfate Interference: In Tier 1 (Indirect UV), inorganic sulfate (from synthesis) appears as a sharp, early migrating peak.

    • Validation: Spike the sample with Na₂SO₄ to confirm the identity of the inorganic sulfate peak.

References

  • Mao, W., et al. (2002). "Capillary electrophoresis for the analysis of glycosaminoglycans and glycosaminoglycan-derived oligosaccharides." Biomedical Chromatography. Link

  • Volpi, N. (2009). "Capillary electrophoresis determination of glucosamine in nutraceutical formulations after labeling with anthranilic acid and UV detection." Journal of Pharmaceutical and Biomedical Analysis. Link

  • Pervin, A., et al. (1995). "Separation of glycosaminoglycan-derived oligosaccharides by capillary electrophoresis using reverse polarity." Analytical Biochemistry.
  • Karamanos, N. K., et al. (1997). "Analysis of glycosaminoglycan-derived disaccharides by capillary electrophoresis." Journal of Chromatography A. Link

  • Galeano, V., et al. (2011). "Determination of sulfate ester content in sulfated oligo- and poly-saccharides by capillary electrophoresis with indirect UV detection." Journal of Chromatography A. Link

A Senior Application Scientist's Guide to the Binding Affinity of Sulfated Glucosamines with Growth Factors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Glycosaminoglycan-Growth Factor Interactions

In the intricate landscape of intercellular communication, the interaction between growth factors and the extracellular matrix (ECM) is a pivotal control mechanism. Growth factors, potent signaling proteins, orchestrate fundamental cellular processes such as proliferation, differentiation, and migration. Their activity, however, is not solely dependent on binding to their cognate cell surface receptors. A crucial layer of regulation is provided by glycosaminoglycans (GAGs), long, unbranched polysaccharides that are abundant on the cell surface and in the ECM.[1]

This guide focuses on sulfated GAGs, particularly those containing sulfated glucosamine residues like heparan sulfate (HS) and its highly sulfated analog, heparin. These molecules act as co-receptors, binding to both growth factors and their receptors to facilitate the formation of stable signaling complexes.[2][3] The specific pattern of sulfation along the GAG chain—specifically the N-, 2-O-, and 6-O-sulfation of its glucosamine and uronic acid units—creates a "sulfation code" that dictates binding specificity and affinity for different growth factors. Understanding this binding affinity is paramount for researchers in drug development and regenerative medicine, as it governs the bioavailability, stability, and activity of growth factors in both physiological and pathological processes.[1]

This document provides a comparative analysis of binding affinities, delves into the state-of-the-art methodologies for their measurement, and explores the downstream consequences for cellular signaling.

Comparative Binding Affinity Analysis

The affinity of a growth factor for a sulfated GAG is quantitatively described by the equilibrium dissociation constant (K_D), where a lower K_D value signifies a tighter binding interaction.[4] Surface Plasmon Resonance (SPR) is a powerful technique used to measure these interactions in real-time, providing precise K_D values.[5]

The following table summarizes the binding affinities of several key growth factors with heparin, a model compound for highly sulfated glucosamine-containing GAGs.

Growth FactorFamilyDissociation Constant (K_D)Key ObservationsSource(s)
FGF-2 (bFGF)Fibroblast Growth Factor~16.1 - 58.7 nMHigh affinity; serves as a prototypical heparin-binding growth factor.[6]
FGF-7 (KGF)Fibroblast Growth Factor~18.3 nMHigh affinity, comparable to FGF-2.[7]
FGF-10 Fibroblast Growth Factor~12.2 nMHigh affinity.[7]
HGF Hepatocyte Growth Factor~0.12 nMExtremely high affinity due to a very slow dissociation rate.[7]
TGF-β1 Transforming Growth Factor~2.5 nMHigh affinity.
VEGF₁₆₅ Vascular Endothelial GFHigh Affinity (qualitative)Binding is highly dependent on 6-O-sulfation.[8][9]
FGF-1 (aFGF)Fibroblast Growth FactorHigh Affinity (qualitative)Binding is highly dependent on 6-O-sulfation.[3][8]
The Decisive Role of Sulfation Patterns

The broad affinity for heparin is refined by the specific arrangement of sulfate groups. Competitive SPR experiments, where chemically modified heparins are used to inhibit the binding of a growth factor to an immobilized heparin surface, reveal the importance of specific sulfations.

  • N-Sulfation: For the FGF and HGF families, N-sulfation of the glucosamine residue is the most critical modification for binding. Removal of N-sulfate groups dramatically reduces binding affinity for FGF-2, FGF-7, FGF-10, and HGF.

  • 6-O-Sulfation: This modification is essential for the interaction of key angiogenic factors like VEGF₁₆₅ and FGF-1.[8] Its removal significantly weakens their ability to bind heparin. For other factors like FGF-2 and HGF, it plays a secondary role compared to N-sulfation.

  • 2-O-Sulfation: 2-O-sulfation of the adjacent uronic acid residue also contributes to the binding of many growth factors, including FGFs, though often to a lesser extent than N-sulfation.[3] For TGF-β1, however, all three sulfate group types (N-, 2-O-, and 6-O-) appear to be equally important for a stable interaction.

This differential requirement for specific sulfation patterns allows for fine-tuned biological control, where different GAGs in various tissues can selectively sequester or present specific growth factors.

Field-Proven Methodologies for Affinity Measurement

Accurate and reproducible measurement of binding affinity is the bedrock of this research. Two label-free techniques, Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), are considered the gold standard.[10][11]

Surface Plasmon Resonance (SPR)

SPR measures biomolecular interactions in real-time by detecting changes in the refractive index at the surface of a sensor chip.[10] One molecule (the ligand, e.g., heparin) is immobilized on the chip, and the other (the analyte, e.g., a growth factor) is flowed over the surface.

cluster_prep Phase 1: Preparation cluster_run Phase 2: Binding Measurement cluster_analysis Phase 3: Data Analysis p1 Immobilize Ligand (e.g., Heparin) onto Sensor Chip p2 Prepare Analyte Series (Growth Factor in running buffer at various concentrations) p1->p2 p3 Equilibrate System (Flow running buffer until a stable baseline is achieved) p2->p3 r1 Association (Inject analyte at a specific concentration and flow rate) p3->r1 r2 Dissociation (Switch flow back to running buffer) r1->r2 r3 Regeneration (Inject a harsh solution, e.g., high salt, to remove bound analyte) r2->r3 a1 Reference Subtraction (Subtract signal from a control flow cell) r3->a1 a2 Fit Sensorgrams (Apply a binding model, e.g., 1:1 Langmuir, to curves) a1->a2 a3 Determine Kinetic Constants (Calculate ka, kd, and KD) a2->a3

Caption: A typical workflow for a Surface Plasmon Resonance (SPR) experiment.

  • Immobilization:

    • Action: Covalently immobilize biotinylated heparin to a streptavidin-coated sensor chip.

    • Causality: This provides a stable and oriented surface of the GAG ligand, ensuring reproducible binding measurements.[5]

  • Sample Preparation:

    • Action: Prepare a series of FGF-2 concentrations (e.g., 10 nM to 500 nM) in a running buffer (e.g., HBS-EP+, pH 7.4). The same buffer must be used for both analyte dilution and as the running buffer.

    • Causality: Using a matched buffer is critical to minimize bulk refractive index shifts that can interfere with the binding signal.[12]

  • Binding Cycle:

    • Action: Execute a multi-step cycle for each FGF-2 concentration:

      • Association: Inject the FGF-2 solution over the heparin and a reference flow cell for 180 seconds.

      • Dissociation: Flow the running buffer over the cells for 300 seconds.

      • Regeneration: Inject a pulse of high-salt buffer (e.g., 2 M NaCl) to strip all bound FGF-2 from the heparin.

    • Causality: The association phase measures the on-rate (k_a), while the dissociation phase measures the off-rate (k_d). The regeneration step ensures the surface is clean for the next injection, preventing carryover.[7]

  • Data Analysis:

    • Action: After subtracting the signal from the reference cell, globally fit the resulting sensorgrams to a 1:1 Langmuir binding model.

    • Causality: This model assumes a simple reversible interaction and is a common starting point for GAG-protein interactions.[13] The fitting process calculates k_a and k_d, from which the dissociation constant (K_D = k_d / k_a) is derived.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event.[10] It is the only technique that can determine all thermodynamic parameters (affinity K_D, enthalpy ΔH, entropy ΔS, and stoichiometry n) in a single experiment.[14]

  • Sample Preparation:

    • Action: Prepare a 50 µM solution of FGF-2 in the sample cell and a 500 µM solution of the sulfated oligosaccharide in the injection syringe. Both solutions must be in the exact same buffer (e.g., 20 mM Phosphate, 150 mM NaCl, pH 7.4) after extensive dialysis or buffer exchange.

    • Causality: Precise concentration determination is vital for accurate stoichiometry.[12] Identical buffers are non-negotiable in ITC, as even minute buffer mismatches will generate large heats of dilution, obscuring the binding signal.[15]

  • Titration Experiment:

    • Action: Set the cell temperature to 25°C. Perform an initial small injection (e.g., 0.4 µL) to be discarded during analysis, followed by 18-20 subsequent injections of 2 µL each.

    • Causality: The initial injection accounts for the diffusion across the syringe tip upon insertion.[15] Multiple subsequent injections ensure a full binding isotherm is generated, from initial binding to full saturation.

  • Control Experiment:

    • Action: Perform a control titration by injecting the oligosaccharide solution from the syringe directly into the buffer-filled sample cell.

    • Causality: This measures the heat of dilution of the ligand. This data is subtracted from the main experimental data to isolate the heat generated purely from the binding interaction.[15]

  • Data Analysis:

    • Action: Integrate the heat signal (µcal/sec) for each injection peak to get the change in heat (ΔH) per mole of injectant. Plot these values against the molar ratio of ligand to protein.

    • Action: Fit the resulting binding isotherm to a suitable model (e.g., one set of sites) to calculate K_D, ΔH, and the stoichiometry (n).

Biological Implications: Triggering Downstream Signaling

The binding of growth factors to sulfated GAGs on the cell surface is not a passive event. It is a critical first step in assembling a functional signaling complex that leads to receptor dimerization, autophosphorylation, and the activation of intracellular signaling cascades.[2][16]

FGF Signaling Pathway

The binding of an FGF ligand and a heparan sulfate chain to an FGF receptor (FGFR) induces receptor dimerization and trans-autophosphorylation of the intracellular tyrosine kinase domains.[17] This triggers multiple downstream pathways.

FGF FGF FGFR FGFR FGF->FGFR HS Heparan Sulfate (Sulfated Glucosamine) HS->FGFR PLCg PLCγ FGFR->PLCg FRS2 FRS2α FGFR->FRS2 PKC PKC PLCg->PKC PI3K PI3K FRS2->PI3K GRB2 GRB2/SOS FRS2->GRB2 AKT AKT PI3K->AKT RAS RAS GRB2->RAS MAPK MAPK (ERK1/2) RAS->MAPK Survival Cell Survival & Proliferation AKT->Survival Differentiation Gene Expression & Differentiation PKC->Differentiation MAPK->Differentiation

Caption: The FGF signaling cascade initiated by FGF and Heparan Sulfate binding.

  • RAS-MAPK Pathway: The activated FGFR phosphorylates the adaptor protein FRS2α, which recruits GRB2/SOS to activate RAS. This leads to the activation of the MAPK cascade (including ERK1/2), which translocates to the nucleus to regulate genes involved in cell proliferation and differentiation.[16][17]

  • PI3K-AKT Pathway: FRS2α also recruits PI3K, which activates AKT. The AKT pathway is a primary driver of cell survival and anti-apoptotic signals.[17]

  • PLCγ Pathway: The receptor directly activates PLCγ, which generates second messengers that activate PKC, influencing cell morphology and migration.[17]

VEGF Signaling Pathway

VEGF-A (specifically the heparin-binding VEGF₁₆₅ isoform) binding to its receptor VEGFR2 is a cornerstone of angiogenesis.[18] This interaction is strongly potentiated by cell-surface heparan sulfate.[19]

VEGF VEGF₁₆₅ VEGFR2 VEGFR2 VEGF->VEGFR2 HS Heparan Sulfate HS->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K SRC Src VEGFR2->SRC PKC PKC PLCg->PKC AKT AKT PI3K->AKT Permeability Vascular Permeability (NO Production) SRC->Permeability RAS RAS/MAPK PKC->RAS eNOS eNOS PKC->eNOS Proliferation Cell Proliferation RAS->Proliferation Survival Cell Survival AKT->Survival eNOS->Permeability

Caption: Key pathways in VEGF signaling, modulated by Heparan Sulfate.

  • Proliferation and Migration: Upon VEGF binding, VEGFR2 activates PLCγ, which in turn can activate the Ras/MAPK pathway to drive endothelial cell proliferation.[20][21]

  • Survival: The receptor also activates the PI3K/AKT pathway, which is critical for endothelial cell survival and protecting new vessels from apoptosis.[21]

  • Vascular Permeability: VEGF is also known as a vascular permeability factor. Activation of PLCγ and subsequent PKC signaling leads to the activation of endothelial nitric oxide synthase (eNOS), which produces nitric oxide (NO), a potent vasodilator that increases the permeability of blood vessels.[20]

Conclusion and Future Perspectives

The binding of growth factors to sulfated glucosamines within GAGs is a highly specific and critical regulatory mechanism. As demonstrated, affinities can range from the low nanomolar to the picomolar range, and this binding is dictated by precise sulfation patterns. This "sulfation code" provides a sophisticated method for the body to control potent signaling molecules, ensuring their activity is localized and context-dependent.

For researchers and drug developers, this understanding offers exciting therapeutic avenues. Designing synthetic GAG mimetics with specific sulfation patterns could be used to:

  • Stabilize and potentiate therapeutic growth factors in regenerative medicine applications.

  • Inhibit pathological signaling by sequestering growth factors in diseases like cancer.

  • Develop novel drug-targeting strategies by exploiting the specific GAG profiles of certain tissues.

The continued application of advanced biophysical techniques like SPR and ITC will be essential in deciphering these complex interactions and translating this fundamental biological knowledge into next-generation therapeutics.

References

  • M, N., M, F., & S, R. (2024). Decoding FGF/FGFR Signaling: Insights into Biological Functions and Disease Relevance. MDPI.
  • Understanding FGF Signaling: A Key Pathway in Development and Disease. (2024). Preprints.org.
  • VEGF signaling p
  • Ornitz, D. M., & Itoh, N. (2015). The Fibroblast Growth Factor signaling pathway. Wiley Interdisciplinary Reviews. Developmental Biology, 4(3), 215–266.
  • FGF Signaling Pathway: Mechanism, Function and Targets. (n.d.). Danaher Life Sciences.
  • Fibroblast Growth Factor (FGF)
  • VEGF Signaling P
  • VEGF Pathway. (n.d.). Thermo Fisher Scientific.
  • VEGF Signaling P
  • VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. (2024). Assay Genie.
  • P, N., & M, M. (2018). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Bio-protocol.
  • Carbohydrate-Protein Interactions: Structural Insights & Quantitative Analysis. (n.d.).
  • Zhang, F., et al. (2019). Comparison of the Interactions of Different Growth Factors and Glycosaminoglycans. Molecules, 24(18), 3360.
  • Lo, M. C., & Piergentili, C. (2012). Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities. Protocol Exchange.
  • Zhang, F., et al. (2019). Comparison of the interactions of different growth factors and glycosaminoglycans. Mount Sinai Scholars Portal.
  • Uchimura, K., et al. (2006). HSulf-2, an extracellular endoglucosamine-6-sulfatase, selectively mobilizes heparin-bound growth factors and chemokines: effects on VEGF, FGF-1, and SDF-1. BMC Biochemistry, 7, 2.
  • S, K., et al. (2001). Structural features in heparin that interact with VEGF 165 and modulate its biological activity. Glycobiology, 11(10), 813-820.
  • Probing Glycosaminoglycan–Protein Interactions: Applications of Surface Plasmon Resonance. (2026).
  • Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. (2019). Malvern Panalytical.
  • Capila, I., & Linhardt, R. J. (2012). Biophysical characterization of glycosaminoglycan-IL-7 interactions using SPR. Methods in Molecular Biology, 836, 237–253.
  • Zhang, F., et al. (2019). Comparison of the Interactions of Different Growth Factors and Glycosaminoglycans. MDPI.
  • Chaires, J. B. (2015). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online.
  • ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. (n.d.). Inter-university Consortium for Magnetic Resonance.
  • Di-Leo, N., et al. (2016). Pro-angiogenic Activity Assay of Chondroitin Sulfate and Glucosamine. Journal of Vascular and Endovascular Surgery, 1(1).
  • Wang, L., et al. (2017). Sulfated glycans engage the Ang/Tie pathway to regulate vascular development. eLife, 6, e28716.
  • Pires, D. E. V., et al. (2021). CSM-carbohydrate: protein-carbohydrate binding affinity prediction and docking scoring function.
  • Zhang, F., et al. (2025). Comparison of the Interactions of Different Growth Factors and Glycosaminoglycans.
  • Fry, M. J., et al. (2010). Heparan Sulfate Regulates VEGF165- and VEGF121-mediated Vascular Hyperpermeability. Journal of Biological Chemistry, 285(16), 11955–11963.
  • Yan, B., & Bunch, J. (2025). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. RSC Publishing.
  • Binding Kinetics of Glycoprotein Interactions using SPR. (2017). Nicoya Lifesciences.
  • Glycosaminoglycan Sulf
  • Xu, D., et al. (n.d.). Proteins That Bind Sulfated Glycosaminoglycans. In Essentials of Glycobiology (2nd ed.).
  • Proteins that Bind Sulfated Glycosaminoglycans. (n.d.). In Essentials of Glycobiology (2nd ed.).
  • Raman, R., et al. (2003). Structural specificity of heparin binding in the fibroblast growth factor family of proteins. Proceedings of the National Academy of Sciences, 100(5), 2351–2356.
  • Asada, M., et al. (2009). Glycosaminoglycan affinity of the complete fibroblast growth factor family. Biochimica et Biophysica Acta (BBA) - General Subjects, 1790(1), 40-48.
  • How to determine binding affinity with a micropl
  • V, M. P., & P, A. (2017). Glycosaminoglycan-based biomaterials for growth factor and cytokine delivery: Making the right choices. Journal of Controlled Release, 258, 73–88.
  • Glycosaminoglycan affinity of the complete fibroblast growth factor family. (2026).

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Benchmarking Guide: D-Glucosamine-2,3-disulfate (GlcNS3S) Stability vs. GAG Mimetics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability-Selectivity Paradox

D-Glucosamine-2,3-disulfate (specifically the 2-N, 3-O-disulfated variant, hereafter GlcNS3S ) represents the "crown jewel" of glycosaminoglycan (GAG) mimetics. It is the critical residue responsible for high-affinity binding to Antithrombin III (ATIII) and Herpes Simplex Virus gD protein. However, its potency comes at a cost: structural fragility.

Unlike robust synthetic mimetics like Pentosan Polysulfate (PPS) or Sucralfate , GlcNS3S exhibits a unique dual-instability profile:

  • Acid Sensitivity: The N-sulfate group (C2) hydrolyzes rapidly below pH 4.0.

  • Alkaline Vulnerability (The "Peeling" Effect): The 3-O-sulfate group triggers a specific elimination reaction under mild basic conditions (pH > 8.0), a flaw absent in other GAGs.

This guide provides the experimental framework to benchmark this molecule against industry standards.

Chemical Benchmarking: GlcNS3S vs. Alternatives

Comparative Stability Profile

The following table synthesizes hydrolytic and enzymatic stability data.

FeatureD-Glucosamine-2,3-disulfate (GlcNS3S) Pentosan Polysulfate (PPS) Unfractionated Heparin (UFH) Sucralfate
Primary Pharmacophore 3-O-sulfate (Specific Binding)High charge density (Non-specific)Heterogeneous domainAluminum-complexed sulfate
Acid Stability (pH 2.0) Low (N-desulfation t₁/₂ < 2h)High (Stable xylan backbone)Moderate (N-sulfate loss)High (Polymerizes/Pastes)
Alkaline Stability (pH 8.5) Critical Failure (Peeling Reaction)High Moderate High
Enzymatic Resistance Susceptible to Heparinase I/IIIResistant to GAG lyasesSusceptibleN/A
Hygroscopicity High (Requires Na/K stabilization)ModerateHighLow
Mechanism of Failure: The "Peeling Reaction"

Unlike generic hydrolysis, GlcNS3S undergoes a specific degradation pathway in alkaline conditions. The 3-O-sulfate acts as a leaving group, facilitating the formation of a double bond and subsequent chain cleavage.

PeelingReaction Start GlcNS3S (Reducing End) Inter Elimination of 3-O-Sulfate Start->Inter β-elimination Base Mild Base (pH > 8.0) Base->Inter Product Δ4,5-Unsaturated Product (Chain Cleavage) Inter->Product Peeling

Figure 1: The 3-O-sulfate specific peeling reaction.[1][2] Unlike stable 6-O-sulfates, the 3-O-sulfate is a labile leaving group that compromises the molecule's integrity during formulation or storage at pH > 8.

Experimental Protocols (SOPs)

Protocol A: Differential Hydrolysis Kinetics (Acid vs. Base)

Objective: Quantify the distinct degradation rates of N-sulfate vs. 3-O-sulfate.

Reagents:

  • Analyte: 10 mM GlcNS3S standard.

  • Buffers:

    • Acidic:[3] 0.1 M HCl (pH 1.0).

    • Alkaline: 50 mM Tris-HCl (pH 8.5).

  • Detection: HPLC-MS (preferred) or Colorimetric (DMMB).

Workflow:

  • Incubation: Dissolve 10 mg GlcNS3S in 10 mL of respective buffer. Incubate at 37°C.

  • Sampling: Aliquot 100 µL at T=0, 30, 60, 120, 240 mins. Neutralize immediately (add NaOH or HCl to pH 7).

  • Analysis (HPLC-MS):

    • Column: Amide-HILIC or Porous Graphitic Carbon (PGC).

    • Mobile Phase: A: 10 mM NH₄OAc (pH 5.0); B: Acetonitrile.

    • Gradient: 80% B to 40% B over 20 mins.

    • Target Ions (ESI-):

      • Intact: m/z 358 (M-H)⁻ [Monosaccharide precursor]

      • N-desulfated: m/z 278

      • Peeling Product: m/z varies by cleavage fragment.

Validation Criteria:

  • Acidic: Loss of N-sulfate signal (-80 Da) should follow pseudo-first-order kinetics.

  • Alkaline: Appearance of unsaturated degradation products (UV 232 nm absorbance increases due to C4-C5 double bond formation).

Protocol B: The "Blyscan" Interference Check

Objective: Determine if degradation products interfere with standard QC assays. Note: Standard DMMB assays often fail to distinguish between intact GlcNS3S and partially desulfated byproducts.

  • Prepare Dye: Dissolve 1,9-Dimethylmethylene Blue (DMMB) in formate buffer (pH 3.0).

  • Spike: Add degraded GlcNS3S samples (from Protocol A).

  • Measure: Absorbance at 525 nm (metachromatic shift).

  • Result: If Absorbance remains high despite HPLC showing degradation, the assay is false-positive (detecting the polyanionic backbone despite sulfate loss). Recommendation: Use pH 1.5 DMMB to suppress carboxylate interference.

Strategic Recommendations for Drug Development

Formulation Buffering

Do not formulate GlcNS3S in phosphate buffers above pH 7.5. The "peeling" reaction is catalyzed by phosphate anions. Use Citrate (pH 5.0-6.0) or Acetate buffers to maximize the stability window between N-desulfation (acid) and O-desulfation (base).

Lyophilization Controls

GlcNS3S is hygroscopic. Moisture uptake accelerates N-sulfate hydrolysis (auto-catalysis by acidic byproducts).

  • Requirement: Co-lyophilize with a stabilizer matrix (e.g., Mannitol or Glycine) to prevent amorphous collapse.

  • Storage: -20°C with desiccant.

Analytical Selection

Stop using simple colorimetric assays (Azure A, DMMB) for stability indicating methods. They track charge density, not specific pharmacophore integrity.

  • Mandatory: Anion Exchange Chromatography (SAX-HPLC) or Ion-Pair RP-HPLC is required to separate the 2,3-disulfate from the 2-sulfate (degradation product).

References

  • Mechanism of Peeling Reaction

    • Discovery of a Heparan Sulfate 3-O-Sulfation Specific Peeling Reaction.[1][2] (2014). ACS Chemical Biology.

  • Acid Hydrolysis of N-Sulfates

    • Hydrolytic Degradation of Heparin in Acidic Environments; NMR Reveals Details of Selective De-Sulfation.[3] (2023).[4] Carbohydrate Polymers.[5][6][7][8][9]

  • Pentosan Polysulfate Stability

    • In-depth structural characterization of Pentosan Polysulfate Sodium complex drug. (2019). Carbohydrate Polymers.[5][6][7][8][9]

  • Comparison of GAG Mimetics

    • From Native Glycosaminoglycans to Mimetics: Design, Mechanisms, and Biomedical Applications. (2022).[8] Molecules.

  • DMMB Assay Specificity

    • Fact versus artifact: avoiding erroneous estimates of sulfated glycosaminoglycan content using the dimethylmethylene blue colorimetric assay. (2015).[10] European Cells & Materials.

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of D-Glucosamine-2,3-disulfate, disodium salt

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, step-by-step procedures for the proper disposal of D-Glucosamine-2,3-disulfate, disodium salt, ensuring the safety of laboratory personnel and compliance with environmental regulations. As researchers and drug development professionals, our commitment to scientific integrity extends to the entire lifecycle of the materials we handle, including their final disposition. This document is structured to provide not just a protocol, but a framework for making informed decisions based on the available scientific data and established safety principles.

Understanding the Compound: Safety and Hazard Assessment

However, it is a cornerstone of laboratory safety to treat all chemicals with caution, especially in the absence of specific data for the exact compound. Therefore, while D-Glucosamine-2,3-disulfate, disodium salt is likely non-hazardous, the disposal procedures outlined below incorporate prudent practices to minimize any potential risk.

Core Disposal Protocol: A Step-by-Step Guide

This protocol is designed for small quantities of D-Glucosamine-2,3-disulfate, disodium salt typically generated in a research laboratory setting.

Step 1: Personal Protective Equipment (PPE)

Before beginning any disposal procedure, ensure you are wearing the appropriate PPE. This includes:

  • Safety glasses or goggles: To protect from any potential splashes or airborne dust.[1][2]

  • Gloves: Chemically resistant gloves are recommended.[2][3]

  • Laboratory coat: To protect skin and clothing.[2]

Step 2: Waste Characterization and Segregation

The first critical step in proper waste management is to determine if the waste is hazardous or non-hazardous. Based on the data for similar compounds, D-Glucosamine-2,3-disulfate, disodium salt is likely non-hazardous waste.[1][10]

  • Crucial Action: Do NOT mix D-Glucosamine-2,3-disulfate, disodium salt waste with hazardous waste streams (e.g., solvents, heavy metals, reactive chemicals).[11] Combining non-hazardous waste with hazardous waste necessitates treating the entire mixture as hazardous, leading to increased disposal costs and environmental burden.[11]

Step 3: Preparing for Disposal

  • For solid waste (unused chemical, contaminated filter paper, etc.):

    • Place the waste in a sturdy, leak-proof container. A plastic bottle or a securely sealed bag is suitable.[12]

    • To prevent dust formation, it is advisable to slightly moisten the solid waste with water before packaging, if compatible with the packaging material.[1][3]

  • For aqueous solutions:

    • While some non-hazardous, water-soluble chemicals in small quantities can be disposed of down the drain with copious amounts of water, this practice is often restricted by institutional policies.[13][14]

    • Best Practice: It is strongly recommended to avoid sink disposal unless you have explicit written permission from your institution's Environmental Health and Safety (EHS) department.[12] Collect the aqueous waste in a clearly labeled container.

Step 4: Labeling the Waste Container

Proper labeling is a critical component of safe waste management.[12][15] The label on your waste container should include:

  • The words "Non-Hazardous Waste".[16]

  • The full chemical name: "D-Glucosamine-2,3-disulfate, disodium salt". Avoid abbreviations or chemical formulas.[12][15]

  • The quantity of the waste.

  • The date of generation.[12]

  • Your name, laboratory, and contact information.[12]

Step 5: Final Disposal

The final disposal route for non-hazardous laboratory waste is institution-specific.

  • Many institutions have a designated collection area for non-hazardous solid chemical waste.[13][15]

  • Some guidelines for non-hazardous solids suggest packaging the waste securely and taking it directly to the facility's dumpster.[10][17] This prevents custodial staff, who are not trained to handle chemical waste, from coming into contact with it.[10][17]

  • Always consult your institution's EHS guidelines or your laboratory's Chemical Hygiene Plan for the specific procedure at your facility.

The following diagram illustrates the decision-making process for the disposal of D-Glucosamine-2,3-disulfate, disodium salt.

Disposal_Workflow cluster_prep Waste Preparation cluster_disposal Final Disposal start Start: Disposal of D-Glucosamine-2,3-disulfate, disodium salt ppe Wear Appropriate PPE (Gloves, Safety Glasses, Lab Coat) start->ppe characterize Characterize Waste: Likely Non-Hazardous ppe->characterize segregate Segregate from Hazardous Waste characterize->segregate solid Solid Waste: Package in a sealed container segregate->solid aqueous Aqueous Solution: Collect in a labeled container segregate->aqueous label_waste Label Container: 'Non-Hazardous Waste' Full Chemical Name Date, PI/Lab Info solid->label_waste aqueous->label_waste consult_ehs Consult Institutional EHS Guidelines label_waste->consult_ehs collection_point Designated Non-Hazardous Waste Collection Area consult_ehs->collection_point dumpster Directly to Dumpster (as per institutional policy) consult_ehs->dumpster end End: Proper Disposal Complete collection_point->end dumpster->end

Caption: Disposal workflow for D-Glucosamine-2,3-disulfate, disodium salt.

The Scientific Rationale: Causality Behind the Protocol
  • Segregation of Waste: The principle of segregating hazardous and non-hazardous waste is rooted in both safety and regulatory compliance.[11] The Resource Conservation and Recovery Act (RCRA) governs hazardous waste from "cradle-to-grave".[18] By preventing the mixing of non-hazardous materials like D-Glucosamine-2,3-disulfate, disodium salt with regulated hazardous waste, we avoid creating a larger volume of more complex and costly-to-manage waste.

  • Avoiding Sink Disposal: While this compound is water-soluble, many wastewater treatment facilities are not designed to handle even non-hazardous chemical waste.[13] The introduction of such chemicals can disrupt the biological processes used in wastewater treatment. Therefore, the precautionary principle of avoiding sink disposal protects our waterways.

  • Proper Labeling and Containment: Clear and accurate labeling prevents accidental misidentification of the waste and ensures that it is handled correctly by waste management personnel.[12][15] Secure containment prevents spills and exposure to individuals who may handle the waste downstream.[19]

By adhering to these procedures, you are not only ensuring the safety of yourself and your colleagues but also upholding the principles of responsible environmental stewardship that are integral to the scientific profession.

References

  • Laboratory Hazardous Waste Disposal Guidelines | Central Washington University. [Link]

  • Hazardous Chemical Waste Management Guidelines - Columbia | Research. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. [Link]

  • Disposal of Chemicals in the Laboratory - Environmental Marketing Services. [Link]

  • How to Dispose of Chemical Waste | Environmental Health and Safety. [Link]

  • SAFETY DATA SHEET. [Link]

  • SAFETY DATA SHEET - RBNAinfo. [Link]

  • VIII. Disposal Procedures for Non Hazardous Waste | SFA. [Link]

  • SAFETY DATA SHEET - Spectrum Pharmacy Products. [Link]

  • Rowan University Non-Hazardous Waste Disposal Guide for Laboratories. [Link]

  • In-Laboratory Treatment of Chemical Waste - Safety & Risk Services. [Link]

  • D-Glucosamine sulfate, 500 g - MP Biomedicals. [Link]

  • Handling Waste – Cooperative Organic Chemistry Student Laboratory Manual. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.